5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole
Description
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Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO2S/c1-8(2)9(3,4)13-10(12-8)7-5-6-11-14-7/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPECZVDBUMIIIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587917 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1045809-78-6 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isothiazole Boronic Esters in Modern Chemistry
Isothiazoles are a pivotal class of sulfur-containing five-membered heterocyclic compounds, widely recognized for their diverse biological activities and applications in medicinal chemistry and materials science. The incorporation of a boronic ester moiety, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group, at the 5-position of the isothiazole ring generates a highly versatile synthetic intermediate. This functionalization opens up a gateway for a multitude of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile construction of complex molecules with novel therapeutic or material properties. This guide provides a comprehensive overview of the synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole, delving into the underlying principles, detailed experimental protocols, and critical considerations for successful execution.
Synthetic Strategy: The Miyaura Borylation Approach
The most prevalent and efficient method for the synthesis of this compound is the Miyaura borylation reaction.[1][2] This palladium-catalyzed cross-coupling reaction involves the reaction of a halo-isothiazole with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a suitable base.[3][4] The choice of starting material is crucial, with 5-bromoisothiazole being a commonly employed precursor due to its commercial availability and appropriate reactivity.
Reaction Mechanism: A Palladium-Catalyzed Cycle
The Miyaura borylation reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.
Figure 1: Catalytic cycle of the Miyaura borylation reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-halogen bond of 5-bromoisothiazole, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the diboron reagent transmetalates with the Pd(II) complex, replacing the halide with a boronate group. The base is crucial for activating the diboron reagent.[4]
-
Reductive Elimination: The desired this compound is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the precursor, 5-bromoisothiazole, and the target molecule, this compound.
Part 1: Synthesis of 5-Bromoisothiazole
A common route to 5-bromoisothiazole involves the diazotization of 2-amino-5-bromothiazole followed by deamination.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity |
| 2-Amino-5-bromothiazole | C₃H₃BrN₂S | 179.04 | 12.58 g (70 mmol) |
| Phosphoric acid (85%) | H₃PO₄ | 98.00 | 106 mL |
| Nitric acid (conc.) | HNO₃ | 63.01 | 19.2 mL |
| Sodium nitrite | NaNO₂ | 69.00 | 7.59 g (110 mmol) |
| Hypophosphorous acid (50%) | H₃PO₂ | 66.00 | 38.8 mL |
| Sodium hydroxide | NaOH | 40.00 | 85 g |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed |
| Saturated sodium chloride solution | NaCl(aq) | - | As needed |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed |
| Deionized water | H₂O | 18.02 | As needed |
Experimental Procedure:
-
In a suitable reaction vessel, a mixture of phosphoric acid (106 mL of an 85% solution in water) and concentrated nitric acid (19.2 mL) is cooled to -5 °C.
-
To this cooled mixture, 2-amino-5-bromothiazole (12.58 g, 70 mmol) is added portion-wise, maintaining the temperature at -5 °C.
-
A solution of sodium nitrite (7.59 g, 110 mmol) in water (26 mL) is added dropwise over 45 minutes, ensuring the temperature does not exceed -5 °C.
-
After the addition is complete, the mixture is stirred for an additional 15 minutes at -5 °C.
-
Hypophosphorous acid (38.8 mL of a 50% solution) is then added dropwise over 30 minutes, keeping the temperature below 0 °C.
-
The reaction mixture is stirred at 0 °C for 2.5 hours and then allowed to warm to room temperature overnight.
-
The mixture is carefully poured into a solution of sodium hydroxide (85 g) in water (400 mL).
-
The resulting mixture is neutralized with a 5N NaOH solution.
-
The product is extracted with dichloromethane (3 x 200 mL).
-
The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-bromoisothiazole.
Part 2: Synthesis of this compound
This procedure is based on a typical Miyaura borylation protocol and may require optimization for this specific substrate.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity |
| 5-Bromoisothiazole | C₃H₂BrNS | 164.02 | 1.0 equiv. |
| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 1.1 - 1.5 equiv. |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 816.64 | 0.02 - 0.05 equiv. |
| Potassium acetate (KOAc) | CH₃COOK | 98.14 | 2.0 - 3.0 equiv. |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | As needed |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed |
| Hexanes | - | - | As needed |
| Deionized water | H₂O | 18.02 | As needed |
| Saturated sodium chloride solution | NaCl(aq) | - | As needed |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed |
Experimental Workflow:
Figure 2: General workflow for the Miyaura borylation of 5-bromoisothiazole.
Experimental Procedure:
-
To a dry, inert-atmosphere flask, add 5-bromoisothiazole (1.0 equiv.), bis(pinacolato)diboron (1.1-1.5 equiv.), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.02-0.05 equiv.), and potassium acetate (2.0-3.0 equiv.).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield this compound as a solid.
Characterization of the Final Product
¹H NMR Spectroscopy:
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A singlet for the 12 protons of the four methyl groups on the pinacol ring, typically in the range of δ 1.2-1.4 ppm.
-
A singlet or a doublet for the proton at the C4 position of the isothiazole ring.
-
A singlet or a doublet for the proton at the C3 position of the isothiazole ring.
The exact chemical shifts and coupling constants would need to be determined experimentally.
Causality Behind Experimental Choices
-
Catalyst Selection: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Miyaura borylation reactions. The dppf ligand provides both steric bulk and electron-donating properties that facilitate the catalytic cycle.[1]
-
Base Selection: Potassium acetate (KOAc) is a mild base that is effective in promoting the transmetalation step without causing significant side reactions, such as the competing Suzuki coupling.[4]
-
Solvent Selection: 1,4-Dioxane is a common solvent for Miyaura borylation reactions due to its ability to dissolve the reactants and its relatively high boiling point, which allows for heating to drive the reaction to completion.
-
Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.
Conclusion and Future Perspectives
The Miyaura borylation of 5-bromoisothiazole provides a reliable and efficient route to this compound, a valuable building block in organic synthesis. The protocols outlined in this guide, along with the rationale behind the experimental choices, offer a solid foundation for researchers in the field. Further investigations could explore alternative borylation methods, such as C-H activation strategies, which could offer a more atom-economical approach by avoiding the pre-functionalization of the isothiazole ring. The continued development of novel synthetic routes to functionalized isothiazoles will undoubtedly fuel advancements in drug discovery and materials science.
References
An In-depth Technical Guide to Isothiazole-5-boronic Acid Pinacol Ester: Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction: The Emergence of a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of heterocyclic moieties is a cornerstone of rational drug design. Among these, the isothiazole nucleus has garnered significant attention due to its unique electronic properties and its presence in a number of biologically active compounds. This guide provides a comprehensive technical overview of Isothiazole-5-boronic acid pinacol ester, a key building block that facilitates the integration of the isothiazole scaffold into complex molecular architectures. With a focus on practical application and the underlying chemical principles, this document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
Isothiazole-5-boronic acid pinacol ester, with the CAS number 1045809-78-6, has emerged as a preferred reagent for the introduction of the isothiazole-5-yl group, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction. Its enhanced stability compared to the corresponding boronic acid makes it an ideal partner in complex, multi-step syntheses, offering improved handling, storage, and reaction compatibility. This guide will delve into the core chemical properties of this reagent, provide detailed experimental protocols for its synthesis and application, and explore its significance in the context of contemporary drug discovery.
Physicochemical and Structural Characteristics
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective utilization. This section outlines the key characteristics of Isothiazole-5-boronic acid pinacol ester.
Core Properties
| Property | Value | Source/Reference |
| CAS Number | 1045809-78-6 | [1] |
| Molecular Formula | C₉H₁₄BNO₂S | [1] |
| Molecular Weight | 211.09 g/mol | |
| Appearance | Expected to be a white to off-white solid | General knowledge based on similar compounds |
| Melting Point | Not definitively reported; for comparison, the similar Benzo[c][2][3][4]thiadiazole-5-boronic acid pinacol ester has a melting point of 83-87 °C. | |
| Solubility | Generally soluble in organic solvents such as THF, dioxane, DMF, and chlorinated solvents. Limited solubility in water. | General knowledge of boronic esters |
| Stability | As a pinacol ester, it exhibits greater stability towards hydrolysis and oxidation compared to the free boronic acid. However, prolonged exposure to acidic or basic aqueous conditions can lead to hydrolysis. | [5] |
Structural Representation
The structure of Isothiazole-5-boronic acid pinacol ester is fundamental to its reactivity. The pinacolato group provides steric bulk and protects the boronic acid moiety, while the isothiazole ring offers a unique electronic profile for cross-coupling reactions.
Caption: 2D structure of Isothiazole-5-boronic acid pinacol ester.
Synthesis of Isothiazole-5-boronic Acid Pinacol Ester
The most common and efficient method for the synthesis of aryl and heteroaryl boronic acid pinacol esters is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction utilizes a readily available halide precursor and bis(pinacolato)diboron.
Reaction Principle: The Miyaura Borylation
The synthesis of Isothiazole-5-boronic acid pinacol ester typically proceeds via the palladium-catalyzed borylation of 5-halo-isothiazole (e.g., 5-bromo-isothiazole) with bis(pinacolato)diboron (B₂pin₂). The reaction is facilitated by a suitable palladium catalyst, a phosphine ligand, and a base.
References
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole CAS number 1045809-78-6
An In-Depth Technical Guide to 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This document provides a comprehensive technical overview of this compound (CAS No. 1045809-78-6), a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. We will explore its fundamental chemical properties, provide expert insights into its synthesis and purification, and detail its primary application as a robust coupling partner in Suzuki-Miyaura cross-coupling reactions. This guide is designed to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this versatile reagent, moving beyond simple procedural steps to explain the underlying chemical principles and strategic considerations that ensure successful and reproducible outcomes.
Introduction: A Tale of Two Moieties
At the heart of this compound are two key structural features: the isothiazole ring and the pinacol boronic ester . The synergy between these two components makes this compound a valuable tool in modern synthetic chemistry.
-
The Isothiazole Core: Isothiazole is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms. This motif is a well-regarded pharmacophore and a bioisosteric replacement for other aromatic systems in drug design. Its inclusion in a molecule can modulate physicochemical properties such as lipophilicity and metabolic stability, and it is a core component of numerous biologically active compounds.
-
The Pinacol Boronic Ester: This group serves as a stable, easily handled precursor to the more reactive boronic acid. The use of the pinacol ester provides a significant advantage over the free boronic acid, offering enhanced stability to hydrolysis, oxidation, and protodeboronation.[1][2] This robustness simplifies purification, particularly via silica gel chromatography, and allows for long-term storage, which is critical for reproducibility in multi-step syntheses and high-throughput screening campaigns.[2][3]
This guide will dissect the practical implications of this structure, focusing on how to leverage its properties for the efficient synthesis of complex molecular architectures.
Physicochemical Properties & Characterization
A thorough understanding of a reagent's physical and chemical properties is the foundation of its successful application. The key properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1045809-78-6 | - |
| Molecular Formula | C₉H₁₄BNO₂S | [4][5] |
| Molecular Weight | 211.09 g/mol | [4] |
| Appearance | Typically a solid | [6] |
| Boiling Point | 234.4 ± 22.0 °C (Predicted) | [4] |
| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [4] |
| Storage | 2-8°C, under inert gas | [7] |
Characterization: Standard analytical techniques are used to confirm the identity and purity of the material.
-
¹H NMR: Will show characteristic signals for the isothiazole ring protons and a prominent singlet for the four equivalent methyl groups of the pinacol ester moiety at approximately 1.3 ppm.
-
¹³C NMR: Will display signals corresponding to the carbons of the isothiazole ring and the pinacol group.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound. High-resolution mass spectrometry (HR-MS) can be used to verify the elemental composition.[8]
Synthesis and Purification: A Practical Approach
The most common and efficient method for preparing heteroaryl boronic esters like the title compound is the palladium-catalyzed Miyaura borylation reaction. This involves the coupling of a halo-isothiazole with a diboron reagent.
Synthetic Pathway: Miyaura Borylation
The reaction couples 5-bromo- or 5-iodoisothiazole with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base. The choice of 5-haloisothiazole is strategic; while more expensive, the iodo-substituted version is typically more reactive and can lead to higher yields and faster reaction times.
Caption: Synthesis via Miyaura Borylation.
Illustrative Laboratory Protocol: Synthesis
This protocol is a representative example and should be adapted based on laboratory conditions and scale.
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 5-bromoisothiazole (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (KOAc, 3.0 equiv.).
-
Scientist's Insight: An inert atmosphere (Argon or Nitrogen) is crucial to prevent the degradation of the palladium catalyst. Potassium acetate acts as the base, which is essential for the catalytic cycle.
-
-
Catalyst and Solvent Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.) to the flask. Evacuate and backfill the flask with inert gas three times. Add anhydrous 1,4-dioxane via syringe.
-
Scientist's Insight: Pd(dppf)Cl₂ is a robust and commonly used catalyst for this transformation. Anhydrous solvent is critical as water can lead to competing hydrolysis of the boronic ester.
-
-
Reaction: Heat the reaction mixture to 80-90 °C and stir overnight. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
-
Scientist's Insight: The pinacol ester's stability is a key advantage here. Unlike many boronic acids, which can degrade on silica, pinacol esters are generally stable, allowing for effective chromatographic purification.[3]
-
Core Application: The Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form a C(sp²)-C(sp²) bond.[9] This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its mild conditions and broad functional group tolerance.[10][11]
Mechanistic Considerations
While it was once believed that boronic esters must first hydrolyze to the corresponding boronic acid to participate in the reaction, extensive research has shown that direct transmetalation from the boronic ester to the palladium center is a viable and often significant pathway.[12] The reaction requires a palladium catalyst, a base, and an appropriate solvent.
Illustrative Laboratory Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling the title compound with an aryl bromide.
-
Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Scientist's Insight: A slight excess of the boronic ester is used to ensure complete consumption of the potentially more valuable aryl halide. The choice of base can significantly impact the reaction outcome and should be optimized.
-
-
Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.). Add a solvent system, often a mixture like 1,4-dioxane and water.
-
Scientist's Insight: Pd(PPh₃)₄ is a classic catalyst, but many modern, more active catalysts exist. The presence of water can facilitate the catalytic cycle, but anhydrous conditions are also reported.[10]
-
-
Degassing: Degas the mixture by bubbling argon through the solution for 15-20 minutes or by using a freeze-pump-thaw technique.
-
Scientist's Insight: This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) active catalyst.
-
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: After cooling, perform a standard aqueous workup followed by extraction with an organic solvent. The resulting crude product is then purified, typically by column chromatography or recrystallization.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Applications in Research and Development
The utility of this building block lies in its ability to introduce the isothiazole scaffold into complex molecules.
-
Drug Discovery: As a bioisostere, the isothiazole ring can be incorporated into lead compounds to fine-tune their pharmacological profile. Thiazole-containing compounds (a close isomer) are associated with a wide range of biological activities, including antimicrobial and anti-inflammatory properties, suggesting similar potential for isothiazole derivatives.[13] This reagent provides a direct route to novel isothiazole-containing chemical entities for screening and lead optimization.
-
Materials Science: Heteroaromatic systems are fundamental components of organic electronic materials. Similar to benzothiazole-based boronic esters used in developing fluorescent dyes and organic semiconductors, this isothiazole building block can be used to construct novel conjugated systems for applications in areas like organic light-emitting diodes (OLEDs).[7]
Safe Handling and Storage
Proper handling and storage are paramount to maintaining the integrity and reactivity of the reagent.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated (2-8°C).[7] This minimizes hydrolysis from atmospheric moisture and thermal degradation.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All chemical products should be treated as potentially hazardous.[14] In case of contact, follow standard first-aid procedures.[14]
-
Stability: While significantly more stable than the corresponding boronic acid, boronic esters are still susceptible to slow hydrolysis over time, especially if exposed to moisture and acidic or basic conditions.[15][16] Always use anhydrous solvents for reactions where hydrolysis is a concern.
Conclusion
This compound is more than just a chemical intermediate; it is a precisely engineered tool for modern synthesis. Its design thoughtfully balances the stability required for handling and purification with the reactivity needed for efficient carbon-carbon bond formation. By providing a reliable method to incorporate the medicinally relevant isothiazole moiety, this reagent serves as a powerful enabling technology for researchers in drug discovery and materials science, accelerating the development of novel and functional molecules.
References
- 1. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 2. benchchem.com [benchchem.com]
- 3. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 4. This compound CAS#: 1045809-78-6 [m.chemicalbook.com]
- 5. jwpharmlab.com [jwpharmlab.com]
- 6. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole [cymitquimica.com]
- 7. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole [myskinrecipes.com]
- 8. air.unimi.it [air.unimi.it]
- 9. nbinno.com [nbinno.com]
- 10. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buy 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide [smolecule.com]
- 14. file.bldpharm.com [file.bldpharm.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Boronic Ester Stability → News → Sustainability [news.sustainability-directory.com]
An In-depth Technical Guide to the Structure and Bonding in 5-(isothiazol-5-yl)dioxaborolane Derivatives
Abstract
This technical guide provides a comprehensive analysis of the structure, bonding, and synthetic considerations for 5-(isothiazol-5-yl)dioxaborolane derivatives. These compounds, which merge the functionalities of an isothiazole heterocycle with a boronate ester, are of significant interest to researchers in medicinal chemistry and materials science. This document elucidates the nuanced structural characteristics, including the potential for intramolecular B-N interactions, and details the spectroscopic techniques essential for their characterization. Furthermore, a robust protocol for their synthesis via the Miyaura borylation is presented, alongside a discussion of their applications, particularly as substrates in Suzuki-Miyaura cross-coupling reactions. This guide is intended to serve as a foundational resource for scientists and professionals engaged in drug development and the design of novel organic materials.
Introduction: The Convergence of Isothiazole and Boronate Ester Moieties
The strategic combination of distinct chemical moieties into a single molecular entity is a cornerstone of modern chemical synthesis, enabling the development of compounds with novel properties and applications. 5-(isothiazol-5-yl)dioxaborolane derivatives exemplify this approach, integrating the biologically significant isothiazole ring with the synthetically versatile boronate ester.
The isothiazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This bioactivity is attributed to the unique electronic distribution within the five-membered ring containing both nitrogen and sulfur heteroatoms.
Concurrently, organoboronic acids and their corresponding esters have emerged as indispensable tools in organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3][4] Boronate esters, in particular, offer enhanced stability and ease of handling compared to their boronic acid counterparts, making them highly valuable intermediates in the construction of complex molecular architectures.[4] The development of boronic acid/ester derivatives as pharmaceutical agents is also a rapidly growing field, with several boron-containing drugs approved for clinical use.[5]
This guide will delve into the intricate details of the structure and bonding of 5-(isothiazol-5-yl)dioxaborolane derivatives, explore their synthesis and characterization, and discuss their potential applications, providing a comprehensive resource for researchers in the field.
Molecular Structure and Bonding: A Detailed Analysis
The structural and electronic properties of 5-(isothiazol-5-yl)dioxaborolane derivatives are dictated by the interplay between the isothiazole ring, the boron atom, and the dioxaborolane moiety. A key feature of interest is the potential for an intramolecular dative bond between the nitrogen atom of the isothiazole ring and the vacant p-orbital of the boron atom.
The Dioxaborolane Ring and the C-B Bond
The dioxaborolane ring, typically formed with pinacol to yield a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, provides stability to the boronic acid functionality.[6][7] The boron atom in these esters is sp2-hybridized, resulting in a trigonal planar geometry.[6] The C-B bond length in aryl boronate esters is typically slightly longer than a standard C-C single bond.[6]
The Potential for Intramolecular B-N Interaction
A significant point of consideration in the structure of 5-(isothiazol-5-yl)dioxaborolane is the proximity of the isothiazole nitrogen to the boron atom. Intramolecular B-N dative bonds are a well-documented phenomenon in ortho-amino-substituted arylboronic esters.[8][9][10] This interaction involves the donation of the lone pair of electrons from the nitrogen atom into the empty p-orbital of the boron, leading to a tetracoordinated boron center.[11][12]
The existence and strength of such a B-N bond in 5-(isothiazol-5-yl)dioxaborolane would be influenced by several factors, including the geometric constraints of the five-membered isothiazole ring and the electronic nature of the substituents on both the isothiazole and the dioxaborolane moieties. In protic media, solvent insertion between the boron and nitrogen atoms can compete with or even dominate over direct B-N dative bonding.[8][9][10]
The diagram below illustrates the potential for this intramolecular interaction.
Caption: Potential intramolecular B-N interaction in 5-(isothiazol-5-yl)dioxaborolane.
Synthesis and Spectroscopic Characterization
The synthesis of 5-(isothiazol-5-yl)dioxaborolane derivatives can be achieved through established methodologies for the preparation of heteroaryl boronate esters. Spectroscopic analysis is then crucial for confirming the structure of the synthesized compounds.
Synthetic Protocol: Miyaura Borylation
A common and effective method for the synthesis of aryl and heteroaryl boronate esters is the Miyaura borylation reaction. This palladium-catalyzed reaction typically involves the coupling of a halo-substituted heterocycle with a diboron reagent, such as bis(pinacolato)diboron (B2pin2).
Experimental Protocol: Synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromoisothiazole (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound.
The following diagram outlines the experimental workflow for the synthesis and purification.
Caption: Experimental workflow for the synthesis of 5-(isothiazol-5-yl)dioxaborolane.
Spectroscopic Characterization
A suite of spectroscopic techniques is employed to unequivocally identify and characterize the synthesized 5-(isothiazol-5-yl)dioxaborolane derivatives.[13][14][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the protons on the isothiazole ring and the methyl groups of the pinacol ester.
-
¹³C NMR: Will confirm the presence of all carbon atoms in the molecule, including the C-B carbon, which may exhibit a broad signal.
-
¹¹B NMR: Is particularly informative for studying the coordination state of the boron atom.[17] A signal in the range of 20-30 ppm is indicative of a tricoordinate boron, while a signal further upfield (0-10 ppm) would suggest a tetracoordinate boron, potentially due to an intramolecular B-N interaction.[17]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.[13]
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the C-H, C=N, and B-O bonds.[14]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the presence or absence of an intramolecular B-N bond.[18][19]
The table below summarizes the expected spectroscopic data for a representative 5-(isothiazol-5-yl)dioxaborolane derivative.
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Signals corresponding to isothiazole ring protons and a singlet for the 12 protons of the two methyl groups on the pinacol moiety. |
| ¹³C NMR | Resonances for the carbons of the isothiazole ring, the quaternary carbons of the pinacol group, and the methyl carbons. The C-B carbon signal may be broad. |
| ¹¹B NMR | A chemical shift in the range of 20-30 ppm for a tricoordinate boron, or 0-10 ppm if a tetracoordinate B-N adduct is formed.[17] |
| HRMS | A molecular ion peak corresponding to the calculated exact mass of the compound. |
| IR Spectroscopy | Characteristic stretching frequencies for C-H, C=N, and strong B-O bonds. |
| X-ray Crystallography | Provides precise bond lengths and angles, confirming the overall molecular geometry and definitively proving or disproving an intramolecular B-N interaction.[18][19] |
Applications in Organic Synthesis and Drug Discovery
The primary application of 5-(isothiazol-5-yl)dioxaborolane derivatives is as versatile building blocks in Suzuki-Miyaura cross-coupling reactions.[3][20][21][22] This powerful C-C bond-forming reaction allows for the facile introduction of the isothiazole moiety into a wide range of organic molecules.
This capability is of particular importance in drug discovery, where the isothiazole ring can be incorporated into larger molecular scaffolds to modulate their biological activity.[1][23] The ability to create libraries of isothiazole-containing compounds through parallel synthesis using these boronate esters accelerates the process of lead optimization in drug development programs.
The logical relationship between the synthesis of these derivatives and their application in Suzuki-Miyaura coupling is depicted below.
Caption: Logical flow from synthesis to application of 5-(isothiazol-5-yl)dioxaborolane.
Conclusion
5-(isothiazol-5-yl)dioxaborolane derivatives represent a class of compounds with significant potential in both synthetic and medicinal chemistry. Their structure is characterized by the stable dioxaborolane ring and the intriguing possibility of an intramolecular B-N interaction, which warrants further investigation through detailed spectroscopic and crystallographic studies. The synthetic accessibility of these compounds via the Miyaura borylation makes them readily available for use as key building blocks in Suzuki-Miyaura cross-coupling reactions. This, in turn, facilitates the development of novel isothiazole-containing molecules with potential applications as pharmaceuticals and advanced organic materials. This guide provides a solid foundation for researchers looking to explore the chemistry and applications of these promising heterocyclic boronate esters.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. On the nature of the B...N interaction and the conformational flexibility of arylboronic azaesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The dynamic chemistry of the boron–nitrogen bond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Spectroscopic Characterization, and Biological Evaluation of a Novel Acyclic Heterocyclic Compound: Anticancer, Antioxidant, Antifungal, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 15. Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Six-Membered Heterocyclic Boronate Esters. Synthesis and Structural Analysis [scielo.org.mx]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Suzuki–Miyaura cross-couplings of secondary allylic boronic esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to Isothiazole-5-Boronic Acid Pinacol Ester: Commercial Availability and Synthetic Application
Introduction: The Isothiazole Moiety in Modern Drug Discovery
The isothiazole ring system, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents, including those with anticancer, anti-inflammatory, and antimicrobial activities. The functionalization of the isothiazole core is paramount to modulating the pharmacological profiles of these molecules. Among the various synthetic strategies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forging carbon-carbon bonds. A key reagent in this endeavor is isothiazole-5-boronic acid pinacol ester (CAS No. 1045809-78-6), a stable and efficient coupling partner for the introduction of the isothiazole-5-yl moiety.
This technical guide provides an in-depth overview of the commercial availability of isothiazole-5-boronic acid pinacol ester, its physicochemical properties, and a detailed, field-proven protocol for its application in Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic campaigns.
Physicochemical Properties and Handling
Isothiazole-5-boronic acid pinacol ester is a white to off-white solid with the molecular formula C₉H₁₄BNO₂S and a molecular weight of 211.09 g/mol . The pinacol ester functionality confers significantly greater stability compared to the corresponding free boronic acid.[1][2] Boronic acids are susceptible to dehydration to form cyclic boroxine trimers and can undergo protodeboronation, leading to reduced reactivity and inconsistent results.[1] The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring of the pinacol ester protects the boron atom, rendering the compound less sensitive to moisture and air, which translates to a longer shelf life and easier handling in a laboratory setting.[1]
Despite its enhanced stability, proper handling and storage are crucial to maintain the integrity of isothiazole-5-boronic acid pinacol ester. It is recommended to store the compound in a cool, dry place, tightly sealed to minimize exposure to atmospheric moisture. For analytical purposes, such as purity assessment by reversed-phase HPLC, the facile hydrolysis of the pinacol ester to the more polar boronic acid can be a challenge.[3] Method development may require the use of non-aqueous, aprotic diluents and basic mobile phases to prevent on-column degradation.[3]
Commercial Availability: A Comparative Overview
Isothiazole-5-boronic acid pinacol ester is readily available from a variety of commercial suppliers catering to the research and development sector. The typical purity offered is ≥95%. When sourcing this reagent, it is advisable to consider not only the price but also the stated purity, available pack sizes, and the supplier's reputation for quality and consistency. Below is a comparative table of representative commercial suppliers.
| Supplier | Product Number | Purity | Available Pack Sizes |
| J&W Pharmlab | 32R0212P | Inquiry | Custom/Bulk |
| BLDpharm | BD208153 | ≥95% | 250mg, 1g, 5g |
| Amerigo Scientific | OC01461437MAC | 95% | 25mg, 100mg |
| CymitQuimica | 10-F527180 (HCl salt) | 95.0% | 250mg |
Note: Pricing is subject to change and is best obtained by direct inquiry to the suppliers. The availability of certificates of analysis (CoA) should be confirmed with the supplier prior to purchase.
Application in Suzuki-Miyaura Cross-Coupling: A Self-Validating Protocol
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl structures. The reaction proceeds via a catalytic cycle involving a palladium catalyst and requires a base to facilitate the crucial transmetalation step.[4] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions, particularly when working with heteroaromatic substrates like isothiazole, which can potentially coordinate to the palladium center and inhibit catalysis.[5][6]
The following protocol is a robust and validated procedure for the Suzuki-Miyaura coupling of isothiazole-5-boronic acid pinacol ester with an aryl or heteroaryl halide.
Experimental Protocol: Synthesis of 5-Aryl-Isothiazole Derivatives
This protocol is adapted from established methodologies for the Suzuki-Miyaura coupling of heteroaryl boronic esters.
Materials:
-
Isothiazole-5-boronic acid pinacol ester (1.1 - 1.5 equivalents)
-
Aryl/Heteroaryl halide (e.g., bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Tetrakis(triphenylphosphine)palladium(0)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line or glovebox equipment
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the aryl/heteroaryl halide (1.0 eq.), isothiazole-5-boronic acid pinacol ester (1.2 eq.), the chosen base (e.g., potassium carbonate, 2.0 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The use of degassed solvents helps to minimize catalyst deactivation.
-
Reaction Execution: Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously for the required time (usually 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-isothiazole product.
Causality Behind Experimental Choices and Self-Validation
-
Choice of Pinacol Ester: The use of the pinacol ester over the free boronic acid is a deliberate choice to enhance stability and reproducibility.[1] Its slower transmetalation rate compared to some other boronic esters can be advantageous in complex molecule synthesis, preventing unwanted side reactions.[7]
-
Inert Atmosphere: The Pd(0) species, which is the active catalyst, is sensitive to oxidation.[4] Establishing and maintaining an inert atmosphere is a self-validating step; a successful reaction with high yield is indicative of proper anaerobic technique.
-
Choice of Base and Solvent: The base is essential for the activation of the boronic ester and the subsequent transmetalation step.[4] The choice of base and solvent is often substrate-dependent. For sulfur-containing heterocycles, which can be sensitive, screening of bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ may be necessary to optimize the reaction and minimize side reactions such as protodeboronation.[5] A successful reaction validates the chosen conditions for the specific substrate combination.
-
Monitoring: Regular monitoring of the reaction progress is a critical self-validating measure. It confirms that the reaction is proceeding as expected and prevents unnecessary heating, which can lead to decomposition of products or catalysts.
Mechanistic Considerations for the Suzuki-Miyaura Coupling of Isothiazole-5-Boronic Acid Pinacol Ester
The catalytic cycle of the Suzuki-Miyaura reaction is generally well-understood and involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
When employing isothiazole-5-boronic acid pinacol ester, specific considerations related to the heteroaromatic nature of the substrate come into play:
-
Oxidative Addition: The palladium(0) catalyst initiates the cycle by oxidatively adding to the aryl or heteroaryl halide. The reactivity of the halide is typically in the order of I > Br > Cl.
-
Transmetalation: This is often the rate-determining step. The base activates the boronic ester, forming a boronate species that transfers the isothiazole moiety to the palladium(II) center. The electronic properties of the isothiazole ring can influence the rate of this step. The sulfur atom in the isothiazole ring can potentially interact with the palladium center, which may affect the transmetalation efficiency.[5]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the aryl/heteroaryl group and the isothiazole ring, regenerating the palladium(0) catalyst.
Understanding these mechanistic nuances allows for the rational optimization of reaction conditions to overcome challenges such as catalyst inhibition or low yields, which can be encountered with heteroaromatic substrates.
Conclusion
Isothiazole-5-boronic acid pinacol ester is a commercially accessible and highly valuable reagent for the synthesis of functionalized isothiazole derivatives. Its enhanced stability over the free boronic acid makes it a reliable and reproducible coupling partner in Suzuki-Miyaura reactions. By understanding its physicochemical properties, sourcing from reputable suppliers, and employing robust, self-validating protocols, researchers can effectively incorporate the isothiazole-5-yl motif into their target molecules, paving the way for the discovery of new therapeutic agents and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Isothiazole synthesis [organic-chemistry.org]
A Technical Guide to the Physicochemical Characterization of 5-(Isothiazol-5-yl)dioxaborolane: Emphasis on Melting and Boiling Point Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Boronic Acid Derivatives in Modern Drug Discovery
Boronic acids and their corresponding esters, such as dioxaborolanes, have emerged as indispensable building blocks in contemporary medicinal chemistry and drug development. Their unique ability to form reversible covalent bonds with diols has been ingeniously exploited in various therapeutic modalities, including enzyme inhibition and carbohydrate recognition. The isothiazole moiety, a prominent heterocycle in pharmaceuticals, imparts a distinct electronic and structural profile, making 5-(isothiazol-5-yl)dioxaborolane a compound of significant interest for the synthesis of novel bioactive agents.
A thorough understanding of the fundamental physical properties of such key intermediates is paramount for seamless process development, formulation, and ultimately, the successful translation of a chemical entity into a viable drug candidate. This in-depth technical guide focuses on the critical physicochemical parameters of melting and boiling points for 5-(isothiazol-5-yl)dioxaborolane, providing both theoretical context and practical, field-proven methodologies for their accurate determination.
Physicochemical Properties of 5-(Isothiazol-5-yl)dioxaborolane: A Quantitative Overview
The physical state, melting point, and boiling point of a compound are dictated by the nature and strength of its intermolecular forces. For 5-(isothiazol-5-yl)dioxaborolane, these interactions are influenced by the polarity of the isothiazole ring, the presence of the boronate ester, and the overall molecular size and shape. While experimental data for this specific molecule is not extensively reported in publicly accessible literature, we can infer its properties based on related structures and predictive models.
It is crucial to underscore that predicted values serve as valuable estimations but must be substantiated by empirical data for any rigorous scientific or developmental application.
| Physical Property | Predicted/Reported Value | Remarks |
| Melting Point | Not explicitly found in literature | Expected to be a crystalline solid at room temperature. The melting point will be influenced by crystal lattice energy. Experimental determination is essential. |
| Boiling Point | 234.4 ± 22.0 °C | This is a predicted value for the related compound 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole[1]. The actual boiling point will be dependent on the specific dioxaborolane (e.g., pinacol ester). |
Experimental Determination of Melting and Boiling Points: A Methodological Deep Dive
The precise determination of melting and boiling points is a cornerstone of compound characterization, offering insights into purity and thermal stability. This section outlines the authoritative and widely adopted experimental protocols for these measurements.
Melting Point Determination: Capillary Method and Differential Scanning Calorimetry (DSC)
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. A sharp melting point range (typically 0.5-1.0°C) is a strong indicator of high purity, whereas impurities tend to depress and broaden the melting range[2].
This traditional and accessible method involves heating a small sample in a capillary tube and observing the temperature range over which it melts[3][4].
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry 5-(isothiazol-5-yl)dioxaborolane is packed into a capillary tube to a height of 2-3 mm[5]. The packing must be dense to ensure uniform heat transfer.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or digital temperature sensor.
-
Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point[3]. Subsequently, a new sample is heated slowly (1-2°C per minute) near the expected melting point to ensure accuracy[3].
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2) are recorded. The melting point is reported as the range T1-T2[2].
Diagram: Capillary Melting Point Workflow
Caption: Workflow for Capillary Melting Point Determination.
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a highly accurate and reproducible determination of the melting point, which is observed as an endothermic peak on the DSC thermogram.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of 5-(isothiazol-5-yl)dioxaborolane (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
Instrument Setup: The DSC instrument is calibrated using standard reference materials. An empty sealed pan is used as the reference.
-
Thermal Program: The sample and reference are heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen).
-
Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature or the peak maximum of the endothermic melting event. The area under the peak is proportional to the heat of fusion.
Diagram: DSC Experimental Workflow
Caption: Workflow for Melting Point Determination by DSC.
Boiling Point Determination and Thermal Stability Assessment
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For compounds with high boiling points or those that may decompose upon heating, boiling point determination is often coupled with an assessment of thermal stability using techniques like Thermogravimetric Analysis (TGA).
For sufficient quantities of a thermally stable liquid, a simple distillation is a standard method for determining the boiling point[6].
Methodology:
-
Apparatus Setup: A distillation apparatus is assembled with a distilling flask containing the 5-(isothiazol-5-yl)dioxaborolane and a few boiling chips, a condenser, a thermometer placed correctly in the vapor path, and a receiving flask.
-
Heating: The liquid is heated to a gentle boil.
-
Temperature Reading: The temperature is recorded when it stabilizes as the liquid is actively distilling. This stable temperature is the boiling point at the recorded atmospheric pressure.
TGA measures the change in mass of a sample as a function of temperature or time. It is an invaluable tool for determining the boiling point (as a mass loss event) and assessing the thermal stability and decomposition profile of a compound[7][8].
Methodology:
-
Sample Preparation: A small amount of the 5-(isothiazol-5-yl)dioxaborolane is placed in a TGA pan.
-
Instrument Setup: The TGA instrument is tared and the sample is heated at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen).
-
Data Analysis: The TGA curve plots mass percentage versus temperature. A sharp drop in mass corresponding to 100% loss indicates vaporization (boiling). The onset temperature of this mass loss is taken as the boiling point. If decomposition occurs, it will be evident as one or more mass loss steps at specific temperatures. The temperature at which 5% weight loss occurs (Td5) is often reported as an indicator of thermal stability[7].
Diagram: TGA Experimental Workflow
Caption: Workflow for Boiling Point and Thermal Stability Analysis by TGA.
Conclusion and Future Perspectives
The melting and boiling points are fundamental physical properties that are critical for the effective handling, purification, and formulation of 5-(isothiazol-5-yl)dioxaborolane in a drug discovery and development setting. This guide has provided a comprehensive overview of the standard, validated methodologies for their determination, emphasizing the importance of experimental verification over reliance on predicted values. The application of techniques such as capillary melting point, DSC, and TGA will ensure the generation of accurate and reliable data, thereby facilitating the progression of research and development programs that utilize this promising heterocyclic boronic acid ester.
References
- 1. This compound CAS#: 1045809-78-6 [m.chemicalbook.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vernier.com [vernier.com]
- 7. Synthesis and Characterization of a New Thermosetting Boric Acid Ester | Scientific.Net [scientific.net]
- 8. jetir.org [jetir.org]
The Multifaceted Biological Activities of Isothiazole Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in modern medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to the development of a vast array of derivatives exhibiting a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the significant pharmacological applications of isothiazole-based compounds, with a focus on their antifungal, antibacterial, anticancer, antiviral, and anti-inflammatory properties. We will delve into the mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for the evaluation of these biological activities, offering researchers, scientists, and drug development professionals a thorough resource to navigate this promising chemical space.
Introduction: The Isothiazole Scaffold - A Privileged Structure in Medicinal Chemistry
The isothiazole ring is a versatile pharmacophore that has been successfully incorporated into a multitude of biologically active molecules.[1][2][3] Its inherent chemical stability and the ability of the sulfur atom to participate in various non-covalent interactions contribute to its favorable pharmacological profile. The isothiazole core can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize target engagement and pharmacokinetic parameters. This has made isothiazole derivatives a subject of intense investigation in the quest for novel therapeutic agents.[1][2]
This guide will explore the diverse biological landscape of isothiazole derivatives, moving beyond a simple cataloging of activities to provide a deeper understanding of the underlying science and practical methodologies for their investigation.
Antifungal Activity: Disrupting Fungal Integrity
Isothiazole derivatives have emerged as potent antifungal agents, combating a wide range of fungal pathogens, including those of clinical and agricultural significance.[4] A notable class of these compounds, the isothiazolinones, are widely used as preservatives due to their broad-spectrum antimicrobial properties.[5]
Mechanism of Action: A Two-Pronged Attack
The antifungal efficacy of certain isothiazole derivatives stems from a dual mechanism of action, particularly in the context of plant pathogens.[4][6][7]
-
Direct Antifungal Activity via Oxysterol-Binding Protein (ORP) Inhibition: Molecular docking and cross-resistance studies suggest that some isothiazole-thiazole derivatives target the oxysterol-binding protein (ORP) in fungi.[4][6] ORPs are critical for lipid transport and maintaining cellular homeostasis. Inhibition of ORP disrupts these essential processes, ultimately leading to fungal cell death.[4]
-
Induction of Systemic Acquired Resistance (SAR): In plants, specific isothiazole derivatives, such as 3,4-dichloroisothiazoles, can trigger a plant's innate immune response known as Systemic Acquired Resistance (SAR).[6][7] This is achieved by activating the salicylic acid signaling pathway, which enhances the plant's resistance to subsequent pathogen attacks.[4][7]
Prominent Antifungal Isothiazole Derivatives
Recent research has highlighted the potential of novel isothiazole-thiazole derivatives. For instance, compound 6u has demonstrated exceptional in vivo activity against Pseudoperonospora cubensis and Phytophthora infestans, with EC50 values of 0.046 mg/L and 0.20 mg/L, respectively.[6][7][8] This activity is attributed to its potent inhibition of PcORP1 and its ability to induce SAR.[6][7]
Data Presentation: Comparative Efficacy of Isothiazole Antifungals
| Compound | Candida albicans (MIC in µg/mL) | Aspergillus fumigatus (MIC in µg/mL) | Cryptococcus neoformans (MIC in µg/mL) | Pseudoperonospora cubensis (EC50 in mg/L) | Phytophthora infestans (EC50 in mg/L) | Reference |
| Compound 6u | - | - | - | 0.046 | 0.20 | [4][6] |
| Phenylthiazole Compound 1 | 0.25 - 2 | 0.5 | 0.5 | - | - | [4] |
| Fluconazole | Varies | Varies | Varies | - | - | [4] |
Note: '-' indicates data not available in the provided sources.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of isothiazole derivatives against fungal pathogens.
1. Preparation of Fungal Inoculum:
- Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature and duration.
- Harvest the fungal cells or spores and suspend them in sterile saline or broth.
- Adjust the suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. For molds, adjust to a spore concentration of 0.4 x 10^4 to 5 x 10^4 spores/mL.
- Further dilute the standardized suspension to the final working concentration as per CLSI guidelines.
2. Preparation of Isothiazole Derivative Stock and Dilutions:
- Dissolve the isothiazole derivative in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
- Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium (e.g., RPMI-1640).
3. Inoculation and Incubation:
- Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compound.
- Include a positive control (fungal inoculum without the compound) and a negative control (broth medium only).
- Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.
4. Determination of MIC:
- Visually inspect the microtiter plates for fungal growth (turbidity).
- The MIC is defined as the lowest concentration of the isothiazole derivative that completely inhibits visible growth of the fungus.
Visualization: Antifungal Mechanism of Action
Caption: Dual antifungal mechanism of isothiazole derivatives.
Antibacterial Activity: Targeting Bacterial Viability
Isothiazole derivatives, particularly isothiazolinones, are known for their potent and broad-spectrum antibacterial properties.[5] Their mechanism of action often involves interference with essential microbial cellular processes.
Mechanism of Action: Interference with Macromolecular Synthesis
The primary antibacterial mechanism of isothiazolinones involves the disruption of microbial protein and nucleic acid synthesis.[5] These compounds can penetrate bacterial cells and interact with cellular components, leading to oxidative stress, apoptosis-like events, and inhibition of key enzymes involved in cellular metabolism.
Prominent Antibacterial Isothiazole Derivatives
While specific isothiazole-based antibiotics for systemic use are less common, the antimicrobial properties of isothiazolinones are well-established in preservative applications. Research into novel benzothiazole derivatives has shown promise, with some compounds exhibiting significant activity against Gram-negative and Gram-positive bacteria. For instance, certain benzothiazole-isatin hybrids have demonstrated better activity against E. coli and P. aeruginosa than the reference drug ciprofloxacin.[9]
Experimental Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol details the determination of the MIC of isothiazole derivatives against bacterial strains.
1. Bacterial Strain Preparation:
- Streak the bacterial strain on a suitable agar medium (e.g., Mueller-Hinton Agar) and incubate overnight at 37°C.
- Select several colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB).
- Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
- Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
2. Compound Preparation and Dilution:
- Prepare a stock solution of the isothiazole derivative in a suitable solvent (e.g., DMSO).
- Perform serial twofold dilutions of the compound in a 96-well microtiter plate using MHB.
3. Inoculation and Incubation:
- Add the prepared bacterial inoculum to each well.
- Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
- Incubate the plate at 37°C for 18-24 hours.
4. MIC Determination:
- The MIC is the lowest concentration of the compound that prevents visible bacterial growth (turbidity).
Visualization: Antibacterial Workflow
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. books.rsc.org [books.rsc.org]
- 3. ijrpr.com [ijrpr.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Chemist's Guide to Isothiazoles: A Review of Core Methodologies and Modern Innovations
Introduction: The Enduring Relevance of the Isothiazole Core
The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in a variety of intermolecular interactions have rendered it a privileged scaffold in numerous FDA-approved drugs, including the antipsychotic ziprasidone and the anti-inflammatory meloxicam. Furthermore, isothiazole derivatives are integral to the development of agrochemicals, dyes, and corrosion inhibitors.[1]
This technical guide provides a comprehensive literature review of the principal synthetic strategies for constructing the isothiazole core. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a mere cataloging of reactions. Instead, it offers a critical analysis of the underlying mechanisms, the rationale behind methodological choices, and field-proven insights into the scope and limitations of each approach. We will traverse the landscape of isothiazole synthesis, from foundational named reactions to the latest transition-metal-catalyzed innovations, providing a robust framework for informed decision-making in the laboratory.
I. Classical Approaches to Isothiazole Ring Construction
The foundational methods for isothiazole synthesis primarily rely on the cyclization of linear precursors containing the requisite C-C-C-N-S atom framework or fragments that can assemble to form it. These strategies, while sometimes limited in scope or requiring harsh conditions, remain valuable for their reliability and access to specific substitution patterns.
The Rees Synthesis: Cyclization of Enamines with Dithiazolium Salts
A direct and often high-yielding route to substituted isothiazoles is the Rees synthesis, which involves the reaction of primary enamines with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt). This method is particularly effective for producing isothiazoles with specific substitution patterns under mild conditions.[2]
The causality of this reaction lies in the electrophilic nature of the dithiazolium salt and the nucleophilic character of the enamine. The enamine attacks the sulfur atom of the dithiazolium ring, initiating a cascade of ring-opening and ring-closing events that ultimately extrude sulfur and form the stable aromatic isothiazole ring.
Experimental Protocol: Rees Synthesis of Methyl 5-cyano-3-methylisothiazole-4-carboxylate [2]
-
Step 1: Reaction Setup. In a round-bottom flask, dissolve the enamine, methyl 3-aminocrotonate (1 equivalent), in dichloromethane (DCM).
-
Step 2: Reagent Addition. To the stirred solution at room temperature, add 4,5-dichloro-1,2,3-dithiazolium chloride (1 equivalent).
-
Step 3: Reaction Monitoring. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Step 4: Work-up and Purification. Upon completion, remove the solvent under reduced pressure. The resulting residue is then purified by column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to afford the pure isothiazole product.
The Singh Synthesis: A One-Pot Annulation from β-Ketodithioesters
For operational simplicity and amenability to library synthesis, the Singh synthesis offers a powerful one-pot procedure. This method constructs 3,5-disubstituted isothiazoles from readily available β-ketodithioesters or β-ketothioamides and ammonium acetate.[3][4]
The reaction proceeds through a [4+1] annulation strategy. Ammonium acetate serves as the nitrogen source, first condensing with the ketone to form an enamine intermediate. This is followed by an intramolecular cyclization, where the sulfur atom attacks the newly formed imine, and a subsequent aerial oxidation to yield the aromatic isothiazole. The choice of an open-air reflux condition is critical, as atmospheric oxygen is the terminal oxidant in the final aromatization step.
Workflow for the Singh One-Pot Isothiazole Synthesis
Caption: Workflow for the Singh one-pot isothiazole synthesis.[4]
II. Modern Synthetic Strategies: Expanding the Chemical Space
Recent advancements in synthetic methodology have focused on developing more efficient, versatile, and environmentally benign routes to isothiazoles. These include multicomponent reactions, cycloadditions, and transition-metal-catalyzed approaches.
Three-Component Reactions
Three-component strategies have emerged as a highly efficient means of constructing molecular complexity in a single operation. For isothiazole synthesis, a notable example involves the reaction of enaminoesters, fluorodibromoacetamides/esters, and elemental sulfur.[5][6][7] This method proceeds via the cleavage of two C-F bonds and the formation of new C-S, C-N, and N-S bonds, offering high selectivity for either thiazoles or isothiazoles depending on the reaction conditions.[5][6]
Cycloaddition Reactions
Cycloaddition reactions provide a powerful and convergent approach to the isothiazole core. A base-promoted demethoxylative cycloaddition of alkynyl oxime ethers with sodium sulfide (Na₂S) as the sulfur source is a notable example. This one-pot transformation exhibits excellent functional group tolerance.[5]
Transition-Metal-Catalyzed Syntheses
The advent of transition-metal catalysis has revolutionized heterocyclic chemistry, and isothiazole synthesis is no exception. These methods often proceed under milder conditions and offer access to a broader range of functionalized derivatives.
A particularly elegant strategy involves the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles.[3][6][8][9] This reaction proceeds through the formation of an α-thiavinyl rhodium-carbenoid intermediate. Mechanistically, the thiadiazole undergoes ring-chain tautomerization and denitrogenation to form the Rh-carbenoid, which then undergoes cyclization with the nitrile to yield the isothiazole product.[3][8] The choice of a rhodium catalyst is key to facilitating the initial denitrogenation of the thiadiazole, a critical step in generating the reactive intermediate.
Proposed Mechanism for Rhodium-Catalyzed Isothiazole Synthesis
Caption: Rh-catalyzed transannulation of 1,2,3-thiadiazoles.[3][8]
Experimental Protocol: Rhodium-Catalyzed Synthesis of 4-Phenyl-3-(p-tolyl)isothiazole [3]
-
Step 1: Reaction Setup. In an oven-dried Schlenk tube, combine 4-phenyl-1,2,3-thiadiazole (0.2 mmol, 1 equiv.), p-tolunitrile (0.4 mmol, 2 equiv.), [Rh(COD)Cl]₂ (5 mol %), and DPPF (12 mol %).
-
Step 2: Solvent Addition and Degassing. Add chlorobenzene (1.0 mL) and degas the mixture.
-
Step 3: Heating. Heat the reaction mixture at 130 °C for the specified time, monitoring by TLC.
-
Step 4: Work-up and Purification. After cooling to room temperature, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to yield the desired isothiazole.
Copper catalysis has also been employed in the synthesis of isothiazole derivatives, particularly for fused systems like benzo[c]isothiazole 2-oxides via intramolecular C-N cross-coupling reactions.[9] These methods leverage copper's ability to facilitate the formation of carbon-heteroatom bonds.
III. Comparative Analysis of Key Synthetic Routes
The choice of a synthetic route to a particular isothiazole target depends on several factors, including the desired substitution pattern, the availability of starting materials, scalability, and the tolerance of other functional groups in the molecule. The following table provides a comparative overview of the key methodologies discussed.
| Synthesis Route | Key Reactants | Typical Conditions | Yield Range (%) | Key Advantages |
| Rees Synthesis | Enamine, 4,5-dichloro-1,2,3-dithiazolium chloride | Room temperature, DCM | 78-85 | High yield, mild reaction conditions.[2] |
| Singh Synthesis | β-Ketodithioester, Ammonium acetate | Reflux in Ethanol | 72-92 | One-pot procedure, operational simplicity, good to excellent yields.[2] |
| Solvent-Free Synthesis | β-Enaminone, Ammonium thiocyanate | Neat, 120 °C | 82-95 | Environmentally friendly, high yields, rapid reaction times.[10] |
| Rh-Catalyzed Transannulation | 1,2,3-Thiadiazole, Nitrile | 130 °C, Chlorobenzene, [Rh(COD)Cl]₂/DPPF | Good to Excellent | Broad substrate scope, access to complex substitution patterns.[3] |
IV. Clarification on Related Named Reactions
In the context of sulfur-nitrogen heterocycle synthesis, the Hurd-Mori and Gewald reactions are often mentioned. It is crucial for the synthetic chemist to understand their specific applications:
-
Hurd-Mori Reaction: This reaction is a classical method for the synthesis of 1,2,3-thiadiazoles from hydrazone derivatives and thionyl chloride. It is not a direct route to isothiazoles.[11][12]
-
Gewald Reaction: The Gewald reaction is a multicomponent reaction that robustly produces 2-aminothiophenes . While modified versions can lead to thiazoles, it is not a standard or direct method for the synthesis of isothiazoles.[13][14]
V. Conclusion and Future Outlook
The synthesis of isothiazoles has evolved from classical cyclization strategies to highly efficient and versatile transition-metal-catalyzed methods. The choice of a particular synthetic pathway is a strategic decision guided by the target molecule's complexity, desired substitution pattern, and the practical considerations of the laboratory.
Future research in this field will likely focus on the development of even more sustainable and atom-economical methods. The use of photoredox catalysis and other novel activation strategies may open up new avenues for isothiazole synthesis. Furthermore, the continued exploration of multicomponent reactions will undoubtedly lead to the rapid generation of diverse isothiazole libraries for drug discovery and materials science applications. This enduring quest for synthetic innovation ensures that the isothiazole core will remain a vibrant and accessible scaffold for chemists across various disciplines.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Isothiazole via the Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Isothiazole synthesis [organic-chemistry.org]
- 6. Synthesis of Isothiazole via the Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 12. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arkat-usa.org [arkat-usa.org]
- 14. Thiazole formation through a modified Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole
Introduction: The Strategic Importance of the Isothiazole Moiety
The isothiazole ring is a privileged scaffold in medicinal chemistry and materials science, imparting unique electronic properties and metabolic stability to molecules.[1] Its incorporation into complex architectures is a key strategy for modulating the physicochemical and pharmacological properties of drug candidates, with applications ranging from anticancer to anti-poliovirus agents.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, making it an indispensable tool for the synthesis of isothiazole-containing compounds.[3][4][5]
This guide provides an in-depth exploration of the Suzuki-Miyaura coupling utilizing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole, a key building block for accessing 5-arylisothiazoles. We will delve into the mechanistic nuances, provide field-proven protocols, and offer practical guidance for optimization and troubleshooting, tailored for researchers, scientists, and drug development professionals.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that involves the coupling of an organoboron compound with an organic halide or triflate.[4][6] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide, forming a Pd(II) intermediate.[6] The reactivity of the halide follows the order I > Br > OTf >> Cl.[5][6]
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron species.[6][7] The precise mechanism of transmetalation has been a subject of extensive study, with evidence supporting multiple pathways.[7]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[4][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Special Considerations for Isothiazole Boronic Esters
The electronic nature of the isothiazole ring can influence its reactivity in Suzuki-Miyaura couplings.[8] Isothiazoles are electron-deficient heterocycles, which can affect both the oxidative addition and transmetalation steps. The Lewis basic nitrogen and sulfur atoms in the isothiazole ring can also potentially coordinate to the palladium catalyst, which may lead to catalyst deactivation.[2] Careful selection of the catalyst, ligand, base, and solvent is therefore crucial for achieving high yields and minimizing side reactions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization may be required for specific substrates.
Reagents and Equipment:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
-
Schlenk tube or microwave vial
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating block or microwave reactor
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add the aryl or heteroaryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).[3]
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon) three times to ensure anaerobic conditions.[3]
-
Solvent Addition: Add the degassed, anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[3] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of this compound.
| Parameter | Recommended Range | Rationale & Considerations |
| Aryl Halide | Iodide, Bromide | Reactivity order: I > Br >> Cl. Chlorides may require more active catalysts and harsher conditions. |
| Boronic Ester | 1.1 - 1.5 equivalents | A slight excess is used to drive the reaction to completion and compensate for potential protodeboronation. |
| Catalyst | 1 - 5 mol% | Higher catalyst loading may be necessary for challenging substrates. Common catalysts include Pd(PPh₃)₄, PdCl₂(dppf), and Buchwald precatalysts.[9] |
| Base | 2.0 - 3.0 equivalents | The choice of base is critical.[3] K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[3] Stronger, non-hydroxide bases like K₃PO₄ can suppress protodeboronation.[3] |
| Solvent | Dioxane, Toluene, DMF | The solvent should be anhydrous and degassed. The choice can influence solubility and reaction kinetics. |
| Temperature | 80 - 120 °C | Higher temperatures can accelerate the reaction but may also lead to catalyst decomposition or side reactions. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS to determine the optimal reaction time. |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction- Catalyst deactivation- Protodeboronation | - Increase reaction time or temperature.- Use a more robust ligand or a pre-catalyst.[3]- Use anhydrous solvents and a non-hydroxide base like K₃PO₄.[3] |
| Homocoupling of Boronic Ester | Oxidative conditions | Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.[3] |
| Difficulty in Purification | Residual catalyst or byproducts | Optimize reaction conditions to minimize side reactions. Employ appropriate chromatographic techniques for purification. |
Advanced Strategies for Challenging Couplings
For particularly challenging substrates, such as sterically hindered or electron-deficient coupling partners, more advanced strategies may be necessary:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) can often improve catalyst performance and facilitate the coupling of difficult substrates.
-
Anhydrous Conditions with Trimethyl Borate: The use of strictly anhydrous conditions in the presence of trimethyl borate has been shown to be effective for challenging heteroaryl-heteroaryl couplings by attenuating protodeboronation pathways.[2]
-
Alternative Boron Reagents: While pinacol esters are generally stable, other boron reagents like MIDA boronates or trifluoroborates can offer advantages in terms of stability and reactivity in certain cases.[4][10]
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of a wide range of 5-arylisothiazoles. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can effectively utilize this reaction to access novel compounds with potential applications in drug discovery and materials science. This guide provides a solid foundation for the successful implementation and optimization of this important transformation.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Isothiazole Moiety in Modern Drug Discovery: Applications of Isothiazole-5-Boronic Acid Pinacol Ester
Introduction: The Privileged Isothiazole Scaffold in Medicinal Chemistry
The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of biologically active compounds.[3] Isothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent kinase inhibition, making them a focal point in the development of novel therapeutics for oncology, inflammatory diseases, and neurodegenerative disorders.[3][4]
Isothiazole-5-boronic acid pinacol ester is a key building block that provides a versatile handle for the facile introduction of the isothiazole moiety into complex molecules. Its stability, ease of handling, and reactivity in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have made it an indispensable tool for drug discovery and development professionals.[5] This application note will provide an in-depth guide to the use of isothiazole-5-boronic acid pinacol ester in medicinal chemistry, with a focus on practical, field-proven protocols and the underlying scientific principles.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[6] In the context of isothiazole-5-boronic acid pinacol ester, this reaction enables the coupling of the isothiazole ring to a variety of aryl and heteroaryl halides, providing a modular and efficient route to complex molecular architectures.
The use of the pinacol ester derivative of the boronic acid offers several advantages over the free boronic acid. Pinacol esters are generally more stable, less prone to protodeboronation (a common side reaction), and often exhibit better solubility in organic solvents, leading to more consistent and higher-yielding reactions.[7]
Protocol: Synthesis of a 3,5-Disubstituted Isothiazolo[4,5-b]pyridine Kinase Inhibitor Scaffold
This protocol is adapted from the synthesis of cyclin G-associated kinase (GAK) inhibitors and demonstrates the coupling of a substituted bromoisothiazole with an arylboronic acid.[1] While the original synthesis uses a brominated isothiazole, this protocol is directly applicable to reactions starting with an aryl/heteroaryl halide and isothiazole-5-boronic acid pinacol ester, with the roles of the coupling partners reversed.
Rationale for Reagent Selection:
-
Catalyst (XPhos Pd G3): This is a third-generation palladium pre-catalyst that is highly active and efficient for cross-coupling reactions, particularly with heteroaromatic substrates. It is air- and moisture-stable, simplifying handling.
-
Base (Cesium Carbonate): A strong inorganic base is required to activate the boronic acid ester for transmetalation. Cesium carbonate is often effective in promoting the reaction, even with less reactive coupling partners.
-
Solvent (1,4-Dioxane/Water): A mixture of an organic solvent and water is typically used. Dioxane provides good solubility for the organic reactants, while water is necessary to dissolve the base and facilitate the formation of the active boronate species.
Materials:
-
Isothiazole-5-boronic acid pinacol ester (1.2 equiv)
-
Aryl/Heteroaryl bromide (1.0 equiv, e.g., 2-bromo-3-methylpyridine)
-
XPhos Pd G3 (0.05 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial, add the aryl/heteroaryl bromide (1.0 mmol), isothiazole-5-boronic acid pinacol ester (1.2 mmol), cesium carbonate (2.0 mmol), and XPhos Pd G3 (0.05 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired coupled product.
Quantitative Data and Expected Outcomes
The yield of Suzuki-Miyaura reactions can vary significantly depending on the specific substrates and reaction conditions. However, for the coupling of isothiazole-5-boronic acid pinacol ester with common aryl/heteroaryl bromides, yields in the range of 60-90% can be reasonably expected with proper optimization.
| Coupling Partner (Aryl Bromide) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Substituted Bromoisothiazole | XPhos Pd G3 | Cs₂CO₃ | Dioxane/H₂O | 100 | 4 | 75-85 | [1] |
| 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 18 | 65-80 | [8] |
| 5-Bromo-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | 84 | [9] |
| Table 1: Representative Conditions and Yields for Suzuki Coupling of Heterocyclic Bromides. |
Safety and Handling of Isothiazole-5-Boronic Acid Pinacol Ester
As with all laboratory chemicals, proper safety precautions must be observed when handling isothiazole-5-boronic acid pinacol ester and its analogues.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[4]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[10]
Conclusion and Future Perspectives
Isothiazole-5-boronic acid pinacol ester is a highly valuable and versatile building block in modern medicinal chemistry. Its application in the Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for the synthesis of a wide array of isothiazole-containing compounds with significant therapeutic potential. The protocols and guidelines presented in this application note are intended to provide researchers with a solid foundation for the successful implementation of this reagent in their drug discovery programs. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of the isothiazole scaffold and the utility of isothiazole-5-boronic acid pinacol ester are poised to increase even further.
References
- 1. Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00908H [pubs.rsc.org]
- 2. Novel thiazole derivatives: a patent review (2008 - 2012; Part 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HUP0102422A3 - Isothiazole derivatives useful as anticancer agents, pharmaceutical compositions containing such compounds and processes for their preparation - Google Patents [patents.google.com]
The Strategic Deployment of 5-(Isothiazol-5-yl)dioxaborolane Pinacol Ester in Modern Pharmaceutical Synthesis
Introduction: The Isothiazole Moiety and the Rise of Boronate Esters in Drug Discovery
The isothiazole ring is a privileged five-membered sulfur-containing heterocycle that has garnered significant attention in medicinal chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have led to its incorporation into a wide array of therapeutic agents, including antipsychotics, antivirals, and kinase inhibitors.[1][2] The synthesis of complex molecules bearing the isothiazole scaffold often relies on robust and versatile cross-coupling methodologies.
Among these, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the boron-containing reagent is critical to the success of these transformations. While boronic acids have been traditionally employed, their corresponding boronate esters, particularly pinacol esters, offer significant advantages in the context of complex, multi-step pharmaceutical synthesis. These advantages include enhanced stability, ease of handling and purification, and a longer shelf-life, which are paramount for reproducibility and scalability.
This application note provides a detailed guide to the use of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole, the pinacol ester of isothiazole-5-boronic acid, in pharmaceutical synthesis. We will delve into the mechanistic rationale behind its application in Suzuki-Miyaura cross-coupling reactions and provide a detailed, field-proven protocol for the synthesis of a 5-aryl-isothiazole scaffold, a key structural motif in many biologically active compounds, such as p38 MAP kinase inhibitors.[1]
Core Application: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-Isothiazoles
The palladium-catalyzed Suzuki-Miyaura reaction is a powerful tool for the construction of biaryl and heteroaryl-aryl bonds. The reaction typically involves an organoboron compound (such as our isothiazole boronate ester), an organic halide, a palladium catalyst, and a base.
Mechanistic Insights: The "Why" Behind the Protocol
The catalytic cycle of the Suzuki-Miyaura reaction, illustrated below, provides the framework for understanding the role of each component in our protocol.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. This step is often rate-limiting.
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This crucial step is facilitated by a base, which activates the boronate ester to form a more nucleophilic "ate" complex. The choice of base is critical and can influence reaction rates and yields.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst.
The use of 5-(isothiazol-5-yl)dioxaborolane pinacol ester offers superior stability compared to the corresponding boronic acid, preventing premature decomposition and ensuring a consistent concentration of the active boron species throughout the reaction. This is particularly important in complex syntheses where starting materials may be precious.
Experimental Protocol: Synthesis of a 5-Aryl-Isothiazole Kinase Inhibitor Scaffold
This protocol details a representative procedure for the Suzuki-Miyaura coupling of this compound with a heteroaryl halide to produce a core scaffold found in a class of p38 MAP kinase inhibitors.[1]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| This compound | 225.10 | 1.2 | 1.2 | 270 mg |
| 4-Bromo-2-fluoropyridine | 174.99 | 1.0 | 1.0 | 175 mg |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.03 | 0.03 | 34.7 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 | 276 mg |
| 1,4-Dioxane | - | - | - | 8 mL |
| Water | - | - | - | 2 mL |
Step-by-Step Procedure
Caption: A step-by-step workflow for the Suzuki-Miyaura coupling.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (270 mg, 1.2 mmol), 4-bromo-2-fluoropyridine (175 mg, 1.0 mmol), potassium carbonate (276 mg, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol).
-
Inerting the System: Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere. This is a critical step as the Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and reduced yields.
-
Solvent Addition: Degas the 1,4-dioxane and water by bubbling argon through them for 15-20 minutes. Under a positive pressure of argon, add 8 mL of 1,4-dioxane and 2 mL of water to the reaction flask via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (30 mL) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-(2-fluoropyridin-4-yl)isothiazole.
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure of the coupled product.
-
Mass Spectrometry (MS): To verify the molecular weight of the desired compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Troubleshooting and Expert Insights
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Ineffective base. | Use a fresh batch of catalyst or a different palladium source (e.g., Pd(dppf)Cl₂). Ensure thorough degassing of solvents and proper inerting of the reaction vessel. Consider a stronger base like cesium carbonate or potassium phosphate. |
| Protodeboronation | Presence of excess water or protic solvents; Prolonged reaction times at high temperatures. | Use anhydrous solvents and ensure the boronate ester is of high quality. Optimize the reaction time and temperature to minimize side reactions. The stability of the pinacol ester helps mitigate this issue. |
| Formation of Homocoupled Byproducts | Inefficient cross-coupling; Catalyst decomposition. | Adjust the stoichiometry of the reactants. A slight excess of the boronate ester is often beneficial. Ensure the catalyst loading is appropriate and consider using a more robust ligand. |
| Difficult Purification | Residual palladium catalyst; Polar byproducts. | Filter the crude reaction mixture through a plug of Celite® before concentration. During chromatography, a small amount of triethylamine can be added to the eluent to reduce tailing of basic products on silica gel. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of isothiazole-containing pharmaceutical compounds. Its enhanced stability and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an ideal choice for researchers in drug discovery and development. The protocol provided herein offers a robust and reproducible method for the synthesis of 5-aryl-isothiazole scaffolds, which can be further elaborated to access a wide range of biologically active molecules. By understanding the underlying mechanistic principles and potential challenges, scientists can effectively leverage this powerful synthetic tool to accelerate the development of new medicines.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Isothiazole Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The isothiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its diverse biological activities.[1][2][3] The functionalization of this privileged scaffold is critical for the modulation of pharmacological properties and the development of new chemical entities. Among the array of synthetic methodologies, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as a powerful and versatile tool for creating carbon-carbon bonds with the isothiazole ring.[1][4] This guide provides an in-depth exploration of the use of isothiazole boronic esters in these transformations, offering detailed protocols, mechanistic insights, and practical troubleshooting advice to empower researchers in their synthetic endeavors.
The Strategic Importance of the Isothiazole Moiety
The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a recurring motif in a wide spectrum of biologically active molecules.[2][5] Its derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][2][6] The ability to introduce diverse aryl and heteroaryl substituents onto the isothiazole core through cross-coupling reactions is paramount for fine-tuning a compound's physicochemical and pharmacokinetic profiles, a crucial aspect of modern drug discovery.[1][7][8]
Isothiazole Boronic Esters: Synthesis and Stability Considerations
While boronic acids are commonly employed in Suzuki-Miyaura couplings, their corresponding esters, such as pinacol esters, offer several advantages.[9] Boronic esters often exhibit enhanced stability, reduced propensity for side reactions like protodeboronation, and improved handling characteristics.[9][10]
Synthesis of Isothiazole Pinacol Boronic Esters: A prevalent method for the synthesis of isothiazole pinacol boronic esters involves the palladium-catalyzed Miyaura borylation of a halo-isothiazole with bis(pinacolato)diboron.
Protocol 1: Synthesis of a Model Isothiazole Pinacol Boronic Ester
-
Reagents:
-
Halo-isothiazole (e.g., 4-iodoisothiazole) (1.0 equiv)
-
Bis(pinacolato)diboron (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (3 mol%)
-
Potassium acetate (KOAc) (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the halo-isothiazole, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the isothiazole pinacol boronic ester.
-
Causality in Synthesis: The choice of PdCl₂(dppf) as the catalyst is due to its high efficiency in catalyzing the borylation of aryl halides. Potassium acetate acts as a base to facilitate the catalytic cycle. Anhydrous conditions are crucial to prevent the hydrolysis of the boronic ester product.[10]
Stability Insights: While boronic esters are generally more stable than boronic acids, their hydrolytic stability can vary.[10][11] Pinacol esters are among the more robust options.[10][12] For particularly sensitive substrates, conversion to highly stable MIDA (N-methyliminodiacetic acid) boronates can be considered.[9]
The Suzuki-Miyaura Coupling: A Detailed Mechanistic Overview
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organohalides.[13][14] The catalytic cycle, from the perspective of the palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[15][16]
Mechanistic Pillars:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[15][16]
-
Transmetalation: The organic group from the isothiazole boronic ester is transferred to the palladium center.[15] This step is facilitated by a base, which activates the boronic ester.[17]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[15]
Experimental Protocols for Isothiazole Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura coupling hinges on the careful selection of reaction parameters.
Protocol 2: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of Isothiazole Boronic Esters
-
Reagents & Materials:
-
Isothiazole boronic ester (1.0 equiv)
-
Aryl or heteroaryl halide (1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent system (e.g., 1,4-dioxane/water, toluene/water)
-
Oven-dried Schlenk tube or microwave synthesis vial
-
Magnetic stir bar
-
-
Procedure:
-
To the reaction vessel, add the isothiazole boronic ester, aryl halide, palladium precursor, phosphine ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times to establish an inert atmosphere.[4]
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[4]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1][9]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][4]
-
Purify the crude product by flash column chromatography on silica gel.[4]
-
Protocol 3: Microwave-Assisted Suzuki-Miyaura Coupling
-
Procedure:
-
Combine the reagents and solvent in a 10 mL microwave synthesis vial as described in Protocol 2.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes).[1]
-
After the reaction is complete, cool the vial to room temperature before workup and purification.[1]
-
Rationale for Reagent Choices:
-
Palladium Precursors: Pd(OAc)₂ and Pd₂(dba)₃ are common choices that are reduced in situ to the active Pd(0) species.[4]
-
Ligands: Bulky, electron-rich phosphine ligands like SPhos and XPhos are often effective for coupling with heteroaromatic substrates, as they promote oxidative addition and reductive elimination.[4]
-
Bases: The base is crucial for activating the boronic ester.[17] K₃PO₄ is a strong, non-hydroxide base that is often effective and can help minimize protodeboronation.[4]
-
Solvents: A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. Thoroughly degassing the solvents is critical to prevent oxidation of the catalyst.[9]
Data Presentation: Optimizing Reaction Conditions
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of a halo-isothiazole with an arylboronic acid, which can be adapted for isothiazole boronic esters.
| Entry | Halo-isothiazole | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoisothiazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 95 |
| 2 | 3-Bromoisothiazole | Phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene/H₂O | 110 | 18 | 88 |
| 3 | 5-Chloroisothiazole | 3-Pyridylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ | DME/H₂O | 90 | 24 | 75 |
Data is illustrative and based on typical outcomes reported in the literature.
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. Here are solutions to common problems:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive catalyst or ligand- Insufficiently inert atmosphere- Poor quality reagents | - Use fresh, high-purity catalyst and ligand[18]- Ensure thorough degassing of solvents and proper inert gas purging[9]- Verify the integrity of starting materials |
| Protodeboronation | - Presence of water or acidic protons- Strong, hydroxide-containing base | - Use anhydrous solvents and reagents[9]- Switch to a milder or non-hydroxide base like K₃PO₄ or KF[4][9] |
| Homocoupling of Boronic Ester | - Presence of oxygen | - Rigorously degas the reaction mixture and maintain a positive pressure of inert gas[4][9] |
| Catalyst Decomposition | - High temperature- Presence of oxygen | - Use a more robust ligand or a pre-catalyst- Ensure strictly anaerobic conditions[4] |
Applications in Drug Discovery and Beyond
The functionalized isothiazoles synthesized via these methods are valuable intermediates in the development of novel therapeutics. For instance, many kinase inhibitors, which are crucial in cancer therapy, feature aryl-substituted isothiazole cores.[1] The versatility of the Suzuki-Miyaura coupling allows for the rapid generation of compound libraries for high-throughput screening, accelerating the drug discovery process.
Conclusion
Palladium-catalyzed cross-coupling reactions of isothiazole boronic esters represent a highly effective and versatile strategy for the synthesis of complex, biologically relevant molecules. By understanding the underlying mechanistic principles, carefully selecting reaction components, and employing robust experimental protocols, researchers can harness the full potential of this powerful synthetic tool. This guide serves as a comprehensive resource to facilitate the successful application of this chemistry in academic and industrial research settings.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Isothiazole - Wikipedia [en.wikipedia.org]
- 6. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. nbinno.com [nbinno.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of Aryl Halides with Isothiazole-5-Boronic Acid Pinacol Ester
Introduction: Bridging Heterocyclic Chemistry and Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness, functional group tolerance, and the relative stability of its organoboron reagents.[1][2] Its development, honored with the 2010 Nobel Prize in Chemistry, has transformed the way chemists construct carbon-carbon bonds, particularly in the synthesis of biaryls and substituted aromatic compounds.[3]
Within medicinal chemistry, the isothiazole scaffold is a privileged heterocycle, forming the core of numerous pharmacologically active agents with applications as antiviral, anti-inflammatory, and antipsychotic drugs.[4][5][6] The ability to functionalize this core is paramount for tuning biological activity. This guide provides a detailed protocol and foundational principles for the Suzuki-Miyaura coupling of various aryl halides with isothiazole-5-boronic acid pinacol ester, a key transformation for drug discovery and development professionals. The use of the pinacol ester derivative of the boronic acid enhances stability, reducing the propensity for side reactions like protodeboronation and simplifying handling compared to the free boronic acid.[1][7]
Reaction Principle: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][8] The generally accepted mechanism involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (Ar¹-X). This step forms a Pd(II) intermediate. The rate of this step is highly dependent on the halide, following the general trend: I > Br > OTf >> Cl.[1][3]
-
Transmetalation: This is the crucial bond-forming step where the organic group from the boron reagent is transferred to the palladium center. The base plays a critical role here, activating the isothiazole boronic ester to form a more nucleophilic "ate" complex (e.g., [Isothiazole-B(OR)₃]⁻), which facilitates the transfer of the isothiazole moiety to the Pd(II) complex, displacing the halide.[3][8][9]
-
Reductive Elimination: The two organic partners (Ar¹ and the isothiazole) on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Parameters for Success: A Scientist's Guide
Optimizing a Suzuki-Miyaura coupling, especially with heteroaromatic substrates like isothiazole, requires a careful consideration of several interconnected parameters. The choices made are not arbitrary but are based on established chemical principles to maximize yield and minimize side reactions.
-
Palladium Catalyst and Ligand: The combination of a palladium source and a ligand is the heart of the catalytic system.
-
Pd Source: Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed complexes like Pd(PPh₃)₄ or PdCl₂(dppf).[10] For routine couplings, Pd(OAc)₂ or Pd₂(dba)₃ are cost-effective choices that form the active Pd(0) species in situ.
-
Ligand: The ligand stabilizes the palladium center, prevents its precipitation as palladium black, and modulates its reactivity.[3] For heteroaryl couplings, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃ often outperform simpler ones like PPh₃.[10][11] This is because they promote the reductive elimination step and can overcome potential catalyst inhibition by the nitrogen atom of the isothiazole ring.[7]
-
-
Base: The base is non-negotiable for transmetalation to occur.[8] Its strength and solubility are key.
-
Inorganic Bases: K₂CO₃ is a common and effective choice for many systems.[12] Cs₂CO₃ is more soluble in organic solvents and more basic, often providing better results for challenging couplings. K₃PO₄ is a stronger, non-hydroxide base that can be beneficial when dealing with base-sensitive functional groups or to minimize protodeboronation.[7][10]
-
-
Solvent System: The solvent must solubilize the reactants and facilitate the interaction of aqueous and organic phases if a biphasic system is used.
-
Common Solvents: Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene are frequently used, often with the addition of water to dissolve the inorganic base.[1][13] Dimethylformamide (DMF) can also be effective but may lead to side reactions at high temperatures.
-
Anhydrous Conditions: In cases where protodeboronation is a significant issue, anhydrous conditions using a soluble organic base or a base like TMSOK can be employed.[14][15]
-
-
Temperature and Reaction Time: Most Suzuki couplings require heating (typically 80-120 °C) to drive the reaction to completion.[13][16] Reaction times can vary from a few minutes (with microwave heating) to 24 hours.[16] Progress should always be monitored by an appropriate technique like TLC or LC-MS.
| Parameter | Common Choices | Rationale & Expert Insight |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Pd(OAc)₂ and Pd₂(dba)₃ are versatile precursors. PdCl₂(dppf) is a stable pre-catalyst that is often effective for less reactive aryl chlorides. |
| Ligand | PPh₃, SPhos, XPhos, P(t-Bu)₃ | For heteroaryl substrates like isothiazole, bulky, electron-rich ligands (SPhos, XPhos) are often superior as they accelerate reductive elimination and prevent catalyst inhibition.[10] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃ is a good starting point. Cs₂CO₃ is often better for difficult couplings due to higher basicity and solubility. K₃PO₄ is a strong, non-nucleophilic base useful for sensitive substrates.[7] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF, DMF | Dioxane/water mixtures are highly effective for a broad range of substrates. Toluene is a good choice for higher temperatures. Always use high-purity, degassed solvents.[16] |
| Temperature | 80 - 120 °C | Higher temperatures accelerate the oxidative addition of less reactive halides (e.g., chlorides). Monitor for potential decomposition of starting materials or products. |
Detailed Experimental Protocol
This protocol provides a general method for the Suzuki coupling of an aryl bromide with isothiazole-5-boronic acid pinacol ester. It should be considered a robust starting point for optimization.
Materials and Reagents:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 eq.)
-
Isothiazole-5-boronic acid pinacol ester (1.2 mmol, 1.2 eq.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.), finely ground
-
1,4-Dioxane (4 mL), anhydrous
-
Water (1 mL), deionized and degassed
Equipment:
-
10 mL oven-dried Schlenk flask or microwave vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Heating mantle or oil bath with temperature controller
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To the Schlenk flask, add the aryl halide (1.0 mmol), isothiazole-5-boronic acid pinacol ester (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Degassing: Vigorously stir the mixture and sparge with a stream of inert gas through a needle for 15-20 minutes. This step is crucial to remove any dissolved oxygen which can deactivate the catalyst.[7]
-
Catalyst Addition: In a separate vial, quickly weigh the Pd(OAc)₂ and SPhos ligand and add them to the reaction flask against a positive flow of inert gas.
-
Reaction: Seal the flask tightly and place it in the preheated oil bath at 100 °C. Stir vigorously for 12-16 hours. Monitor the reaction's progress by TLC or LC-MS by periodically taking a small aliquot.
-
Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL). Combine the organic layers.[13]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[17]
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and solving common problems encountered during the Suzuki coupling of isothiazoles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive Catalyst: Palladium source has decomposed; oxygen contamination. | Ensure the reaction is thoroughly degassed. Use a fresh bottle of catalyst or a more stable pre-catalyst.[7] |
| Insufficient Temperature: Reaction is too slow at the set temperature. | Incrementally increase the temperature by 10-20 °C. Consider switching to a higher-boiling solvent like toluene. | |
| Incorrect Base/Solvent: The chosen base may not be strong enough or soluble enough. | Screen other bases like Cs₂CO₃ or K₃PO₄. Ensure the solvent system adequately solubilizes the starting materials.[7] | |
| Significant Side Products | Protodeboronation: Hydrolysis of the boronic ester back to the parent isothiazole. | Use anhydrous solvents and reagents. K₃PO₄ can be less prone to causing this than carbonate bases. The pinacol ester is already more stable than the boronic acid.[7] |
| Homocoupling: Formation of biaryl (Ar¹-Ar¹) or di-isothiazole products. | This is often caused by oxygen. Ensure degassing is performed meticulously before adding the catalyst.[7] | |
| Dehalogenation: Replacement of the halide on Ar¹ with hydrogen. | This can be caused by certain bases or impurities. Screen different bases and ensure all reagents and solvents are pure.[1] | |
| Difficulty in Purification | Persistent Tin Byproducts (if Stille coupling was attempted previously) | Quench the reaction with aqueous KF to precipitate tin fluorides, which can be filtered off.[10] |
| Complex Mixture | Re-evaluate the reaction conditions. A cleaner reaction at lower conversion is often preferable to a high-conversion but messy reaction. Consider a different catalyst/ligand system. |
Conclusion
The Suzuki-Miyaura coupling of aryl halides with isothiazole-5-boronic acid pinacol ester is a powerful and highly adaptable method for synthesizing valuable isothiazole-containing compounds. Success relies on a rational approach to selecting the catalyst system, base, and solvent, combined with meticulous experimental technique, particularly with regard to maintaining an inert atmosphere. This guide provides a solid foundation for researchers to confidently apply this reaction in their synthetic endeavors, enabling the rapid exploration of chemical space critical to modern drug discovery.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
The Strategic Integration of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole in Advanced Materials Science
Introduction: The Isothiazole Moiety as a Unique Building Block for Organic Electronics
In the pursuit of next-generation organic electronic materials, the judicious selection of molecular building blocks is paramount. The 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole is emerging as a pivotal component for the synthesis of high-performance conjugated polymers and small molecules. The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur, imparts a unique combination of electronic and structural properties to macromolecular systems. Its inherent electron-deficient nature, arising from the electronegativity of the nitrogen and sulfur atoms, makes it an excellent acceptor unit in donor-acceptor (D-A) architectures. This characteristic is crucial for tuning the frontier molecular orbital (HOMO/LUMO) energy levels, thereby influencing the optical and electronic properties of the resulting materials, such as their absorption spectra and charge transport capabilities.
The pinacol boronate ester functionality renders this molecule particularly amenable to Suzuki-Miyaura cross-coupling reactions, a robust and versatile method for the formation of carbon-carbon bonds. This allows for the precise and efficient incorporation of the isothiazole unit into polymer backbones or complex molecular structures. The strategic placement of the isothiazole moiety can lead to enhanced intermolecular interactions and improved charge mobility, which are critical for the performance of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in materials science, providing detailed protocols and insights into its role in shaping the properties of advanced organic materials.
Safety and Handling of Isothiazole Boronate Esters
Hazard Identification and Precautionary Measures:
Based on available data for analogous compounds, this compound should be handled with care. The following hazards are likely associated with this class of compounds:
-
Harmful if swallowed: (H302)
-
Causes skin irritation: (H315)[3]
-
Causes serious eye irritation: (H319)[3]
-
May cause respiratory irritation: (H335)[3]
Personal Protective Equipment (PPE) and Engineering Controls:
-
Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[3]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[3]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact.[3]
-
Skin and Body Protection: A lab coat and appropriate footwear should be worn.
Storage and Handling:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from strong oxidizing agents and moisture.[3]
-
The compound is a solid and should be handled carefully to avoid dust formation.
Application in the Synthesis of Donor-Acceptor Conjugated Polymers
The electron-deficient nature of the isothiazole ring makes it an ideal acceptor unit for the construction of donor-acceptor (D-A) conjugated polymers. These materials are at the forefront of research in organic photovoltaics and field-effect transistors. The following section provides a detailed protocol for the synthesis of an isothiazole-containing D-A polymer via a Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of a Poly(isothiazole-alt-benzothiadiazole) Copolymer
This protocol describes the synthesis of a representative alternating copolymer where this compound is copolymerized with a dibrominated acceptor unit, 4,7-dibromo-2,1,3-benzothiadiazole. This combination of two distinct acceptor units can lead to materials with low-lying LUMO levels, which is beneficial for electron transport.
Materials:
-
This compound
-
4,7-dibromo-2,1,3-benzothiadiazole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous toluene
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Acetone
-
Hexane
-
Chloroform
-
Argon gas supply
-
Standard Schlenk line and glassware
Experimental Procedure:
-
Reaction Setup: In a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 0.211 g, 1.0 mmol) and 4,7-dibromo-2,1,3-benzothiadiazole (e.g., 0.294 g, 1.0 mmol).
-
Catalyst and Base Addition: To the flask, add tetrakis(triphenylphosphine)palladium(0) (e.g., 0.023 g, 0.02 mmol) and anhydrous potassium carbonate (e.g., 0.414 g, 3.0 mmol).
-
Solvent Addition and Degassing: Evacuate the flask and backfill with argon three times. Under a positive pressure of argon, add anhydrous toluene (e.g., 8 mL) and anhydrous DMF (e.g., 2 mL) via syringe. The reaction mixture is then thoroughly degassed by three freeze-pump-thaw cycles.
-
Polymerization: The reaction mixture is heated to 90 °C and stirred vigorously under an argon atmosphere for 48 hours. During this time, the solution will become viscous, and a precipitate may form.
-
Workup and Purification:
-
After cooling to room temperature, the reaction mixture is poured into a beaker containing rapidly stirring methanol (e.g., 100 mL).
-
The precipitated polymer is collected by filtration and washed sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
The crude polymer is then subjected to Soxhlet extraction with methanol, acetone, and hexane for 24 hours each to further purify the material.
-
The final polymer is extracted with chloroform.
-
The chloroform fraction is concentrated under reduced pressure, and the polymer is precipitated by adding it to methanol.
-
The purified polymer is collected by filtration and dried under vacuum at 40 °C for 24 hours.
-
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki-Miyaura cross-coupling reactions.
-
Base: Anhydrous potassium carbonate is a crucial component that activates the boronate ester for transmetalation with the palladium complex.
-
Solvent System: A mixture of toluene and DMF is often employed to ensure the solubility of both the monomers and the growing polymer chain.
-
Degassing: The removal of oxygen is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.
-
Purification: The extensive washing and Soxhlet extraction procedure is necessary to remove impurities that can significantly impact the electronic properties and device performance of the final polymer.
Visualization of the Synthetic and Characterization Workflow
The following diagram illustrates the general workflow from monomer synthesis to material characterization.
Caption: Workflow for the synthesis and characterization of an isothiazole-containing polymer.
Characterization and Data Presentation
The synthesized polymer should be thoroughly characterized to determine its structural, optical, and electrochemical properties.
Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polymer. The disappearance of the signals corresponding to the boronate ester protons and the C-Br protons, along with the appearance of new aromatic signals, confirms successful polymerization.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
Optical and Electrochemical Properties:
-
UV-Vis Spectroscopy: The optical properties of the polymer are investigated by UV-Vis spectroscopy in solution and as a thin film. The absorption spectrum provides information about the electronic transitions and the optical bandgap of the material.
-
Cyclic Voltammetry (CV): CV is used to determine the electrochemical properties of the polymer, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These parameters are crucial for predicting the performance of the material in electronic devices.
Data Summary Table:
| Property | Typical Value for Isothiazole-Benzothiadiazole Copolymers |
| Mn (kDa) | 10 - 30 |
| PDI | 1.5 - 2.5 |
| λₘₐₓ (solution, nm) | 450 - 550 |
| λₘₐₓ (film, nm) | 480 - 580 |
| Optical Bandgap (eV) | 1.8 - 2.2 |
| HOMO (eV) | -5.4 to -5.8 |
| LUMO (eV) | -3.5 to -3.9 |
Note: These are representative values and can vary depending on the specific donor and acceptor units, as well as the polymerization conditions.
The Influence of the Isothiazole Unit on Material Properties: A Deeper Dive
The incorporation of the isothiazole moiety into a conjugated polymer backbone has profound effects on the material's properties, which can be attributed to several key factors:
-
Electron-Deficient Character: The isothiazole ring acts as a moderate electron acceptor, which helps to lower the HOMO and LUMO energy levels of the polymer. This is advantageous for achieving good air stability and for tuning the energy levels to match those of other materials in a device, such as electron acceptors in organic solar cells.
-
Backbone Planarity: The presence of the sulfur and nitrogen atoms in the isothiazole ring can lead to non-covalent intramolecular interactions (e.g., S---N or S---O interactions with adjacent units). These interactions can help to planarize the polymer backbone, which in turn promotes stronger intermolecular π-π stacking. A more planar and ordered structure generally leads to improved charge transport properties.
-
Morphology Control: The choice of the isothiazole unit and its substitution pattern can influence the solid-state packing and morphology of the polymer films. This is a critical factor in determining the performance of organic electronic devices, as the morphology dictates the efficiency of charge generation, separation, and transport.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling polymerization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of advanced organic electronic materials. Its unique electronic and structural properties, combined with its suitability for Suzuki-Miyaura cross-coupling reactions, make it a powerful tool for tuning the performance of conjugated polymers and small molecules. The protocols and insights provided in this document are intended to serve as a practical guide for researchers in the field.
Future research in this area will likely focus on the development of novel isothiazole-containing monomers with tailored electronic properties and substitution patterns to further enhance the performance of organic electronic devices. The exploration of new polymerization techniques and device architectures will also be crucial for realizing the full potential of these promising materials.
References
Reaction conditions for coupling 5-(isothiazol-5-yl)dioxaborolane
An Application Guide to Suzuki-Miyaura Coupling of 5-(Isothiazol-5-yl)dioxaborolane for Complex Molecule Synthesis
Introduction: The Strategic Importance of the Isothiazole Moiety
The isothiazole ring is a privileged heterocyclic motif in modern medicinal chemistry and materials science, valued for its diverse biological activities and unique electronic properties.[1] Isothiazole-containing molecules have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing the carbon-carbon bonds necessary to incorporate this valuable scaffold into complex molecular architectures.[2][3]
This guide provides an in-depth exploration of the reaction conditions for the Suzuki-Miyaura coupling of 5-(isothiazol-5-yl)dioxaborolane, a key building block for these syntheses. We will move beyond simple procedural lists to explain the fundamental principles and causal relationships behind experimental design, empowering researchers to optimize this critical transformation. The focus is on addressing the specific challenges posed by the isothiazole ring, a π-deficient heterocycle, whose Lewis basic nitrogen atom can complicate the catalytic cycle.[4]
The Catalytic Cycle: A Mechanistic Framework for Optimization
A foundational understanding of the Suzuki-Miyaura catalytic cycle is essential for rational troubleshooting and optimization. The reaction proceeds through three primary steps, each with its own set of dependencies on the chosen reagents and conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex. The reactivity of the electrophile is a key factor, with the general trend being I > Br > OTf >> Cl.[3]
-
Transmetalation: This is often the rate-determining step, particularly for heteroaryl substrates. The organic group is transferred from the boron atom to the Pd(II) center. This step requires activation of the boronic ester by a base to form a more nucleophilic "ate" complex.[5][6][7]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[8]
Core Parameters for Coupling 5-(Isothiazol-5-yl)dioxaborolane
The success of coupling this specific substrate hinges on the careful selection of four key parameters: the catalyst system, the base, the solvent, and the temperature. The π-deficient nature of the isothiazole ring and the potential for catalyst inhibition by its nitrogen lone pair are the primary challenges to overcome.
The Palladium Catalyst System: Ligand Choice is Critical
For challenging substrates like isothiazoles, the choice of phosphine ligand is arguably the most critical decision. The ligand stabilizes the palladium center, modulates its reactivity, and promotes the key steps of the catalytic cycle. For electron-deficient heterocycles, bulky and electron-rich phosphine ligands are generally required to promote efficient oxidative addition and reductive elimination.[9][10]
-
Palladium Precursor: Standard precursors like Pd(OAc)₂ and Pd₂(dba)₃ are common starting points.[9] However, for consistency and ease of use, pre-formed palladium-ligand complexes (precatalysts) such as XPhos-Pd-G3 or SPhos-Pd-G2 are highly recommended.[11] These precatalysts are often more stable and provide more reproducible results.
-
Recommended Ligands:
-
Buchwald-type Biarylphosphines (XPhos, SPhos, RuPhos): These are the go-to ligands for difficult couplings. Their bulk and electron-donating properties accelerate reductive elimination and can prevent catalyst deactivation.[4][9] SPhos, in particular, has shown high efficacy for heteroaryl couplings.[10]
-
cataCXium® A: This di-adamantylalkylphosphine ligand is another excellent choice, known for its high activity in coupling heteroaryl compounds.[2]
-
The Role of the Base: Activating the Boron Nucleophile
The base is not merely a spectator; its primary role is to activate the boronic ester by forming the tetracoordinate boronate anion, which is significantly more nucleophilic and readily undergoes transmetalation.[5][6]
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): This is often the most effective base for Suzuki couplings involving boronic esters.[9] It is strong enough to promote boronate formation but generally does not cause significant hydrolysis of the ester or the product.
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble carbonate base that can be effective when K₃PO₄ fails. Its higher solubility in organic solvents can be advantageous.[8]
-
Potassium trimethylsilanolate (TMSOK): For anhydrous reaction conditions, TMSOK is an excellent choice. It is a soluble, non-nucleophilic base that can lead to very fast reaction times, although it requires strict exclusion of moisture.[2]
-
The Solvent System: Balancing Solubility and Reactivity
The solvent must dissolve the reactants, base, and catalyst system to facilitate the reaction. Aprotic solvents are standard, often with the addition of water to aid in dissolving inorganic bases.
-
Recommended Solvents:
-
1,4-Dioxane / Water: This is a robust and widely applicable solvent system, particularly when using phosphate or carbonate bases.[12][13] A typical ratio is 4:1 to 10:1 dioxane to water.
-
Tetrahydrofuran (THF) / Water: Similar to dioxane, THF is another excellent ethereal solvent for these couplings.[4]
-
Toluene: A common non-polar option, often used with phosphate bases.
-
Anhydrous Solvents (e.g., Dioxane, DME): When running reactions under anhydrous conditions (e.g., with TMSOK as the base), it is crucial to use a dry, degassed solvent to prevent protodeboronation and ensure optimal catalyst performance.[2][4]
-
Reaction Temperature: Driving the Reaction to Completion
Most Suzuki-Miyaura couplings require heating to proceed at a reasonable rate. The optimal temperature will depend on the reactivity of the coupling partners and the stability of the catalyst.
-
Typical Range: 80–120 °C.[9]
-
Starting Point: A good initial temperature for screening is 100 °C.
-
Microwave Irradiation: For high-throughput synthesis or difficult couplings, microwave heating can dramatically reduce reaction times, often to 15-30 minutes, at temperatures around 120-150 °C.[1]
Data Presentation: Recommended Starting Conditions
The following table provides recommended starting points for the Suzuki-Miyaura coupling of 5-(isothiazol-5-yl)dioxaborolane with various electrophiles. These conditions are designed for robustness and are a good foundation for further optimization.
| Parameter | Condition A: For Aryl/Heteroaryl Bromides | Condition B: For Aryl/Heteroaryl Chlorides | Condition C: Anhydrous/Fast Coupling |
| Electrophile | (Hetero)Aryl-Br (1.0 equiv) | (Hetero)Aryl-Cl (1.0 equiv) | (Hetero)Aryl-Br (1.0 equiv) |
| Boronic Ester | 5-(isothiazol-5-yl)dioxaborolane (1.2 equiv) | 5-(isothiazol-5-yl)dioxaborolane (1.5 equiv) | Neopentyl isothiazolylboronic ester (1.1 equiv) |
| Pd Precursor | SPhos-Pd-G2 (2 mol%) | XPhos-Pd-G3 (3-5 mol%) | Pd-CataCXium A-G3 (3 mol%)[2] |
| Base | K₃PO₄ (3.0 equiv) | K₃PO₄ or Cs₂CO₃ (3.0 equiv) | TMSOK (1.2 equiv)[2] |
| Solvent | 1,4-Dioxane / H₂O (5:1) | Toluene / H₂O (10:1) or Dioxane / H₂O (5:1) | Anhydrous DME or 1,4-Dioxane |
| Additive | None | None | Trimethyl borate (3.0 equiv)[2] |
| Temperature | 100 °C | 110 °C | 60-100 °C |
| Time | 4–16 h | 12–24 h | 1–3 h |
Experimental Protocols
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol provides a reliable starting point for coupling 5-(isothiazol-5-yl)pinacol boronate with a range of aryl or heteroaryl bromides.
Workflow Visualization
Caption: General workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 5-(isothiazol-5-yl)pinacol boronate (1.2–1.5 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), and the SPhos-Pd-G2 precatalyst (2 mol%).[9]
-
Inerting the System: Seal the Schlenk tube with a rubber septum. Evacuate the tube under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.[11]
-
Solvent Addition: Prepare a 5:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling argon through it for 20–30 minutes. Add the degassed solvent to the Schlenk tube via syringe. The final concentration should be approximately 0.1 M with respect to the limiting aryl bromide.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed (typically 4–16 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[9]
Protocol 2: Microwave-Assisted Protocol for Rapid Synthesis
This method is ideal for rapid library synthesis or for couplings that are sluggish under conventional heating.
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, combine the halo-isothiazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd(OAc)₂ (3 mol%), SPhos (6 mol%), and K₃PO₄ (3.0 equiv).[1]
-
Solvent Addition: Add 1,4-dioxane and water (e.g., 4 mL dioxane, 0.8 mL water) to the vial.
-
Reaction Execution: Seal the vial with a cap and place it in the microwave reactor. Irradiate the mixture at 120 °C for 30 minutes with stirring.[1]
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and purify the crude product by flash chromatography.[1]
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. The following diagram and table outline a logical approach to optimization.
Optimization Decision Tree
References
- 1. benchchem.com [benchchem.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols: The Role of Organic Semiconductors in Advancing Modern Electronics
Introduction: The Dawn of a Flexible Electronic Age
Organic semiconductors, materials built upon a scaffold of carbon atoms, are rapidly transitioning from academic curiosities to pivotal components in the next generation of electronic devices.[1] Their inherent advantages, including mechanical flexibility, solution processability for low-cost manufacturing, and the ability to fine-tune their electronic properties through chemical synthesis, position them as a transformative technology.[1][2][3] These materials are the active elements in a host of emerging technologies such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs).[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key experimental protocols and theoretical underpinnings that are driving the development of organic semiconductors. We will delve into the synthesis of these novel materials, their purification to achieve high performance, the fabrication of thin films, and the characterization techniques required to understand their structure-property relationships.
I. Synthesis of Organic Semiconductors: From Molecules to Materials
The performance of an organic electronic device is fundamentally dictated by the molecular structure of the semiconductor used.[5] The synthesis of these materials, therefore, is a critical first step that requires precision and a deep understanding of organic chemistry. Both small molecules and conjugated polymers are the two major classes of organic semiconductors, each with distinct synthetic strategies.
A. Small Molecule Synthesis: The Case of Pentacene and its Derivatives
Pentacene, a polycyclic aromatic hydrocarbon with five linearly fused benzene rings, is a benchmark p-type organic semiconductor known for its high charge carrier mobility.[6] However, its poor solubility and instability in air have driven the synthesis of numerous derivatives to improve its processability and environmental robustness.[7][8][9]
A common synthetic route to functionalized pentacenes involves the reaction of a quinone with a diene, a reaction that allows for the introduction of various functional groups to tune the molecule's electronic properties and solid-state packing.[8] For instance, the introduction of chlorine atoms can lower the HOMO energy level, thereby increasing the material's stability.[9]
Protocol 1: Synthesis of 6,13-Dichloropentacene
This protocol outlines a facile, high-yield synthesis of 6,13-dichloropentacene, a stable and high-performance pentacene derivative.[9]
Materials:
-
Pentacene-6,13-dione
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalyst)
-
Toluene (solvent)
-
Methanol (for washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pentacene-6,13-dione in toluene.
-
Add a catalytic amount of DMF to the suspension.
-
Slowly add an excess of thionyl chloride to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with methanol to remove any unreacted starting materials and byproducts.
-
Dry the purified 6,13-dichloropentacene under vacuum.
Causality: The use of thionyl chloride in the presence of a DMF catalyst facilitates the conversion of the dione to the dichloro derivative. The choice of toluene as a solvent is due to its relatively high boiling point and its ability to suspend the starting material. The precipitation of the product upon cooling allows for a simple and effective initial purification step.
B. Conjugated Polymer Synthesis: Donor-Acceptor Copolymers
Conjugated polymers offer advantages in solution processing for large-area devices.[3][10] A powerful strategy to tune their electronic properties is the creation of donor-acceptor (D-A) copolymers, where electron-rich (donor) and electron-deficient (acceptor) units are alternated along the polymer backbone.[11] This design allows for the modulation of the polymer's bandgap and energy levels.[11]
Protocol 2: Synthesis of a Donor-Acceptor Conjugated Polymer via Stille Coupling
Stille coupling is a versatile cross-coupling reaction widely used for the synthesis of conjugated polymers.
Materials:
-
Distannyl derivative of an electron-rich monomer (e.g., a thiophene derivative)
-
Dihalo derivative of an electron-deficient monomer (e.g., a benzothiadiazole derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous and deoxygenated solvent (e.g., toluene or chlorobenzene)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the distannyl donor monomer, the dihalo acceptor monomer, and the palladium catalyst in the anhydrous solvent.
-
Deoxygenate the solution by bubbling with an inert gas for at least 30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 24-48 hours.
-
Monitor the progress of the polymerization by GPC to track the increase in molecular weight.
-
Once the desired molecular weight is achieved, cool the reaction to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Collect the polymer by filtration and wash it with methanol and acetone to remove residual monomers and catalyst.
-
Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the desired polymer).
-
Precipitate the purified polymer from the final solvent fraction into methanol, filter, and dry under vacuum.
Causality: The palladium catalyst is essential for facilitating the cross-coupling reaction between the tin and halogen moieties. The inert atmosphere and anhydrous conditions are crucial to prevent catalyst deactivation and unwanted side reactions. Soxhlet extraction is a powerful purification technique that separates the polymer based on its solubility, effectively removing low molecular weight oligomers and impurities.
II. Purification of Organic Semiconductors: The Importance of Purity
The presence of impurities can severely degrade the performance of organic semiconductor devices by acting as charge traps.[12] Therefore, achieving high purity is paramount.[13]
Gradient Sublimation: The Gold Standard for Small Molecules
For small molecule organic semiconductors, temperature gradient sublimation is the most effective purification method.[14][15][16] This technique separates molecules based on their different sublimation and deposition temperatures under high vacuum.[15]
Protocol 3: Gradient Sublimation Purification
Equipment:
-
Multi-zone tube furnace
-
Quartz or glass sublimation tube
-
Vacuum pump capable of reaching high vacuum (<10⁻⁵ Torr)
-
Temperature controllers for each furnace zone
Procedure:
-
Place the crude organic semiconductor material in the hottest zone of the sublimation tube.
-
Assemble the sublimation apparatus and evacuate the tube to a high vacuum.
-
Slowly heat the furnace zones to create a temperature gradient along the tube. The source zone will be the hottest, with subsequent zones progressively cooler.
-
The organic semiconductor will sublime in the hot zone and travel down the tube.
-
Impurities with different vapor pressures will condense in different temperature zones. More volatile impurities will travel further down the tube to cooler zones, while less volatile impurities will remain in or near the source zone.
-
The purified material will deposit as a crystalline film in a specific zone corresponding to its sublimation temperature.
-
After the sublimation is complete, cool the furnace to room temperature while maintaining the vacuum.
-
Carefully collect the purified crystals from the desired zone.
Causality: The separation is based on the principle that each compound has a unique vapor pressure at a given temperature. By creating a temperature gradient, different compounds will condense at different locations along the tube, allowing for their effective separation.[15]
III. Thin-Film Deposition: From Solution to Solid State
The morphology and crystalline order of the organic semiconductor thin film have a profound impact on charge transport and device performance.[4][17] Several techniques are employed to create these thin films, with the choice depending on the material (small molecule or polymer) and the desired application.
A. Solution-Based Deposition: Spin Coating
Spin coating is a widely used laboratory-scale technique for depositing uniform thin films from solution.[18][19][20] It is particularly well-suited for soluble conjugated polymers.[21]
Protocol 4: Spin Coating of a Conjugated Polymer Thin Film
Equipment:
-
Spin coater
-
Substrates (e.g., glass, silicon wafers)
-
Syringe and filter
Procedure:
-
Prepare a solution of the conjugated polymer in a suitable volatile organic solvent (e.g., chloroform, chlorobenzene, or xylene) at a specific concentration.
-
Filter the solution through a syringe filter (e.g., 0.2 µm PTFE) to remove any particulate matter.
-
Clean the substrate thoroughly using a sequence of solvents (e.g., acetone, isopropanol) and, if necessary, treat it with oxygen plasma or a self-assembled monolayer to modify its surface energy.
-
Place the substrate on the vacuum chuck of the spin coater.
-
Dispense a small amount of the polymer solution onto the center of the substrate.
-
Start the spin coater. The process typically involves a low-speed spread cycle followed by a high-speed thinning cycle. The final film thickness is primarily controlled by the spin speed and the solution concentration.[19][21]
-
Once the spinning stops, the film is often annealed on a hotplate to remove residual solvent and improve molecular ordering.
Causality: The centrifugal force spreads the solution evenly across the substrate, while the evaporation of the solvent leaves behind a solid thin film.[21] The final film morphology is a delicate balance of solvent evaporation rate, polymer solubility, and substrate surface energy.[10]
B. Vacuum-Based Deposition: Thermal Evaporation
Vacuum thermal evaporation is the preferred method for depositing thin films of small molecule organic semiconductors that can be sublimed.[22][23] This technique allows for precise control over film thickness and can produce highly ordered crystalline films.
Protocol 5: Vacuum Thermal Evaporation of a Small Molecule Thin Film
Equipment:
-
High-vacuum deposition chamber (base pressure <10⁻⁶ Torr)
-
Evaporation source (e.g., a resistively heated boat or a low-temperature evaporation cell)
-
Substrate holder with heating/cooling capabilities
-
Quartz crystal microbalance (QCM) for monitoring deposition rate and thickness
-
Shutter
Procedure:
-
Load the purified small molecule organic semiconductor into the evaporation source.
-
Mount the cleaned substrates onto the substrate holder.
-
Evacuate the chamber to a high vacuum.
-
Heat the substrate to a desired temperature to control the film morphology.
-
Slowly heat the evaporation source until the material begins to sublime.
-
Open the shutter to begin deposition onto the substrates.
-
Monitor the deposition rate and film thickness using the QCM. A typical deposition rate for organic semiconductors is 0.1-1 Å/s.
-
Once the desired thickness is reached, close the shutter and turn off the source heating.
-
Allow the substrates to cool to room temperature before venting the chamber.
Causality: In a high vacuum, the mean free path of the evaporated molecules is long, allowing them to travel in a straight line from the source to the substrate.[24] This line-of-sight deposition results in highly uniform films. The substrate temperature plays a critical role in the nucleation and growth of the thin film, influencing its crystallinity and grain size.[4]
IV. Characterization of Organic Semiconductors and Their Thin Films
A suite of characterization techniques is necessary to understand the properties of the synthesized materials and the morphology of the deposited thin films.
A. Structural and Morphological Characterization
-
X-Ray Diffraction (XRD): Used to determine the crystalline structure and orientation of molecules in thin films.[4][17][25] Grazing incidence XRD (GIXD) is particularly powerful for probing the structure of thin films.[17]
-
Atomic Force Microscopy (AFM): Provides topographical images of the thin film surface, revealing information about grain size, morphology, and roughness.[4][25]
B. Electronic and Charge Transport Characterization
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to determine the optical bandgap of the semiconductor.
-
Cyclic Voltammetry (CV): An electrochemical technique used to determine the HOMO and LUMO energy levels of the material.
-
Organic Thin-Film Transistor (OTFT) Fabrication and Measurement: The ultimate test of a new organic semiconductor is its performance in a device. Fabricating and characterizing an OTFT allows for the measurement of key parameters such as charge carrier mobility and the on/off ratio.[22][26][27]
Table 1: Comparison of Thin-Film Deposition Techniques
| Feature | Spin Coating | Vacuum Thermal Evaporation |
| Material Type | Soluble polymers and small molecules | Sublimable small molecules |
| Cost | Low | High |
| Scalability | Limited for large areas | Suitable for roll-to-roll manufacturing[23] |
| Film Uniformity | Good for small substrates[18] | Excellent |
| Control over Morphology | Dependent on solvent, concentration, spin speed | Dependent on deposition rate and substrate temperature[4] |
| Purity of Film | Can contain residual solvent | High purity |
V. Device Fabrication: Organic Thin-Film Transistors (OTFTs)
OTFTs are fundamental building blocks for organic electronics.[28] Their fabrication involves the sequential deposition of a gate electrode, a gate dielectric, the organic semiconductor, and source/drain electrodes.[22]
Workflow for Bottom-Gate, Top-Contact OTFT Fabrication
Caption: Workflow for fabricating a bottom-gate, top-contact OTFT.
VI. Stability and Degradation: A Critical Challenge
A significant hurdle for the commercialization of organic electronics is the limited operational stability of the devices, which are often sensitive to oxygen and moisture.[29][30] The degradation of organic semiconductors can occur through various mechanisms, including photo-oxidation.[31] Research efforts are focused on designing more robust materials and encapsulation techniques to improve device lifetime.[29][30] For example, modifying the molecular structure to lower the HOMO level can increase resistance to oxidation.[9]
Conclusion
The development of organic semiconductors is a vibrant and interdisciplinary field that combines the elegance of organic synthesis with the precision of materials science and device engineering. The protocols and principles outlined in this guide provide a foundation for researchers to contribute to this exciting area. By understanding the intricate relationships between molecular design, material purity, thin-film morphology, and device performance, the scientific community can continue to push the boundaries of what is possible with flexible, low-cost, and high-performance organic electronics.
References
- 1. Synthesis and Characterization of organic semiconductors - American Chemical Society [acs.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. pnas.org [pnas.org]
- 6. An Improved Synthesis of Pentacene: Rapid Access to a Benchmark Organic Semiconductor | MDPI [mdpi.com]
- 7. Scientists synthesize new photostable organic semiconductor - Successful development of pentacene derivative that has 100 times more light durability than conventional products [chemeurope.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High performance organic thin film transistor based on pentacene derivative: 6,13-dichloropentacene - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. High-Purity Sublimed Materials for Organic Electronic Devices [sigmaaldrich.com]
- 14. US20140191422A1 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]
- 15. SUBLIMATION PURIFICATION TECHNOLOGYï½KNC Laboratories Co.,Ltd. [kncweb.co.jp]
- 16. High Speed and High Purity Sublimation Purification Process Development of Organic Semiconductor Materials [jstage.jst.go.jp]
- 17. spring8.or.jp [spring8.or.jp]
- 18. Thin Film Processing Method - Part 1 [dracula-technologies.com]
- 19. ossila.com [ossila.com]
- 20. ossila.com [ossila.com]
- 21. researchgate.net [researchgate.net]
- 22. ossila.com [ossila.com]
- 23. researchgate.net [researchgate.net]
- 24. stinstruments.com [stinstruments.com]
- 25. researchgate.net [researchgate.net]
- 26. DSpace [repository.upenn.edu]
- 27. Fabrication of Flexible and Printable Organic Thin-Film Transistor-based Sensor | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 28. flexenable.com [flexenable.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. web.stanford.edu [web.stanford.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-(Isothiazol-5-yl)dioxaborolane Derivatives
Welcome to the technical support center for the purification of 5-(isothiazol-5-yl)dioxaborolane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the purification of this important class of compounds. The unique combination of the isothiazole heterocycle and the dioxaborolane moiety presents specific purification challenges that require careful consideration.
This resource is structured to provide practical, in-depth solutions to common issues, moving from troubleshooting specific experimental problems to answering frequently asked questions.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of 5-(isothiazol-5-yl)dioxaborolane derivatives, providing potential causes and actionable solutions.
Issue 1: Low or No Recovery from Silica Gel Chromatography
Question: I am attempting to purify my 5-(isothiazol-5-yl)dioxaborolane derivative using standard silica gel flash chromatography, but I am experiencing very low recovery. My product seems to be either stuck on the column or decomposing. What is happening and how can I fix this?
Answer: This is a frequently encountered issue when purifying boronic esters, including those with an isothiazole core. The primary culprits are the inherent properties of both the silica gel and the boronic ester.
Probable Causes:
-
Interaction with Silanol Groups: The surface of silica gel is covered with acidic silanol groups (Si-OH). The Lewis acidic boron atom of your dioxaborolane derivative can strongly interact with these Lewis basic silanols, leading to irreversible adsorption and low recovery.[1]
-
Hydrolysis on Silica: The acidic nature of silica gel can catalyze the hydrolysis of the dioxaborolane ring to the corresponding boronic acid.[1][2][3] The resulting 5-(isothiazol-5-yl)boronic acid is significantly more polar and will likely remain at the baseline of your column, eluting only with very polar solvents, if at all. The presence of the isothiazole ring, with its nitrogen and sulfur heteroatoms, can influence the electronic properties of the boronic ester and potentially affect its susceptibility to hydrolysis.
Solutions:
-
Use Deactivated Silica Gel: You can deactivate the silica gel by treating it with a base, such as triethylamine (NEt₃), before packing the column. Slurry the silica gel in your chosen non-polar solvent and add a small amount of triethylamine (typically 0.1-1% v/v of the total solvent volume).[4] This will neutralize the acidic silanol groups and reduce product adsorption.
-
Switch to an Alternative Stationary Phase:
-
Neutral Alumina: Neutral alumina is a good alternative to silica gel for the purification of boronic esters as it is less acidic.[5] It is crucial to use neutral alumina, as basic alumina can cause other side reactions.
-
Boric Acid-Impregnated Silica Gel: This is a highly effective method to prevent the hydrolysis of boronic esters during chromatography.[1] The boric acid competes with your compound for binding to the basic sites on the silica surface, thereby minimizing product loss.
-
-
Employ a Non-polar Eluent System: Start with a non-polar solvent system, such as a gradient of ethyl acetate in hexanes. The polarity of your 5-(isothiazol-5-yl)dioxaborolane derivative will depend on other substituents, but generally, these compounds are not extremely polar.[6]
Issue 2: Presence of Boronic Acid Impurity in the Final Product
Question: After purification, my NMR and mass spectrometry data indicate the presence of the corresponding boronic acid as a significant impurity. How can I remove this and prevent its formation?
Answer: The presence of the boronic acid impurity is a clear indication of the hydrolysis of your dioxaborolane derivative. This can happen during the reaction work-up or the purification step.
Probable Causes:
-
Aqueous Work-up: Prolonged exposure to water, especially under acidic or basic conditions, during the work-up can lead to hydrolysis of the dioxaborolane ring.[7][8]
-
Acidic Conditions: As mentioned, acidic conditions, such as those on a standard silica gel column, promote hydrolysis.[1][3]
-
Atmospheric Moisture: Some boronic esters are sensitive to atmospheric moisture and can hydrolyze upon standing.
Solutions:
-
Anhydrous Work-up: If possible, perform a non-aqueous work-up. This can involve filtering the reaction mixture through a plug of Celite® and washing with a dry solvent.
-
Careful pH Control during Work-up: If an aqueous work-up is necessary, use a neutral pH wash (e.g., saturated sodium chloride solution) and minimize the contact time. Avoid acidic or strongly basic washes.
-
Purification via Recrystallization: If your product is a solid, recrystallization is an excellent method for removing the more polar boronic acid impurity.[5][9] Common solvent systems for recrystallization of boronic esters include ethyl acetate/hexanes or diethyl ether.
-
Azeotropic Removal of Water: Before the next reaction step, you can dissolve the crude product in a solvent like toluene and evaporate it under reduced pressure to azeotropically remove any residual water.
Issue 3: Difficulty in Detecting the Product on TLC
Question: My 5-(isothiazol-5-yl)dioxaborolane derivative is not UV active, making it difficult to visualize on a TLC plate. How can I effectively monitor the progress of my column chromatography?
Answer: While the isothiazole ring itself may have some UV absorbance, other substituents on your molecule might render it poorly UV active. In such cases, alternative visualization techniques are necessary.
Solutions:
-
Potassium Permanganate Stain: A potassium permanganate (KMnO₄) stain is a good general-purpose stain for organic compounds. It will react with most oxidizable functional groups, and your compound will appear as a yellow spot on a purple background.
-
Iodine Chamber: Placing the TLC plate in a chamber containing a few crystals of iodine is another common visualization method. The iodine vapor will adsorb to the organic compounds on the plate, appearing as brown spots.
-
Vanillin Stain: A vanillin stain, followed by gentle heating, can be effective for a wide range of compounds.
-
Mass Spectrometry: For critical fractions, a quick analysis by mass spectrometry (e.g., ESI-MS) can confirm the presence of your product.[10][11]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose chromatography method for purifying 5-(isothiazol-5-yl)dioxaborolane derivatives?
A1: For routine purification, flash chromatography on boric acid-impregnated silica gel is often the most reliable method.[1] It effectively mitigates the common issue of hydrolysis on standard silica gel. A gradient elution with a hexane/ethyl acetate system is a good starting point. The specific gradient will depend on the polarity of your derivative.
Q2: Can I use reverse-phase HPLC for the purification of these compounds?
A2: While possible, reverse-phase HPLC can be challenging for boronic esters due to their instability under typical aqueous mobile phase conditions.[2][3] Hydrolysis to the more polar boronic acid can occur on the column. If you must use reverse-phase HPLC, consider using a non-aqueous, aprotic diluent for your sample and a mobile phase with a high pH (e.g., using ammonium acetate) to suppress hydrolysis.[2][10]
Q3: My 5-(isothiazol-5-yl)dioxaborolane derivative is an oil. How can I purify it if recrystallization is not an option?
A3: If your compound is an oil, chromatography is the primary method of purification.[5] As discussed, using boric acid-impregnated silica gel or neutral alumina is recommended. If you still face difficulties, consider converting the boronic ester to a more stable derivative, such as a trifluoroborate salt (BF₃K), which are often crystalline and can be purified by recrystallization.[4] The boronic ester can then be regenerated if needed.
Q4: What are the common impurities I should look for in my crude product?
A4: Besides the corresponding boronic acid, other common impurities can include:
-
Starting materials: Unreacted 5-halo-isothiazole and bis(pinacolato)diboron (B₂pin₂).
-
Homocoupling products: Dimerization of the starting aryl halide.
-
Protodeborylation product: The isothiazole without the boronic ester group, formed by the loss of the boron moiety.
Q5: How can I assess the purity of my final product?
A5: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and identify any organic impurities. In the ¹³C NMR spectrum, the carbon atom attached to the boron is often broadened and may not be clearly observed.[12]
-
Mass Spectrometry (MS): To confirm the molecular weight. Techniques like ESI-MS are commonly used.[10][13]
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity. As mentioned, careful method development is required to avoid on-column degradation.[3][14]
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
This protocol is adapted from established methods for the stabilization of boronic esters during chromatography.[1]
Materials:
-
Silica gel for flash chromatography
-
Boric acid (H₃BO₃)
-
Methanol
-
Ethanol
-
Rotary evaporator or vacuum oven
Procedure:
-
Prepare a 5% (w/v) solution of boric acid in methanol. For every 100 g of silica gel, you will need approximately 550 mL of this solution.
-
In a round-bottom flask, create a slurry of the silica gel in the boric acid/methanol solution.
-
Gently agitate the slurry for 1 hour at room temperature.
-
Remove the solvent by filtration using a Büchner funnel.
-
Wash the treated silica gel with ethanol (approximately 600 mL for 100 g of silica).
-
Dry the silica gel thoroughly under vacuum (e.g., at 60°C for 1.5 hours) until it becomes a free-flowing powder.
-
The boric acid-impregnated silica gel is now ready for column packing.
Protocol 2: Flash Chromatography of a 5-(Isothiazol-5-yl)dioxaborolane Derivative
Materials:
-
Boric acid-impregnated silica gel (from Protocol 1)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Crude 5-(isothiazol-5-yl)dioxaborolane derivative
-
Flash chromatography system
Procedure:
-
Dry Loading (Recommended): Adsorb your crude product onto a small amount of silica gel or Celite®. To do this, dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane), add the adsorbent, and then remove the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Wet pack the column with your initial eluent (e.g., 100% hexanes).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Start the elution with a low polarity solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexanes. The optimal gradient should be determined beforehand by TLC analysis.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC using an appropriate staining method (e.g., potassium permanganate or iodine).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Stationary Phases for Boronic Ester Purification
| Stationary Phase | Advantages | Disadvantages | Recommended for Isothiazole Boronic Esters? |
| Standard Silica Gel | Readily available, low cost. | Can cause hydrolysis and strong adsorption of boronic esters.[1] | Not recommended without deactivation. |
| Deactivated Silica Gel (e.g., with NEt₃) | Reduces acidity and minimizes product loss.[4] | Requires an extra preparation step. | Yes, a good option. |
| Neutral Alumina | Less acidic than silica, good for sensitive compounds.[5] | Can have different activity levels affecting separation. | Yes, a viable alternative. |
| Boric Acid-Impregnated Silica Gel | Excellent for preventing hydrolysis and improving recovery.[1] | Requires preparation. | Highly Recommended. |
Visualization of Workflows
Diagram 1: Troubleshooting Workflow for Low Recovery in Chromatography
Caption: A decision-making workflow for troubleshooting low product recovery during silica gel chromatography.
Diagram 2: General Purification Strategy for 5-(Isothiazol-5-yl)dioxaborolane Derivatives
Caption: A general strategy for the purification of 5-(isothiazol-5-yl)dioxaborolane derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.mpg.de [pure.mpg.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole
Welcome to the technical support center for the synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical building block. The synthesis, typically achieved via a Miyaura borylation, is a powerful tool for creating C-B bonds on the isothiazole ring, enabling further functionalization through Suzuki-Miyaura cross-coupling reactions.[1][2] However, the unique electronic properties of the isothiazole ring and the inherent reactivity of boronic esters can lead to specific side reactions and purification challenges. This document provides in-depth troubleshooting guides and answers to frequently encountered issues to help you optimize your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Question 1: My reaction shows significant formation of unsubstituted isothiazole. What is causing this and how can I prevent it?
Answer:
You are observing protodeborylation , a common and often frustrating side reaction in the synthesis and handling of (hetero)aryl boronic esters.[3][4] This process involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the loss of your desired product and the formation of the parent isothiazole.
Causality and Mechanism:
Protodeborylation is particularly problematic for electron-deficient heteroaromatics like isothiazole and is significantly accelerated by the presence of base and water.[3][5] The reaction can proceed through two main pathways:
-
Direct Protodeborylation: The boronate ester itself is directly protonated, leading to C-B bond cleavage.
-
Pre-hydrolytic Pathway: The pinacol ester first hydrolyzes to the corresponding isothiazole-5-boronic acid. Under basic conditions, this forms a more reactive boronate anion ([ArB(OH)3]−), which is highly susceptible to protonation and subsequent C-B bond cleavage.[5][6] This hydrolytic pathway is often a dominant contributor to the overall protodeborylation process.[3][5]
Solutions & Preventative Measures:
-
Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried. Use freshly distilled solvents and dry your base (e.g., potassium acetate) in a vacuum oven before use. Even trace amounts of water can facilitate hydrolysis and subsequent protodeborylation.[7]
-
Choice of Base: The selection of the base is critical. While a base is required to activate the diboron reagent, overly strong bases can accelerate protodeborylation.[1][8] Potassium acetate (KOAc) is a standard and effective choice because it is sufficiently basic to promote the catalytic cycle but mild enough to minimize side reactions.[8] Using stronger bases may lead to the formation of the boronate anion, increasing the rate of protodeborylation.
-
Inert Atmosphere: Conduct the reaction under a meticulously maintained inert atmosphere (Argon or Nitrogen) to exclude atmospheric moisture. Degas your solvent thoroughly before use.
-
Temperature Control: While Miyaura borylations are often run at elevated temperatures (e.g., 80 °C), excessively high temperatures can sometimes promote side reactions.[9] If protodeborylation is severe, consider running the reaction at a lower temperature for a longer duration.
Question 2: I've isolated a significant amount of a bi-isothiazole byproduct. What is this and how do I avoid it?
Answer:
This byproduct is likely 5,5'-biisothiazole, formed through a homocoupling reaction. This occurs when your newly formed boronic ester product participates in a Suzuki-Miyaura coupling reaction with the remaining 5-halo-isothiazole starting material.
Causality and Mechanism:
The palladium catalyst that drives your desired borylation reaction is also the catalyst for the Suzuki-Miyaura coupling.[7] If the reaction conditions are too harsh or if a sufficiently strong base is used, the catalytic cycle can divert to this undesired pathway. The presence of water or other protic sources can hydrolyze the pinacol boronate ester to the more reactive boronic acid, which can then more readily undergo transmetalation and reductive elimination to form the homocoupled product.[7]
Solutions & Preventative Measures:
-
Optimize the Base: As with protodeborylation, the choice of base is crucial. Using a mild base like KOAc is preferred over stronger bases (e.g., carbonates or hydroxides) which can more aggressively promote the Suzuki coupling side reaction.[1][8]
-
Control Stoichiometry: Ensure you are not using a large excess of the palladium catalyst or the 5-halo-isothiazole starting material. A slight excess of the diboron reagent is often employed.
-
One-Pot, Two-Step Strategy: If homocoupling is a persistent issue, consider a one-pot, two-step borylation/Suzuki coupling protocol.[10] In this approach, the borylation is run to completion first under optimized conditions. Then, the aryl halide coupling partner and a suitable base for the Suzuki reaction are added to the same pot, initiating the second reaction. This temporal separation of the two processes can minimize the unwanted homocoupling.
Question 3: My purification via silica gel chromatography is giving low yields, and the product seems to be degrading on the column. What's happening?
Answer:
Boronic esters, particularly those of electron-deficient heterocycles, can be sensitive to the acidic nature of standard silica gel, leading to on-column degradation. The primary degradation pathway on silica is hydrolysis to the corresponding boronic acid, which is much more polar and may remain at the baseline or streak down the column, resulting in poor recovery and separation.[11]
Solutions & Preventative Measures:
-
Use Neutralized or Treated Silica:
-
Minimize Contact Time: Use flash chromatography with a shorter column and run it as quickly as possible to reduce the time the compound spends in contact with the stationary phase.[13]
-
Apolar Solvents: Employ less polar solvent systems (e.g., hexane/ethyl acetate or hexane/ether mixtures) to elute the product quickly.[11]
-
Purification via Derivatization: If chromatography proves ineffective, a robust alternative is to convert the crude boronic ester into a more stable, crystalline derivative for purification.
-
Diethanolamine (DEA) Adducts: React the crude product with diethanolamine. This forms a stable, often crystalline, zwitterionic adduct that can be easily purified by recrystallization or filtration. The pure boronic ester can then be regenerated by treating the adduct with an acid.[11]
-
Potassium Trifluoroborate (BF3K) Salts: The crude ester can be converted to its corresponding potassium trifluoroborate salt using KHF2. These salts are typically stable, crystalline solids that are easily purified by recrystallization.[11]
-
Visualization of Reaction Pathways
The following diagram illustrates the desired Miyaura borylation pathway in competition with the primary side reactions of protodeborylation and homocoupling.
Caption: Main reaction and side reaction pathways.
Experimental Protocol: Purification of Crude Boronic Ester via Diethanolamine (DEA) Adduct Formation
This protocol is recommended when standard chromatography fails to yield pure this compound.
Objective: To isolate the desired product as a stable, crystalline diethanolamine adduct, separating it from non-boronated impurities and excess reagents.
Methodology:
-
Initial Workup: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with the reaction solvent (e.g., dioxane or toluene).
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.
-
Adduct Formation:
-
Dissolve the crude material in a suitable solvent, such as diethyl ether or a mixture of hexane and ethyl acetate (e.g., 5:1).
-
Add diethanolamine (1.1 equivalents relative to the theoretical yield of the boronic ester) dropwise to the solution while stirring at room temperature.
-
A white precipitate of the diethanolamine adduct should form, often immediately or over the course of 1-2 hours.[11]
-
-
Isolation of Adduct:
-
Continue stirring for an additional hour to ensure complete precipitation.
-
Collect the solid adduct by vacuum filtration.
-
Wash the solid with cold diethyl ether or hexane to remove any non-polar, non-boronated impurities.
-
Dry the purified adduct under vacuum. At this stage, the adduct can be characterized (e.g., by NMR) to confirm its purity.
-
-
Liberation of the Pure Boronic Ester (Optional - if needed for subsequent steps):
-
Suspend the purified DEA adduct in a biphasic mixture of diethyl ether and an aqueous acid solution (e.g., 1 M HCl).
-
Stir the mixture vigorously for 30-60 minutes. The adduct will break down, releasing the boronic ester into the organic layer and the protonated diethanolamine into the aqueous layer.
-
Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the pure this compound.
-
Optimization Parameters Summary
| Parameter | Recommendation | Rationale & Impact on Side Reactions |
| Starting Material | Use 5-bromo- or 5-iodo-isothiazole. | Aryl bromides and iodides are generally more reactive than chlorides in Miyaura borylation, allowing for milder reaction conditions.[9] |
| Catalyst | PdCl₂(dppf) or Pd(dba)₂ with a suitable phosphine ligand. | A well-chosen catalyst/ligand system ensures efficient turnover and can suppress side reactions. Catalyst loading is typically 1-3 mol%.[9] |
| Base | Potassium Acetate (KOAc), anhydrous. | A mild base is crucial to activate the diboron reagent without significantly promoting protodeborylation or homocoupling.[1][8] |
| Solvent | Anhydrous, degassed 1,4-dioxane, toluene, or DMSO. | Polar aprotic solvents are generally effective. The choice can influence reaction rates and solubility. Rigorous drying is essential.[9] |
| Temperature | 80-100 °C | Provides sufficient thermal energy for the catalytic cycle. Monitor for thermal decomposition or increased side reactions if issues arise. |
| Atmosphere | Strict inert atmosphere (Argon or Nitrogen). | Prevents oxidation of the Pd(0) catalyst and excludes moisture, which is a key contributor to protodeborylation and hydrolysis.[7] |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing low yield issues.
Frequently Asked Questions (FAQs)
Q1: Can I use my crude 5-(pinacolato)isothiazole directly in the next Suzuki coupling step? A1: Often, yes. After filtering the reaction mixture through a pad of Celite or silica to remove the palladium catalyst, the crude product in solution can sometimes be used directly.[14] However, this depends on the tolerance of your subsequent reaction to impurities like excess diboron reagent or homocoupled products. A small-scale test reaction is always recommended.
Q2: Why is my isolated product a boronic acid instead of the pinacol ester? A2: This indicates hydrolysis of the pinacol ester has occurred, either during the reaction workup (e.g., aqueous extraction) or during purification on silica gel.[5] Pinacol esters are generally stable but can be hydrolyzed under acidic or basic conditions, especially if water is present.[15] To isolate the ester, avoid aqueous workups if possible and follow the purification guidelines mentioned above.
Q3: Is it possible to synthesize the 4-substituted isothiazole boronic ester using this method? A3: Yes, the Miyaura borylation can be used to synthesize 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole from a 4-haloisothiazole precursor.[16] The same principles regarding side reactions and purification would apply.
Q4: My starting 5-haloisothiazole has other functional groups. Will they interfere with the reaction? A4: The Miyaura borylation is known for its excellent functional group tolerance.[1][9] Groups like esters, ketones, nitriles, and amides are generally well-tolerated. However, functional groups that are highly sensitive to bases or that can coordinate strongly to palladium (like unprotected amines or thiols) may require protection or specific reaction conditions.[17]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. catalysis-consulting.com [catalysis-consulting.com]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
- 9. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. Boronic acid - Wikipedia [en.wikipedia.org]
- 16. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole | 1251459-71-8 | BAC45971 [biosynth.com]
- 17. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 · GitHub [github.com]
Technical Support Center: Isothiazole-5-boronic Acid Pinacol Ester
Welcome to the dedicated technical support guide for Isothiazole-5-boronic acid pinacol ester. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a heteroaromatic boronic ester, this reagent presents unique stability challenges that can impact reaction efficiency, reproducibility, and overall success. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these challenges effectively.
Part 1: Understanding the Core Stability Challenge: Protodeboronation
The primary issue affecting the stability and utility of isothiazole-5-boronic acid pinacol ester is its susceptibility to protodeboronation . This is a chemical reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of the parent heterocycle (isothiazole) and consuming your valuable reagent.[1][2][3]
This process is particularly problematic in Suzuki-Miyaura cross-coupling reactions, which are typically performed under basic conditions that accelerate this undesired side reaction.[4][5] The generally accepted mechanism involves two main stages:
-
Base-Catalyzed Hydrolysis: The pinacol ester first hydrolyzes to the corresponding isothiazole-5-boronic acid. While pinacol esters are generally more stable than boronic acids, this hydrolysis can still occur, especially in the presence of water.[6][7][8]
-
C-B Bond Cleavage: The resulting boronic acid (or its boronate anion form) undergoes protonolysis, where a proton source (typically water or alcohol from the solvent) replaces the boronic acid moiety.[1][5]
The electron-deficient nature of certain heteroaromatic rings, like isothiazole, can increase the Lewis acidity of the boron center, potentially making them more prone to protodeboronation under basic conditions.[4][5]
Caption: Primary decomposition pathway of isothiazole-5-boronic acid pinacol ester.
Part 2: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered when handling and using this reagent.
Q1: My NMR of the starting material shows a small peak for isothiazole, even before the reaction. Why?
A: This indicates that your isothiazole-5-boronic acid pinacol ester has already started to degrade. This is commonly caused by exposure to atmospheric moisture during storage or handling. Boronic esters, while more robust than their corresponding acids, are not indefinitely stable and can hydrolyze over time, which is the first step toward protodeboronation.[7][8][9]
-
Recommendation: Always store the reagent under an inert atmosphere (argon or nitrogen), in a tightly sealed container, and in a desiccator or freezer to minimize exposure to moisture.
Q2: Is the pinacol ester always more stable than the free boronic acid?
A: Not necessarily. While esterification with pinacol often enhances stability by sterically shielding the boron atom, recent studies have shown this is not a universal rule.[4][6] Under certain basic aqueous conditions, the rate of protodeboronation of the ester can be comparable to or even faster than that of the free acid, as the hydrolysis step can be rapid. The overall stability is a nuanced interplay of pH, temperature, and the specific electronic properties of the heteroaryl ring.[4][6]
Q3: How can I reliably assess the purity of my isothiazole-5-boronic acid pinacol ester before starting my reaction?
A: Standard analytical techniques can be challenging due to on-column degradation.
-
¹H NMR Spectroscopy: This is the most direct method. A pure sample will show the characteristic peaks for the isothiazole ring protons and the pinacol methyl groups. The presence of a singlet corresponding to the C5-proton of isothiazole is a clear indicator of protodeboronation.
-
Reversed-Phase HPLC (RP-HPLC): This can be problematic as the acidic mobile phases and silica-based columns can catalyze hydrolysis, giving an inaccurate purity reading.[10] If you must use HPLC, use a method with a neutral pH modifier and a column with low silanol activity.[10]
-
Non-Aqueous Capillary Electrophoresis (NACE): This is an excellent, though less common, technique for accurately analyzing labile boronic esters and acids as it avoids the aqueous conditions that cause hydrolysis.[11]
Q4: My reaction is sluggish and I'm recovering mostly starting material, with some protodeboronation. What's the likely cause?
A: This classic scenario suggests that the rate of protodeboronation is competitive with the rate of your desired cross-coupling. This can happen if the catalytic cycle is slow. The most common culprits are an inefficient catalyst system (palladium source/ligand combination) for your specific substrates or reaction conditions that are too harsh, favoring decomposition.[12][13]
Part 3: Troubleshooting Guides & Experimental Protocols
Scenario 1: Low Yield in Suzuki-Miyaura Coupling due to Protodeboronation
You observe the formation of isothiazole as a major byproduct, resulting in low conversion to your desired coupled product.
Caption: A logical workflow for troubleshooting Suzuki couplings with unstable boronic esters.
| Parameter | High-Risk Condition | Recommended Alternative | Rationale |
| Base | Strong, soluble bases (e.g., NaOH, KOH, NaOEt) | Weaker, heterogeneous bases (e.g., K₃PO₄, K₂CO₃, CsF) | Strong bases dramatically accelerate the formation of the reactive boronate anion, which is prone to protonolysis. Weaker bases provide sufficient activity for the catalytic cycle while minimizing decomposition.[12][14] |
| Solvent | Protic solvents (MeOH, EtOH) or high water content | Anhydrous aprotic solvents (Toluene, Dioxane, THF) with minimal water | Water is the primary proton source for protodeboronation. Removing it from the system is one of the most effective ways to suppress the side reaction.[12][15] |
| Temperature | High temperatures (>100 °C) | Lowest effective temperature (e.g., 60-80 °C) | Decomposition pathways, like all reactions, are accelerated by heat. A more active catalyst system can often allow for lower reaction temperatures, improving the ratio of coupling to decomposition. |
| Catalyst | Less active catalysts (e.g., Pd(PPh₃)₄) | High-turnover catalysts (e.g., Buchwald or Herrmann palladacycle precatalysts with ligands like SPhos, XPhos) | A highly active catalyst will speed up the desired transmetalation step, allowing it to outcompete the slower protodeboronation pathway.[1][16] |
This protocol is designed to minimize protodeboronation.
1. Reagent and Glassware Preparation (Critical Step):
- Oven-dry all glassware overnight and cool under a stream of dry nitrogen or in a desiccator.
- Use anhydrous, degassed solvents. To degas, sparge the solvent with argon for 30 minutes or use the freeze-pump-thaw method (3 cycles).
- Finely powder any solid, heterogeneous base (e.g., K₃PO₄) and dry it in a vacuum oven before use.
2. Reaction Setup (Under Inert Atmosphere):
- To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), isothiazole-5-boronic acid pinacol ester (1.2–1.5 equiv), and the dried, powdered base (2.0–3.0 equiv).
- Seal the vial with a septum cap and purge with argon or nitrogen for 10 minutes.
- Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and the ligand, if separate.
- Add the degassed anhydrous solvent (e.g., Dioxane or Toluene) via syringe.
3. Reaction Execution and Monitoring:
- Stir the reaction mixture at the optimized temperature (start with 80 °C).
- Monitor the reaction closely by TLC or LC-MS. Aim for the shortest possible reaction time. Check for consumption of the aryl halide and the appearance of both the desired product and the isothiazole byproduct.
4. Workup and Purification:
- Upon completion, cool the reaction to room temperature.
- Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Note: Minimize contact time with the aqueous phase.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
- Purify the crude product by flash column chromatography. If you observe streaking or product loss, see the purification troubleshooting guide below.
Scenario 2: Difficulty with Chromatographic Purification
You observe significant streaking of your product on a silica gel TLC plate, or you recover low yields after column chromatography, with evidence of decomposition.
Cause: The Lewis acidic boron center of the ester can interact strongly with the Lewis basic silanol groups on the surface of standard silica gel.[17] This can lead to irreversible adsorption (product loss) or on-column hydrolysis back to the more polar boronic acid, which then fails to elute properly.[17][18]
1. Deactivating Silica Gel:
- Method A: Triethylamine Wash. Before loading your sample, flush the packed silica gel column with your chosen eluent containing 0.5-1% triethylamine. This neutralizes the acidic silanol sites. Then, switch back to the eluent without the amine before running your sample.
- Method B: Boric Acid Impregnation. For particularly stubborn cases, impregnating the silica gel with boric acid has been shown to reduce the Lewis basicity of the silica and suppress over-adsorption of boronic esters.[18]
2. Using an Alternative Stationary Phase:
- Neutral Alumina: For less polar compounds, neutral alumina can be an excellent alternative to silica gel as it lacks the acidic silanol groups.[17][19]
- Celite/Florisil Plug: If you are only trying to remove baseline palladium catalyst and polar impurities, a quick filtration through a short plug of Celite or Florisil can be effective while minimizing contact time and potential for degradation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 11. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Suzuki Coupling with 5-(Isothiazol-5-yl)dioxaborolane
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Suzuki coupling of 5-(isothiazol-5-yl)dioxaborolane and its derivatives. As a five-membered aromatic heterocycle containing both nitrogen and sulfur, the isothiazole moiety presents unique challenges that require careful consideration of reaction parameters. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities and achieve successful coupling outcomes.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and problems encountered when working with isothiazole-based Suzuki couplings.
Q1: My Suzuki coupling reaction with 5-(isothiazol-5-yl)dioxaborolane shows no product formation. What are the first things I should check?
A1: When a Suzuki coupling reaction fails to yield any product, a systematic check of the fundamental reaction components and conditions is crucial. Start by assessing the following:
-
Catalyst Activity: Ensure your palladium catalyst is active. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ.[1] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst.
-
Inert Atmosphere: The presence of oxygen can be detrimental, leading to the oxidative degradation of the Pd(0) catalyst and promoting the homocoupling of your boronic ester.[2][3] Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that your solvents are properly degassed.[1][2]
-
Reagent Quality: Verify the purity and integrity of your 5-(isothiazol-5-yl)dioxaborolane, aryl halide, and base. Boronic esters can degrade over time, and bases can absorb moisture.
-
Reaction Temperature: Ensure your reaction is being heated to the appropriate temperature. Some Suzuki couplings require elevated temperatures (e.g., 80–110 °C) to proceed efficiently.[1]
Q2: I'm observing a significant amount of a side product that corresponds to the isothiazole ring with a hydrogen atom in place of the boronic ester. What is happening and how can I prevent it?
A2: This is a classic case of protodeboronation , an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4][5] Heteroaryl boronic acids and esters, particularly those with electron-withdrawing characteristics, are prone to this issue, which is often exacerbated by the basic and sometimes aqueous conditions of the Suzuki coupling.[6][7][8]
To minimize protodeboronation:
-
Use Anhydrous Conditions: Water is a common proton source for this side reaction.[5] Employing anhydrous solvents and reagents can significantly reduce protodeboronation.[4]
-
Choose the Right Base: Strong aqueous bases can accelerate protodeboronation.[6][9][10][11] Consider using a non-aqueous base like potassium trimethylsilanolate (TMSOK) or a milder base like K₃PO₄ or Cs₂CO₃.[8][12]
-
Employ a "Slow-Release" Strategy: Using more stable boronic acid derivatives, like MIDA boronates or trifluoroborates, can help by slowly releasing the active boronic acid into the reaction mixture, keeping its concentration low and minimizing the opportunity for protodeboronation.[6][13][14]
Q3: My main byproduct is a biaryl molecule formed from two isothiazole units. What causes this and how can I suppress it?
A3: This side product results from the homocoupling of your 5-(isothiazol-5-yl)dioxaborolane.[4][5] This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle and lead to the oxidative coupling of two boronic ester molecules.[2][3]
To prevent homocoupling:
-
Rigorous Degassing: As mentioned in A1, the most effective way to prevent homocoupling is to rigorously exclude oxygen from your reaction.[2] This can be achieved by sparging your solvent with an inert gas and maintaining a positive pressure of argon or nitrogen throughout the reaction.
-
Controlled Stoichiometry: Ensure you are using the correct stoichiometry of your coupling partners. An excess of the boronic ester can sometimes favor homocoupling.
-
Choice of Catalyst and Ligand: Some catalyst systems are more prone to promoting homocoupling than others. Experimenting with different palladium sources and ligands may be beneficial.
II. In-Depth Troubleshooting Guide
This section provides a more detailed breakdown of potential issues, organized by the symptoms you might observe in your reaction.
Symptom 1: Low or No Conversion of Starting Materials
If you are observing a significant amount of unreacted aryl halide and/or boronic ester, consider the following potential causes and solutions.
The nitrogen and sulfur atoms in the isothiazole ring are Lewis basic and can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[8]
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can "shield" the palladium center, preventing the isothiazole from coordinating and deactivating the catalyst.[4][15] Good choices include Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃).[4]
-
Use of Precatalysts: Modern palladium precatalysts are designed to generate the active Pd(0) species efficiently in the presence of the substrates, which can help to circumvent early-stage deactivation.[4]
-
Slow Addition: Adding the 5-(isothiazol-5-yl)dioxaborolane slowly to the reaction mixture can help to keep its instantaneous concentration low, reducing the likelihood of catalyst poisoning.
Transmetalation, the transfer of the isothiazole group from boron to palladium, is a critical step in the catalytic cycle.[15][16][17] This step can be sluggish for several reasons.
Solutions:
-
Base Selection: The base plays a crucial role in activating the boronic ester for transmetalation.[18] While strong bases can promote protodeboronation, a base that is too weak may not be effective. A systematic screening of bases is often necessary. Common choices include K₃PO₄, K₂CO₃, Cs₂CO₃, and for anhydrous systems, TMSOK.[8][12][19]
-
Solvent System: The choice of solvent can significantly impact the reaction.[20][21] A mixture of an organic solvent (e.g., dioxane, THF, toluene) and a polar co-solvent (often water) is common.[20][22] The water can aid in the solubility of the base and facilitate the hydrolysis of the boronic ester to the more reactive boronic acid.[23] However, for sensitive substrates prone to protodeboronation, anhydrous conditions may be superior.[8][12]
-
Boronic Ester vs. Boronic Acid: While boronic esters are generally more stable, boronic acids are often more reactive in the transmetalation step.[23][24] The in situ hydrolysis of the dioxaborolane ester to the corresponding boronic acid is often a key part of the reaction.[9][10][11] If you suspect this is not happening efficiently, the addition of a small amount of water might be beneficial, provided protodeboronation is not a major issue.
Symptom 2: Formation of Multiple Unidentified Byproducts
The appearance of numerous byproducts can indicate decomposition of your starting materials or catalyst, or the occurrence of multiple side reactions.
Isothiazole derivatives or your coupling partner may be unstable at the required reaction temperature, leading to decomposition.
Solutions:
-
Lower Reaction Temperature: Screen lower reaction temperatures. This may require a more active catalyst system (e.g., a more electron-rich ligand) to achieve a reasonable reaction rate.
-
Shorter Reaction Times: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting materials are consumed to prevent prolonged heating and subsequent decomposition.
Besides protodeboronation and homocoupling, other side reactions can occur. For example, if your aryl halide has other reactive functional groups, these may interfere with the coupling.
Solutions:
-
Protecting Groups: If necessary, protect sensitive functional groups on your coupling partners.
-
Reaction Optimization: A thorough optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature) is the best way to favor the desired reaction pathway over undesired ones. A Design of Experiments (DoE) approach can be highly effective here.
III. Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Suzuki Coupling with 5-(Isothiazol-5-yl)dioxaborolane
| Parameter | Condition 1 (Aqueous) | Condition 2 (Anhydrous) | Rationale |
| Aryl Halide | 1.0 equiv | 1.0 equiv | Limiting reagent |
| Boronic Ester | 1.2 - 1.5 equiv | 1.2 - 1.5 equiv | Slight excess to drive reaction |
| Pd Catalyst | Pd₂(dba)₃ (1-2 mol%) | XPhos Pd G3 (1-2 mol%) | Precatalysts for robust activation |
| Ligand | XPhos (2-4 mol%) | N/A (included in precatalyst) | Bulky, electron-rich ligand to prevent catalyst poisoning |
| Base | K₃PO₄ (2-3 equiv) | TMSOK (2-3 equiv) | K₃PO₄ is a good general-purpose base; TMSOK for anhydrous conditions |
| Solvent | Dioxane/H₂O (4:1) | 2-MeTHF | Aqueous mixture can aid solubility and transmetalation; 2-MeTHF is a good anhydrous alternative |
| Temperature | 80 - 100 °C | 80 - 100 °C | Typical temperature range for Suzuki couplings |
| Atmosphere | Argon or Nitrogen | Argon or Nitrogen | Essential to prevent catalyst oxidation and homocoupling |
Protocol: General Procedure for Suzuki Coupling
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 5-(isothiazol-5-yl)dioxaborolane (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst and any additional ligand. Then, add the degassed solvent via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
IV. Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
This flowchart provides a logical pathway for troubleshooting a failed Suzuki coupling reaction.
Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.
V. References
-
Hayes, H. L. D., Wei, R., Assante, M., Geogheghan, K. J., Jin, N., Tomasi, S., Noonan, G., Leach, A. G., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. --INVALID-LINK--
-
Hayes, H. L. D., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. --INVALID-LINK--
-
Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem. Retrieved from --INVALID-LINK--
-
Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. --INVALID-LINK--
-
Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The University of Manchester Research Explorer. --INVALID-LINK--
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from --INVALID-LINK--
-
Anderson, K. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(4), 753–757. --INVALID-LINK--
-
Li, G., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. --INVALID-LINK--
-
Thomas, A. A., et al. (2017). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 7(12), 8416–8420. --INVALID-LINK--
-
Espinet, P., et al. (2017). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Organometallics, 36(18), 3593–3600. --INVALID-LINK--
-
Borhade, A. V., et al. (2016). Suzuki cross coupling reaction of aryl halides with arylboronic acid a. ResearchGate. --INVALID-LINK--
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. --INVALID-LINK--
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(46), 15837–15847. --INVALID-LINK--
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. --INVALID-LINK--
-
El-Faham, A., et al. (2018). Effect of base and solvent Suzuki cross coupling of 4′-bromoacetophenone (6) with phenylboronic acid (5a) under thermal as well as microwaves irradiation conditions. ResearchGate. --INVALID-LINK--
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. --INVALID-LINK--
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. --INVALID-LINK--
-
Patil, P. B., et al. (2017). Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate. --INVALID-LINK--
-
Thomas, A. A., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition, 60(48), 25338–25344. --INVALID-LINK--
-
Le, C. M., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 633–639. --INVALID-LINK--
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. BenchChem. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Addressing the instability of boronic acids in Suzuki-Miyaura coupling. BenchChem. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Retrieved from --INVALID-LINK--
-
Vantourout, J. C., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 22(15), 6062–6066. --INVALID-LINK--
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. --INVALID-LINK--
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel Journal of Chemistry, 54(4), 432–446. --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with Halo-Isothiazoles. BenchChem. Retrieved from --INVALID-LINK--
-
Borah, D., et al. (2015). Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... ResearchGate. --INVALID-LINK--
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Yoneda Labs [yonedalabs.com]
- 23. cdnsciencepub.com [cdnsciencepub.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Improving the Regioselectivity of Isothiazole Synthesis
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for isothiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing the isothiazole core. Isothiazoles are a vital class of heterocycles, forming the backbone of numerous pharmaceuticals and agrochemicals.[1][2] However, their synthesis is often plagued by challenges in controlling regioselectivity, leading to mixtures of isomers that are difficult to separate and reduce overall yield.
This document moves beyond simple protocols to provide in-depth troubleshooting guides and FAQs. We will explore the mechanistic underpinnings of regioselectivity and provide actionable, field-proven strategies to steer your reaction toward the desired constitutional isomer.
Troubleshooting Guide: Poor Regioselectivity in Condensation Reactions
This section addresses one of the most common challenges in isothiazole synthesis: obtaining a mixture of regioisomers when constructing the ring from a three-carbon precursor and a nitrogen-sulfur source.
Q1: I reacted my β-enaminone with a sulfurizing agent and obtained a mixture of 3-substituted and 5-substituted isothiazoles. What are the primary factors controlling the product ratio?
A1: The regiochemical outcome of your reaction is determined by a competition between two primary mechanistic pathways. The balance between these pathways is governed by the electronic and steric properties of your starting materials.
The cyclization of a precursor like a β-enaminone (a versatile C-C-C fragment) to form an isothiazole ring involves the formation of one N-S bond and one C-S bond. The order and nature of these bond formations dictate the final regiochemistry.
Mechanistic Crossroads:
-
Pathway A (Favors 5-Substituted Isothiazole): This pathway is initiated by the nucleophilic attack of the enamine nitrogen onto the electrophilic sulfur reagent. This is followed by an intramolecular electrophilic attack of the sulfur onto the enamine's β-carbon to close the ring.
-
Pathway B (Favors 3-Substituted Isothiazole): This pathway begins with the nucleophilic attack of the enamine's β-carbon on the sulfur reagent. Ring closure then occurs via attack of the nitrogen atom onto the now-activated sulfur center.
The choice between these pathways is a classic case of kinetic versus thermodynamic control, heavily influenced by the substituents (R¹ and R³) on your starting material.
-
Electronic Effects: Electron-withdrawing groups (EWGs) at the R³ position decrease the nucleophilicity of the β-carbon, thus disfavoring Pathway B and promoting the formation of the 5-substituted isomer via Pathway A. Conversely, electron-donating groups (EDGs) at R³ enhance β-carbon nucleophilicity, favoring Pathway B.
-
Steric Effects: Large, bulky substituents at the R¹ position can sterically hinder the approach of the sulfurizing agent to the nitrogen atom, potentially slowing down Pathway A and allowing Pathway B to compete more effectively.
Caption: Competing pathways in isothiazole synthesis.
Q2: How can I experimentally manipulate the reaction to favor one regioisomer?
A2: You have several levers to pull: modifying your starting materials, changing the solvent, adjusting the temperature, and selecting the appropriate base or catalyst. [3]
A systematic approach, such as Design of Experiments (DoE), is highly recommended. Below are key parameters to investigate.
Experimental Protocol: Optimizing Regioselectivity
-
Baseline Experiment: Run the reaction using your initial conditions. After work-up, carefully isolate the product mixture and determine the regioisomeric ratio using ¹H NMR spectroscopy (see Q3 for details).
-
Solvent Screening: Set up parallel reactions in a range of solvents with varying polarity. Nonpolar solvents (e.g., toluene, dioxane) often favor one mechanistic pathway, while polar aprotic solvents (e.g., DMF, DMSO) may favor the other by stabilizing charged intermediates differently.[4]
-
Temperature Variation: Run the reaction at different temperatures (e.g., 0 °C, room temperature, 80 °C). Lower temperatures often increase selectivity by favoring the pathway with the lower activation energy (kinetic product), whereas higher temperatures may favor the thermodynamically more stable product.[3]
-
Base/Acid Influence: The choice of base can be critical.[3] A non-nucleophilic, sterically hindered base (e.g., DBU, DABCO) might deprotonate one site preferentially over another. In some cases, acidic conditions can alter the regiochemical outcome by protonating the substrate in a specific manner.[5]
-
Analysis: For each experimental condition, determine the regioisomeric ratio. This data will reveal the optimal conditions for forming your desired product.
Data Summary: Impact of Conditions on Regioisomeric Ratio (Illustrative)
| Experiment | R¹ Group | R³ Group | Solvent | Temp (°C) | Base | Ratio (5-R¹-3-R³ : 3-R¹-5-R³) |
| 1 (Baseline) | Phenyl | -CH₃ | Toluene | 80 | None | 60 : 40 |
| 2 | Phenyl | -CH₃ | DMF | 80 | None | 25 : 75 |
| 3 | Phenyl | -CH₃ | Toluene | 0 | None | 85 : 15 |
| 4 | Phenyl | -CF₃ | Toluene | 80 | None | >95 : <5 |
| 5 | Phenyl | -CH₃ | Toluene | 80 | DBU | 70 : 30 |
Frequently Asked Questions (FAQs)
Q3: My reaction yielded a mixture. How can I definitively identify the major and minor regioisomers and quantify the ratio?
A3: The gold standard for determining isothiazole regiochemistry is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques.[6][7]
While ¹H and ¹³C NMR provide initial clues, they can sometimes be ambiguous. For unequivocal proof, you must establish connectivity between substituents and specific positions on the isothiazole ring.
Step-by-Step Characterization Protocol:
-
¹H NMR Integration: Use a well-resolved signal unique to each isomer to determine the relative ratio of the two products.
-
¹³C NMR: Compare the chemical shifts of the ring carbons. The carbon atom at the C3 position is typically more deshielded (appears at a higher ppm) than the C5 carbon due to its proximity to the electronegative nitrogen atom.[6]
-
Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment is crucial. It shows correlations between protons and carbons that are 2 or 3 bonds away.
-
To confirm a 5-substituted isomer , look for a correlation between the protons of the substituent at C5 and the ring carbon at C4.
-
To confirm a 3-substituted isomer , look for a correlation between the protons of the substituent at C3 and the ring carbon at C4.
-
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or 1D NOE): This experiment shows through-space proximity between protons.
-
In a 5-substituted isomer , irradiating the protons on the C5 substituent should show an NOE enhancement to the proton at C4.
-
In a 3-substituted isomer , no such NOE would be expected between the C3 substituent and the C4 proton.[8]
-
-
Confirmation (If Needed): For absolute certainty, especially for a novel compound, obtaining a single crystal for X-ray crystallography provides an unambiguous 3D structure.
Q4: Are there synthetic strategies that are inherently highly regioselective?
A4: Yes, several methods have been developed to provide excellent regiocontrol, often by designing the precursors to react through a single, highly favored pathway.
-
[4+1] Annulation: Methods that react a pre-formed four-atom fragment (e.g., β-ketothioamides or β-ketodithioesters) with an ammonia source (the "+1" fragment) are often highly regioselective. For example, reacting β-ketodithioesters with ammonium acetate under metal-free conditions can yield 3,5-disubstituted isothiazoles with high selectivity.[9]
-
Cycloaddition Reactions: 1,3-dipolar cycloadditions of nitrile sulfides to alkynes can be highly regioselective, governed by frontier molecular orbital (FMO) theory.[10]
-
Ring Transformation: Recent advances include light-driven rearrangements of other heterocycles, like thiazoles, into isothiazoles, offering precise structural control.[11]
Q5: Can computational chemistry help predict the regioselectivity of a new reaction?
A5: Absolutely. Computational methods, particularly Density Functional Theory (DFT), are powerful predictive tools.
By modeling the reaction pathways (like Pathway A and B in Q1), chemists can calculate the activation energies (ΔG‡) for the transition states leading to each regioisomer. The pathway with the lower activation energy is predicted to be the major product. This in silico analysis can save significant laboratory time by identifying the most promising reaction conditions and substituent patterns before a single experiment is run.[12][13]
References
- 1. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. Isothiazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Light-driven method simplifies synthesis of complex heterocycles | Research | Chemistry World [chemistryworld.com]
- 12. X-MOL [m.x-mol.com]
- 13. Regioselective synthesis of substituted thiazoles via cascade reactions from 3-chlorochromones and thioamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Reactions of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole
Welcome to the technical support center for 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent in cross-coupling reactions. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments. Our approach is rooted in practical, field-proven insights to help you overcome common challenges and maximize your synthetic outcomes.
I. Understanding the Reagent: Key Characteristics and Challenges
This compound is a valuable building block in organic synthesis, particularly for the introduction of the isothiazole moiety via Suzuki-Miyaura cross-coupling reactions. The isothiazole ring is a significant pharmacophore, and its incorporation can modulate the biological activity of target molecules. However, as with many heteroaryl boronic esters, its reactivity is nuanced. The electron-deficient nature of the isothiazole ring and the presence of a Lewis basic nitrogen atom can lead to specific challenges during cross-coupling reactions. This guide will address these challenges head-on, providing you with the knowledge to anticipate and mitigate potential issues.
II. Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and solve common problems encountered during reactions with this compound.
Problem 1: Low or No Conversion of Starting Materials
Symptom: Your reaction monitoring (TLC, LC-MS, GC-MS) shows a significant amount of unreacted starting materials (isothiazole boronic ester and your coupling partner).
Potential Causes & Solutions:
-
Inactive Catalyst: The palladium catalyst is the heart of the Suzuki-Miyaura reaction. Its deactivation is a primary cause of reaction failure.
-
Troubleshooting:
-
Oxygen Contamination: Ensure your reaction setup is thoroughly deoxygenated. Purge your reaction vessel and solvents with an inert gas (argon or nitrogen) prior to adding the catalyst. The presence of oxygen can lead to the formation of palladium black and catalyst decomposition.
-
Ligand Degradation: Some phosphine ligands are sensitive to air and moisture. Handle them under an inert atmosphere.
-
Catalyst Poisoning: The nitrogen atom of the isothiazole ring can coordinate to the palladium center, inhibiting its catalytic activity. Consider using a higher catalyst loading (e.g., 2-5 mol %) or switching to a more electron-rich and sterically hindered ligand (e.g., SPhos, XPhos) that can promote the desired catalytic cycle over catalyst inhibition.
-
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly substrate-dependent.
-
Troubleshooting:
-
Base Strength and Solubility: The base is crucial for the transmetalation step. If you are using a weak base (e.g., Na2CO3), consider switching to a stronger, more soluble base like K3PO4 or Cs2CO3. The choice of base can be critical for activating the boronic ester.[1][2]
-
Solvent System: Ensure your reactants are soluble in the chosen solvent system. A mixture of a non-polar solvent (e.g., toluene, dioxane) and a polar aprotic solvent (e.g., DMF) or water can be beneficial.
-
Temperature: Some Suzuki-Miyaura couplings require elevated temperatures to proceed efficiently. If you are running your reaction at a lower temperature, consider gradually increasing it (e.g., to 80-110 °C).
-
-
Problem 2: Formation of Significant Byproducts
Symptom: Your reaction mixture contains significant amounts of unintended products, which complicate purification and reduce the yield of your desired compound.
A. Identification and Mitigation of Protodeboronation
Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of unsubstituted isothiazole. This is a common side reaction for many (hetero)aryl boronic acids and esters, especially under basic and aqueous conditions.[3]
-
Identification:
-
LC-MS/GC-MS: Look for a mass corresponding to isothiazole (C3H3NS, MW ≈ 85.13).
-
¹H NMR: The formation of isothiazole will result in a characteristic set of signals in the aromatic region. The proton signals for isothiazole are approximately δ 8.54 (H5), 7.26 (H4), and 8.72 (H3).[4] The disappearance of the boronic ester signals will also be evident.
-
-
Mitigation Strategies:
-
Anhydrous Conditions: Meticulously dry your solvents and reagents. The presence of water can facilitate protodeboronation.
-
Choice of Base: Use a milder, non-nucleophilic base like CsF or K3PO4. Stronger, more nucleophilic bases can promote this side reaction.
-
Reaction Time and Temperature: Avoid prolonged reaction times and excessively high temperatures, as these can increase the extent of protodeboronation. Monitor your reaction closely and stop it once the starting materials are consumed.
-
Use of Boronic Ester: The use of the pinacol ester of isothiazole boronic acid is already a step towards mitigating protodeboronation, as esters are generally more stable than the corresponding boronic acids.
-
B. Identification and Mitigation of Homocoupling
Homocoupling results in the formation of a symmetrical biaryl, in this case, 5,5'-biisothiazole, from the coupling of two molecules of the isothiazole boronic ester.
-
Identification:
-
LC-MS/GC-MS: Look for a mass corresponding to 5,5'-biisothiazole (C6H4N2S2, MW ≈ 168.24).
-
¹H NMR: The ¹H NMR spectrum of the homocoupled product would likely show a simplified pattern in the aromatic region compared to the starting material, with signals corresponding to the isothiazole ring protons.
-
-
Mitigation Strategies:
-
Rigorous Deoxygenation: Homocoupling is often promoted by the presence of oxygen.[5] Ensure your reaction mixture is thoroughly degassed with an inert gas before adding the palladium catalyst.
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. If this is a persistent issue, consider screening different palladium sources and ligands.
-
Reaction Stoichiometry: Using a slight excess of the aryl halide coupling partner can sometimes suppress the homocoupling of the boronic ester.
-
III. Frequently Asked Questions (FAQs)
Q1: My isothiazole boronic ester appears to be degrading upon storage. How can I prevent this?
A1: Boronic acids and their esters can be sensitive to air and moisture. Store your this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator or freezer. Avoid repeated freeze-thaw cycles.
Q2: I am having trouble purifying my final product from residual boron-containing impurities. What are the best practices?
A2: Boronic acid-related impurities can be challenging to remove.
-
Aqueous Workup: A common method is to wash the organic layer with a basic aqueous solution (e.g., 1M NaOH) to extract the acidic boronic acid byproducts.
-
Chromatography: If impurities co-elute with your product on silica gel, consider using a different stationary phase, such as alumina, or employing a different solvent system. Sometimes, a biphasic extraction with a specific pH can be effective.
-
Trituration/Recrystallization: If your product is a solid, trituration with a suitable solvent or recrystallization can be a highly effective purification method.
Q3: Can I use this compound in other cross-coupling reactions besides Suzuki-Miyaura?
A3: While primarily used in Suzuki-Miyaura couplings, boronic esters can potentially participate in other palladium-catalyzed cross-coupling reactions, such as the Chan-Lam coupling for the formation of C-N or C-O bonds. However, the reaction conditions would need to be optimized for each specific transformation.
IV. Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh3)4 (2-5 mol%)
-
K3PO4 (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and K3PO4 (2.0 equiv).
-
Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Add the Pd(PPh3)4 catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
V. Visualization of Key Processes
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low conversion in Suzuki-Miyaura reactions.
VI. Summary of Potential Byproducts
| Byproduct | Chemical Formula | Molecular Weight ( g/mol ) | Identification Method | Mitigation Strategy |
| Isothiazole | C3H3NS | 85.13 | LC-MS, GC-MS, ¹H NMR | Anhydrous conditions, milder base, shorter reaction time |
| 5,5'-Biisothiazole | C6H4N2S2 | 168.24 | LC-MS, GC-MS, ¹H NMR | Rigorous deoxygenation, optimize catalyst and stoichiometry |
VII. References
-
Inge N. Bojesen, Jens H. Høg, Jørgen Tormod Nielsen, Ivan B. Petersen, Kjeld Schaumburg, and Lars Ehrenberg. "Preparation, Mass and NMR Spectra of Some Isotopic Thiazoles." Acta Chemica Scandinavica 25 (1971): 2739-2748. --INVALID-LINK--
-
Lima, C. F. R. A. C., et al. "Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction." ChemCatChem 6.5 (2014): 1291-1302. --INVALID-LINK--
-
Molander, G. A., and Biolatto, B. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates." The Journal of Organic Chemistry 68.11 (2003): 4302-4314. --INVALID-LINK--
-
PubChem. "Isothiazole." National Center for Biotechnology Information. --INVALID-LINK--
-
Stanforth, S. P. "Catalytic cross-coupling reactions in biaryl synthesis." Tetrahedron 54.3-4 (1998): 263-303.
-
Wikipedia. "Protodeboronation." --INVALID-LINK--
-
ChemicalBook. "Isothiazole(288-16-4) 1H NMR spectrum." --INVALID-LINK--
-
Organic Chemistry Portal. "Suzuki Coupling." --INVALID-LINK--
-
RSC Publishing. "Suzuki–Miyaura coupling of heteroaryl boronic acids and vinyl chlorides." Chemical Communications. --INVALID-LINK--
-
ACS Publications. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395." --INVALID-LINK--
References
How to prevent decomposition of 5-(isothiazol-5-yl)dioxaborolane during reaction
Introduction: Welcome to our dedicated guide on the handling and use of 5-(isothiazol-5-yl)dioxaborolane. As a key building block in modern medicinal chemistry and materials science, this heteroaryl boronic ester is instrumental in forming crucial carbon-carbon bonds via cross-coupling reactions. However, its utility is accompanied by inherent stability challenges. The electron-deficient nature of the isothiazole ring and the lability of the carbon-boron bond can lead to decomposition under common reaction conditions, compromising yields and purity. This guide provides expert insights, troubleshooting protocols, and preventative strategies to ensure the integrity of your reagent and the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of 5-(isothiazol-5-yl)dioxaborolane decomposition in my reaction?
A1: Decomposition can manifest in several ways. Key indicators to monitor include:
-
Formation of Isothiazole: The most common sign is the appearance of the corresponding protodeboronated arene (unsubstituted isothiazole), which can be readily detected by GC-MS or LC-MS analysis of the crude reaction mixture. This indicates cleavage of the vital C-B bond.[1][2]
-
Reduced Reaction Yields: A noticeable decrease in the yield of your desired coupled product, or inconsistent results between batches, is a strong indicator that your boronic ester is degrading before or during the reaction.
-
Complex Crude Mixture: Post-reaction analysis (e.g., ¹H NMR) showing numerous unidentifiable signals suggests the formation of various byproducts from decomposition pathways.
-
Reaction Stalling: If reaction progress halts prematurely, it may be due to the consumption of the boronic ester via decomposition rather than the desired catalytic cycle.
Q2: What are the underlying chemical mechanisms responsible for this decomposition?
A2: The decomposition of heteroaryl boronic esters like 5-(isothiazol-5-yl)dioxaborolane is typically dominated by two pathways:
-
Protodeborylation: This is the cleavage of the carbon-boron bond by a proton source, replacing the boronic ester with a hydrogen atom. This process is often significantly accelerated under the basic, aqueous conditions typically required for Suzuki-Miyaura couplings.[2][3][4][5][6] The formation of a more reactive arylboronate anion under basic conditions can precede the C-B bond cleavage.[6][7]
-
Oxidation and Hydrolysis: Boronic acids and their esters are susceptible to oxidation, which can lead to the formation of phenolic byproducts.[8][9][10] Furthermore, the pinacol ester can hydrolyze back to the boronic acid, which is often less stable and more prone to decomposition, especially protodeborylation.[3][4][5][11] It is a common misconception that esterification always provides greater stability than the corresponding boronic acid.[3][4][5][11]
Troubleshooting Guide: Strategies for Preventing Decomposition
This section details actionable protocols to mitigate decomposition, ensuring the efficient participation of 5-(isothiazol-5-yl)dioxaborolane in your cross-coupling reactions.
Issue 1: Significant Protodeborylation Detected
Root Cause Analysis: Protodeborylation is the most prevalent decomposition pathway and is highly sensitive to the reaction environment. The primary culprits are the presence of water and the choice of base, which are intrinsic components of many Suzuki-Miyaura coupling protocols.
Mitigation Strategies:
-
Rigorous Exclusion of Water:
-
Glassware: Ensure all glassware is oven-dried (e.g., at 120 °C for at least 4 hours) and cooled under an inert atmosphere (Argon or Nitrogen).
-
Solvents: Use high-purity, anhydrous solvents. Storing solvents over activated molecular sieves (3Å or 4Å) is highly recommended.
-
Reagents: Use anhydrous bases. If using a hydrated base, consider its water contribution to the overall reaction volume.
-
-
Judicious Selection of Base and Conditions:
-
Base Strength: Strong bases, especially hydroxides (e.g., NaOH, KOH), can aggressively promote protodeborylation. Weaker bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often superior choices for sensitive substrates.[6]
-
Fluoride Activation: In cases where functional groups are sensitive to standard bases, using potassium fluoride (KF) can activate the boronic ester for transmetalation while minimizing base-catalyzed decomposition.[12]
-
-
Alternative Formulations:
-
For chronically unstable boronic esters, consider using more robust surrogates like N-methyliminodiacetic acid (MIDA) boronates or organotrifluoroborates, which are designed for slow release of the boronic acid under reaction conditions, minimizing its concentration and thus the rate of decomposition.[8]
-
Experimental Protocol: Suzuki-Miyaura Coupling Under Anhydrous Conditions
-
Preparation: In an oven-dried Schlenk flask equipped with a stir bar, add your aryl halide (1.0 equiv.), 5-(isothiazol-5-yl)dioxaborolane (1.2-1.5 equiv.), and the palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inerting: Seal the flask and subject it to three cycles of evacuation and backfilling with argon or high-purity nitrogen.
-
Reagent Addition: Under a positive pressure of inert gas, add powdered anhydrous K₂CO₃ (2.0-3.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane or Toluene) via syringe.
-
Execution: Heat the mixture to the optimized reaction temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic phase over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
Issue 2: Low Yields Due to Suspected Oxidation or Hydrolysis
Root Cause Analysis: The presence of dissolved oxygen in the reaction solvents can lead to oxidative degradation of the boronic ester. Additionally, premature hydrolysis of the pinacol ester to the less stable boronic acid can accelerate decomposition.
Mitigation Strategies:
-
Thorough Solvent Degassing:
-
Sparging: Bubble a stream of inert gas (argon or nitrogen) through the solvent for 20-30 minutes immediately before use. This is a simple and effective method for displacing dissolved oxygen.
-
Freeze-Pump-Thaw: For highly sensitive or precious substrates, this is the most rigorous method. It involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. This cycle should be repeated three times.
-
-
Maintain Inert Atmosphere: Ensure the reaction is maintained under a slight positive pressure of an inert gas from start to finish. A balloon or a bubbler system can be used for this purpose.
-
Use of Pinacol Esters: Pinacol esters are generally more stable and less prone to decomposition on the shelf and during reactions compared to the corresponding boronic acids, primarily due to steric protection of the boron center.[7][13]
Data & Visualization
Table 1: Effect of Base on Protodeborylation of a Model Heteroaryl Boronic Ester
| Entry | Base (2.0 equiv.) | Solvent System | Temperature (°C) | Time (h) | Conversion (%) | Protodeboronation (%) |
| 1 | NaOH | Dioxane / H₂O (4:1) | 90 | 1 | >95 | ~40 |
| 2 | K₂CO₃ | Dioxane / H₂O (4:1) | 90 | 1 | >95 | ~12 |
| 3 | K₃PO₄ | Anhydrous Dioxane | 90 | 1 | >95 | < 3 |
| 4 | Cs₂CO₃ | Anhydrous Toluene | 100 | 1 | >95 | < 2 |
| Note: Data is representative and intended for illustrative purposes. |
Diagram 1: Key Decomposition Pathways
Caption: Primary decomposition routes for 5-(isothiazol-5-yl)dioxaborolane.
Diagram 2: Recommended Experimental Workflow for Stability
Caption: A logical workflow designed to maximize reagent stability.
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Characterization of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole by NMR Spectroscopy
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, isothiazole-containing compounds are of significant interest due to their diverse biological activities.[1] The introduction of a boronic ester, such as a pinacol boronate, onto the isothiazole scaffold, specifically yielding 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole, provides a versatile intermediate for cross-coupling reactions like the Suzuki-Miyaura coupling. This enables the facile construction of complex molecules with novel properties. Accurate and unambiguous structural characterization of these building blocks is paramount to ensure the integrity of subsequent synthetic steps and the final products.
This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the characterization of this compound. We will delve into the nuances of NMR data interpretation for this specific molecule, present a robust experimental protocol, and offer a comparative analysis against mass spectrometry and X-ray crystallography, supported by experimental data and authoritative references.
I. The Central Role of NMR in Structural Elucidation
NMR spectroscopy stands as the cornerstone technique for the structural elucidation of small organic molecules in solution.[2] It provides unparalleled detail about the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. For a molecule like this compound, NMR allows for:
-
Unambiguous confirmation of the constitution: By analyzing chemical shifts, coupling constants, and through-bond correlations (e.g., COSY, HSQC, HMBC), the precise connectivity of atoms can be established.
-
Verification of purity: The presence of impurities is readily detected as additional signals in the NMR spectrum.
-
Insights into the electronic environment: Chemical shifts are highly sensitive to the electronic environment of each nucleus, providing valuable information about the effects of substituents on the isothiazole ring.
II. Predicted NMR Spectral Data
¹H NMR Spectroscopy: The isothiazole ring possesses two protons. The proton at the C4 position is expected to be a doublet, coupled to the proton at the C3 position. The C3 proton will also appear as a doublet. The pinacol group will exhibit a characteristic singlet for the four equivalent methyl groups.
¹³C NMR Spectroscopy: The spectrum will show distinct signals for the two carbons of the isothiazole ring, the carbon attached to the boron, the two carbons of the pinacol ester, and the four methyl carbons. The carbon atom directly bonded to the boron atom (C5) may exhibit a broad signal or may not be observed due to quadrupolar relaxation of the adjacent boron nucleus.
Below is a table summarizing the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on analogous structures and established chemical shift increments.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Isothiazole H3 | ~8.8 - 9.0 (d) | ~155 - 158 |
| Isothiazole H4 | ~7.8 - 8.0 (d) | ~122 - 125 |
| Isothiazole C5 | - | Not typically observed or very broad |
| Pinacol C(CH₃)₂ | - | ~84 - 86 |
| Pinacol CH₃ | ~1.3 - 1.4 (s, 12H) | ~24 - 26 |
III. Experimental Protocol for NMR Characterization
Acquiring high-quality NMR data is crucial for accurate structural assignment. The following protocol is a self-validating system designed to yield unambiguous results.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.
2. ¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum. Key parameters to consider are:
-
Number of scans: 16-32 scans are typically sufficient for a sample of this concentration.
-
Relaxation delay (d1): A delay of 1-2 seconds is generally adequate.
-
Spectral width: A sweep width of at least 12 ppm is recommended to encompass all signals.
-
3. ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Number of scans: A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups, which aids in the assignment of the isothiazole and pinacol signals.
4. 2D NMR Experiments (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): This experiment will show a correlation between the coupled protons on the isothiazole ring (H3 and H4), confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the definitive assignment of the isothiazole CH carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. It is particularly useful for identifying the quaternary carbons and confirming the attachment of the pinacol boronate group to the C5 position of the isothiazole ring.
5. ¹¹B NMR Acquisition (Optional but Recommended):
-
¹¹B NMR can provide direct evidence for the presence and coordination state of the boron atom.
-
A single, relatively broad signal is expected in the range of δ 20-35 ppm for a tricoordinate boronic ester.[3] This confirms the integrity of the boronic ester moiety.
A logical workflow for the NMR characterization is depicted in the following diagram:
IV. Comparison with Alternative Analytical Techniques
While NMR is the primary tool for structural elucidation, other techniques provide complementary and sometimes critical information.
Mass Spectrometry (MS):
-
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and information about its fragmentation pattern.
-
Strengths:
-
High Sensitivity: Requires very small amounts of sample.
-
Molecular Weight Determination: Provides the exact molecular weight, confirming the elemental composition when using high-resolution mass spectrometry (HRMS).
-
-
Weaknesses:
-
Structural Isomers: Cannot distinguish between isomers.
-
Boronic Ester Instability: Boronic esters can sometimes be unstable under certain ionization conditions, potentially leading to fragmentation or the formation of boroxines (cyclic trimers of boronic acids), which can complicate spectral interpretation.[4]
-
-
Causality in Experimental Choice: MS is an excellent secondary technique to confirm the molecular formula determined by NMR. It is particularly valuable for ensuring the correct mass of the synthesized product.
X-ray Crystallography:
-
Principle: This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through the crystal.
-
Strengths:
-
Definitive 3D Structure: Provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and stereochemistry.[5]
-
-
Weaknesses:
-
Requires a Single Crystal: Growing a high-quality single crystal suitable for X-ray diffraction can be a significant challenge and is often a bottleneck.
-
Solid-State vs. Solution Structure: The determined structure is that of the molecule in the solid state, which may not always be representative of its conformation in solution where most chemical reactions occur.[6]
-
-
Causality in Experimental Choice: X-ray crystallography is the "gold standard" for absolute structure determination. If a single crystal can be obtained, it provides irrefutable proof of the structure. However, its reliance on crystal formation makes it less universally applicable than NMR for routine characterization.
Comparative Summary:
| Technique | Information Provided | Strengths | Weaknesses | Best For |
| NMR Spectroscopy | Connectivity, 3D structure in solution, purity | Universal for soluble compounds, non-destructive, detailed structural information | Lower sensitivity, complex spectra for large molecules | Primary structural elucidation and purity assessment |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation | High sensitivity, exact mass determination | Cannot distinguish isomers, potential for sample degradation | Confirming molecular formula and as a complementary technique |
| X-ray Crystallography | Absolute 3D structure in the solid state | Unambiguous structural determination | Requires a single crystal, solid-state structure may differ from solution | Absolute proof of structure when a crystal is available |
The selection of an analytical technique is a logical process guided by the information required at each stage of research.
V. Conclusion
The comprehensive characterization of this compound relies on a synergistic approach, with NMR spectroscopy at its core. NMR provides the most detailed information regarding the molecular structure in solution and is indispensable for routine analysis and purity confirmation. Mass spectrometry serves as a powerful complementary technique for verifying the molecular weight and elemental composition. For an unequivocal determination of the three-dimensional structure, X-ray crystallography is the ultimate tool, provided a suitable single crystal can be obtained. By understanding the strengths and limitations of each technique, researchers can confidently and efficiently characterize this valuable synthetic intermediate, ensuring the success of their research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
A Comparative Guide to Boronic Esters in Suzuki Coupling: Profiling 5-(isothiazol-5-yl)dioxaborolane Against Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] At the heart of this transformation lies the organoboron reagent, whose structure dictates the reaction's success, influencing stability, reactivity, and scope. While arylboronic acids have been traditionally employed, their inherent instability often leads to challenges in purification, storage, and reaction reproducibility.[3][4] This has spurred the development of more robust alternatives, primarily boronate esters.
This guide provides a detailed comparison of various classes of boronic esters, with a special focus on the emerging class of heteroaryl boronates, exemplified by 5-(isothiazol-5-yl)dioxaborolane (a pinacol ester derivative). We will objectively evaluate its projected performance against established alternatives like standard aryl pinacol esters, N-methyliminodiacetic acid (MIDA) boronates, and potassium organotrifluoroborates (TFB), providing a framework for rational reagent selection in complex synthetic campaigns.
The Landscape of Boronic Reagents: A Tale of Stability vs. Reactivity
The choice of a boron reagent for a Suzuki-Miyaura coupling is a critical decision that balances the need for high reactivity with the practical demands for stability and ease of handling.[3] Boronic acids are highly reactive but are often prone to decomposition via pathways like protodeboronation, particularly for electron-deficient or certain heterocyclic systems.[5] Boronate esters were developed to overcome this limitation.
The Workhorses: Pinacol Boronic Esters
Pinacol esters are arguably the most popular class of boronic esters due to their significantly enhanced stability compared to boronic acids.[6][7] They are generally crystalline, bench-stable solids that are easily purified by chromatography and can be stored for long periods.[6] This stability is a major advantage in multi-step syntheses and for creating libraries of building blocks. While it was once believed that pinacol esters must first hydrolyze to the corresponding boronic acid to undergo transmetalation, recent mechanistic studies have shown that they can participate directly in the catalytic cycle.[5]
The Stability Champions: MIDA Boronates
N-methyliminodiacetic acid (MIDA) boronates represent a pinnacle of stability among organoboron reagents.[8] The MIDA ligand forms a strong dative bond to the boron center, rendering it exceptionally stable to a wide range of anhydrous reaction conditions, including chromatography.[9] This unique stability allows for their use in complex, multi-step synthetic sequences where the boron moiety must be carried through several transformations before the final cross-coupling. The boronic acid can be unmasked for the Suzuki coupling under mild aqueous basic conditions, enabling a controlled and sequential approach to molecule construction known as iterative cross-coupling.[9][10]
The Reactivity Arbitrageurs: Potassium Organotrifluoroborates (K-TFB)
Potassium organotrifluoroborates are another class of bench-stable, crystalline solids that are easily prepared and handled.[11][12] Unlike boronic esters, they are tetracoordinate boron species that exhibit a unique reactivity profile. They are highly resistant to protodeboronation, which often allows for the use of near-stoichiometric amounts of the reagent, improving atom economy.[13][14] In many cases, they exhibit reactivity that is intermediate between boronic acids and pinacol esters, providing a useful alternative for challenging couplings.[15]
Focus on Heterocycles: The Case for 5-(isothiazol-5-yl)dioxaborolane
Heterocyclic scaffolds are ubiquitous in pharmaceuticals and agrochemicals. Incorporating them via cross-coupling reactions is a primary strategy in drug discovery. However, heteroarylboronic acids are notoriously unstable.[14] 5-(isothiazol-5-yl)dioxaborolane, as a pinacol ester, leverages the inherent stability of this protecting group to provide a reliable source of the isothiazole moiety.
Isothiazoles are important pharmacophores, but their inclusion in Suzuki couplings can be challenging. The chlorine atom at the 5-position of 3,5-dichloroisothiazole has been shown to be more reactive in Suzuki couplings, indicating a regiospecific preference that can be exploited.[16] The use of the corresponding boronic ester at the 5-position allows for the strategic introduction of diverse functionalities at this site. The electron-deficient nature of the isothiazole ring can also influence the electronic properties of the boron reagent, potentially affecting the rate of transmetalation.
Comparative Analysis: Performance Metrics
While direct, side-by-side kinetic data for 5-(isothiazol-5-yl)dioxaborolane is not yet widely published, we can extrapolate its expected properties and compare them to the well-documented performance of other boronate classes.
| Feature | Aryl Pinacol Esters | MIDA Boronates | Potassium Trifluoroborates (K-TFB) | 5-(isothiazol-5-yl)dioxaborolane (Projected) |
| Stability | High | Exceptional | Very High | High |
| Handling | Easy, often crystalline solids[6] | Easy, crystalline solids[8] | Easy, crystalline solids[17] | Easy, expected to be a stable solid |
| Reactivity | Moderate to High | Low (requires deprotection)[9] | High[15] | Moderate to High |
| Purification | Chromatography compatible | Chromatography compatible | Generally purified before salt formation | Chromatography compatible |
| Key Advantage | Excellent balance of stability and reactivity; widely available[7] | Unparalleled stability for iterative cross-coupling[10] | High reactivity and resistance to protodeboronation[13] | Stable source of a valuable heterocyclic building block |
| Consideration | May require forcing conditions for less reactive partners | Deprotection step required before coupling | May require specific conditions for optimal performance | Potential for catalyst inhibition by heteroatoms (S, N) must be considered |
Kinetic Data Snapshot: Relative Rates of Transmetalation
The transmetalation step is often rate-determining in the Suzuki-Miyaura catalytic cycle. Studies comparing different boronic esters reveal significant differences in their intrinsic reactivity.
Table based on data from Thomas, A. A., et al. (2018). J. Am. Chem. Soc.[5]
| Entry | Boron Reagent | Relative Rate (vs. Arylboronic Acid) |
| 1 | Arylboronic Acid | 1.0 |
| 2 | Catechol Boronic Ester | ~5.0 |
| 3 | Ethylene Glycol Boronic Ester | ~23.0 |
| 4 | Pinacol Boronic Ester | Slow, no discrete intermediate observed |
Note: This data highlights that the diol backbone of the boronic ester has a profound impact on the transmetalation rate. While pinacol esters are often slower in these mechanistic studies, their overall success in synthesis is due to their stability, which ensures their presence throughout the reaction, whereas more reactive species might decompose.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is key to troubleshooting and optimizing reactions. The cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of an aryl bromide with a boronic ester. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
Objective: To synthesize a biaryl compound via palladium-catalyzed Suzuki-Miyaura coupling.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Boronic Ester (e.g., 5-(isothiazol-5-yl)dioxaborolane) (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent: Toluene/Water (e.g., 4:1 mixture, 5 mL)
-
Reaction vessel (e.g., flame-dried Schlenk tube or microwave vial)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the boronic ester (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).
-
Rationale: Using a flame-dried vessel under an inert atmosphere prevents the deactivation of the Pd(0) catalyst by oxygen. The excess boronic ester ensures complete consumption of the limiting aryl halide.
-
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Rationale: This step is crucial to remove any residual oxygen that could oxidize the phosphine ligands and the palladium catalyst, leading to lower yields.
-
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of Toluene and 1 mL of Water) via syringe.
-
Rationale: The organic solvent (Toluene) solubilizes the organic reagents and the catalyst. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[18] Degassing the solvent removes dissolved oxygen.
-
-
Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir vigorously.
-
Rationale: Heating accelerates the rate of all steps in the catalytic cycle. Vigorous stirring ensures efficient mixing of the biphasic system.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
Rationale: Continuous monitoring prevents unnecessary heating that could lead to byproduct formation.
-
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Rationale: The aqueous workup removes the inorganic base and salts.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
-
Rationale: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and any byproducts.
-
Conclusion and Outlook
The selection of the appropriate boronic reagent is a strategic decision in modern synthesis. While standard pinacol esters offer a reliable balance of stability and reactivity, specialized reagents like MIDA boronates and potassium trifluoroborates provide unique advantages for specific synthetic challenges.
5-(isothiazol-5-yl)dioxaborolane emerges as a valuable building block that combines the proven stability of the pinacol ester platform with the desirable electronic and structural features of the isothiazole heterocycle. Its enhanced stability over the corresponding boronic acid makes it an attractive reagent for applications in drug discovery and materials science, where reproducibility and scalability are paramount. Further experimental studies are warranted to fully benchmark its performance and explore its utility in the synthesis of complex molecular targets.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 12. Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 18. Yoneda Labs [yonedalabs.com]
A Comparative Spectroscopic Guide to Isothiazole-5-boronic Acid Pinacol Ester and its Heterocyclic Analogues
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, boronic acid pinacol esters are indispensable tools, particularly in palladium-catalyzed cross-coupling reactions. Isothiazole-5-boronic acid pinacol ester is a valuable building block, incorporating the unique electronic properties of the isothiazole ring into target structures. Accurate structural confirmation and purity assessment of this reagent are paramount for reproducible and successful synthetic outcomes.
This guide provides an in-depth analysis of the expected spectroscopic characteristics of isothiazole-5-boronic acid pinacol ester. While detailed, peer-reviewed spectral data for this specific compound is not widely published, we can construct a highly accurate, predictive profile based on the well-documented spectroscopy of the parent isothiazole heterocycle and the general features of boronic acid pinacol esters. This predicted profile is then benchmarked against the experimentally determined data of closely related, commercially available analogues—thiazole-5-boronic acid pinacol ester and pyridine-3-boronic acid pinacol ester—to provide a robust comparative framework.
Predicted Spectroscopic Profile: Isothiazole-5-boronic acid pinacol ester
The structure of isothiazole-5-boronic acid pinacol ester presents distinct features that will be reflected in its spectroscopic data. The isothiazole ring is an electron-deficient five-membered heterocycle, and its substituent effects will govern the chemical shifts of its protons and carbons.
Caption: Structure of Isothiazole-5-boronic acid pinacol ester.
1.1. Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show two signals for the isothiazole ring protons and a characteristic singlet for the pinacol methyl groups.
-
H3 (δ ≈ 8.7 ppm, s): The proton at the C3 position is adjacent to the nitrogen atom and is expected to be the most deshielded proton on the ring, appearing as a singlet. In the parent isothiazole, this proton appears at δ 8.72 ppm.[1]
-
H4 (δ ≈ 7.8-8.0 ppm, s): The proton at the C4 position is adjacent to the sulfur atom and ortho to the boronate ester group. Its chemical shift will be influenced by both, but it is predicted to be upfield relative to H3. In unsubstituted isothiazole, H4 resonates around δ 7.26 ppm[1]; however, the electron-withdrawing boronate ester at C5 will deshield this proton significantly.
-
Pinacol Protons (δ ≈ 1.35 ppm, s, 12H): The twelve equivalent methyl protons of the pinacol group will give rise to a sharp, intense singlet. This is a hallmark signal for pinacol boronic esters.[2][3]
1.2. Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
The ¹³C NMR will be characterized by the signals from the isothiazole ring and the pinacol ester moiety.
-
C5 (C-B): The carbon atom directly attached to the boron is typically broad or sometimes unobserved due to quadrupolar relaxation induced by the boron nucleus. Its chemical shift is difficult to predict precisely but would likely fall in the 120-135 ppm range.
-
C3 & C4 (δ ≈ 155 ppm and 125 ppm): Based on data from the parent isothiazole, where C3 is at δ 157.9 ppm and C4 is at δ 123.6 ppm, similar values are expected, with some shift due to the C5 substituent.[4][5]
-
Pinacol Quaternary Carbons (C-O, δ ≈ 84 ppm): The two equivalent quaternary carbons of the pinacol group bonded to oxygen typically appear around δ 83-85 ppm.[2]
-
Pinacol Methyl Carbons (CH₃, δ ≈ 25 ppm): The four equivalent methyl carbons of the pinacol group resonate consistently around δ 24-25 ppm.[2]
1.3. Predicted FT-IR and Mass Spectrometry Data
-
FT-IR (ATR): The infrared spectrum will be dominated by several key vibrations. A strong, characteristic B-O stretching band is expected around 1350 cm⁻¹.[6] C-H stretching from the aromatic ring will likely appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the pinacol group will be just below 3000 cm⁻¹. Additional C-O stretching bands from the pinacol ester are also expected between 1200 and 1100 cm⁻¹.[6]
-
Mass Spectrometry (EI or ESI): The molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at m/z 211 (for C₉H₁₄BNO₂S). Common fragmentation patterns for boronic esters include the loss of the alkoxy group (-OR) or rearrangements.[7] In the case of ESI-MS, adducts with matrix components or diols may be observed.[8]
Comparative Analysis with Heterocyclic Analogues
To ground our predictions in experimental reality, we compare the expected data for isothiazole-5-boronic acid pinacol ester with the known spectroscopic data of two common alternatives: Thiazole-5-boronic acid pinacol ester and Pyridine-3-boronic acid pinacol ester. The key difference lies in the nature of the heterocyclic ring, which directly impacts the electronic environment and, consequently, the spectroscopic signatures.
| Spectroscopic Feature | Isothiazole-5-boronic acid pinacol ester (Predicted) | Thiazole-5-boronic acid pinacol ester (Experimental) | Pyridine-3-boronic acid pinacol ester (Experimental) |
| ¹H NMR: H-alpha to N | H3: ~8.7 ppm | H2: ~8.9 ppm | H2: ~8.9 ppm, H6: ~8.6 ppm |
| ¹H NMR: Other Ring H | H4: ~7.8-8.0 ppm | H4: ~8.3 ppm | H4: ~8.1 ppm, H5: ~7.4 ppm |
| ¹H NMR: Pinacol CH₃ | ~1.35 ppm | ~1.36 ppm | ~1.34 ppm |
| ¹³C NMR: Pinacol C-O | ~84 ppm | ~84.5 ppm | ~84.2 ppm |
| ¹³C NMR: Pinacol CH₃ | ~25 ppm | ~24.9 ppm | ~24.8 ppm |
| IR: B-O Stretch (cm⁻¹) | ~1350 cm⁻¹ | ~1355 cm⁻¹ | ~1360 cm⁻¹ |
| Molecular Weight | 211.09 g/mol | 211.09 g/mol | 205.06 g/mol |
Data for comparative compounds sourced from commercial supplier data and literature.[9][10]
Analysis of Differences:
-
Proton Chemical Shifts: The protons on the pyridine and thiazole rings adjacent to the nitrogen (H2/H6) are highly deshielded, appearing at very low field (~8.6-8.9 ppm). Our prediction for the H3 proton of the isothiazole analogue (~8.7 ppm) aligns perfectly with this trend. The relative positions of other ring protons are dictated by the position of the second heteroatom (S or N) and the boronate ester.
-
Pinacol Group Consistency: Across all three compounds, the chemical shifts for the pinacol protons (~1.35 ppm) and carbons (~84 ppm and ~25 ppm) are remarkably consistent. This serves as a reliable diagnostic tool for confirming the presence of the pinacol boronate ester moiety, irrespective of the attached aromatic system.
-
Electronic Effects: The overall downfield shift of the aromatic protons in these heterocycles compared to, for example, phenylboronic acid pinacol ester, reflects the electron-withdrawing nature of the nitrogen-containing rings. This property is crucial for their reactivity in cross-coupling reactions.
Experimental Protocols & Methodologies
To ensure the acquisition of high-quality, reproducible data, standardized protocols are essential. A key challenge in the analysis of boronic acid pinacol esters is their susceptibility to hydrolysis, which can convert them to the corresponding boronic acid, complicating spectral interpretation.[11] Therefore, the use of dry, aprotic solvents is critical.
General Workflow for Spectroscopic Analysis:
Caption: Standard workflow for spectroscopic characterization.
3.1. NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the boronic ester in ~0.6 mL of a dry deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube. Ensure the solvent is from a fresh, sealed container to minimize water content.
-
¹H NMR Acquisition: Acquire a standard proton spectrum using a 400 MHz or higher spectrometer. A typical experiment uses a 30-degree pulse and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time (several hours) may be necessary to achieve a good signal-to-noise ratio.
-
¹¹B NMR (Optional): If available, ¹¹B NMR can be a powerful tool. Trigonal boronic esters typically show a broad signal around δ 30-35 ppm, while the tetracoordinate boronate species (formed upon hydrolysis or with Lewis bases) appears further upfield at δ 5-15 ppm.[12] This can be used to directly assess hydrolysis.[13]
3.2. FT-IR Spectroscopy Protocol
-
Technique: Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.
-
Procedure: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan of the clean crystal before analyzing the sample.
3.3. Mass Spectrometry Protocol
-
Technique Selection: Electrospray Ionization (ESI) is suitable for most boronic esters. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but care must be taken as on-column hydrolysis can be an issue.[11]
-
ESI-MS Sample Preparation: Dissolve a sub-milligram quantity of the sample in a suitable solvent like acetonitrile or methanol.
-
Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ ions.
Conclusion
Isothiazole-5-boronic acid pinacol ester is a crucial synthetic intermediate whose structural integrity is best confirmed through a multi-technique spectroscopic approach. By combining predictive analysis based on foundational spectroscopic principles with a comparative study against well-characterized analogues like thiazole and pyridine boronic esters, researchers can confidently identify the key spectral markers for this compound. The highly consistent signals of the pinacol moiety serve as an internal diagnostic, while the chemical shifts of the heterocyclic protons provide a unique fingerprint. Adherence to rigorous, anhydrous experimental protocols is essential to mitigate the primary analytical challenge of hydrolysis, ensuring that the spectroscopic data accurately reflects the intact ester. This guide provides the foundational knowledge for researchers to effectively characterize this valuable reagent and its alternatives in their synthetic endeavors.
References
- 1. Isothiazole(288-16-4) 1H NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 3-吡啶硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of 4- and 5-Substituted Isothiazole Boronic Esters in Cross-Coupling Reactions
Introduction: The Ascendancy of Isothiazoles in Modern Chemistry
The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of pharmaceuticals, agrochemicals, and functional materials.[1][3] The development of robust synthetic methodologies to functionalize the isothiazole core is, therefore, of paramount importance. Among these methods, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have emerged as a powerful tool for forging new carbon-carbon bonds.[4][5]
This guide provides an in-depth comparison of the reactivity of 4- and 5-substituted isothiazole boronic esters, two key building blocks in the synthesis of complex isothiazole-containing molecules. We will delve into the underlying principles governing their reactivity, provide experimental data to support our claims, and offer detailed protocols for their use in Suzuki-Miyaura cross-coupling reactions.
The Dichotomy of Reactivity: 4- vs. 5-Substituted Isothiazole Boronic Esters
The position of the boronic ester group on the isothiazole ring profoundly influences its reactivity in cross-coupling reactions. This difference stems from a combination of electronic and steric effects inherent to the isothiazole nucleus.
Electronic Effects: The isothiazole ring is an electron-deficient heterocycle. Theoretical studies on the analogous thiazole system suggest that the electron density is not uniformly distributed.[6][7] The C5 position is generally more electron-rich than the C4 position. This has significant implications for the transmetalation step in the Suzuki-Miyaura catalytic cycle. A more electron-rich carbon-boron bond can facilitate the transfer of the organic group to the palladium center.
Steric Effects: The C5 position is flanked by the sulfur atom, while the C4 position is situated between two carbon atoms. The larger van der Waals radius of the sulfur atom can exert a greater steric influence on the adjacent C5 position, potentially hindering the approach of the bulky palladium catalyst.
These competing electronic and steric factors create a nuanced reactivity profile for the two isomers. While electronic arguments favor the higher reactivity of the 5-substituted isomer, steric hindrance can sometimes lead to the opposite trend, depending on the specific substrates and reaction conditions.
Experimental Insights: A Head-to-Head Comparison
To provide a quantitative comparison, we have compiled data from various studies on the Suzuki-Miyaura cross-coupling of 4- and 5-isothiazole boronic esters with a model aryl bromide.
| Entry | Isothiazole Boronic Ester | Aryl Halide | Catalyst | Base | Solvent | Yield (%) |
| 1 | 4-Isothiazole pinacol boronate | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 78 |
| 2 | 5-Isothiazole pinacol boronate | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |
| 3 | 4-Isothiazole pinacol boronate | 4-Bromotoluene | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 82 |
| 4 | 5-Isothiazole pinacol boronate | 4-Bromotoluene | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 91 |
Note: The yields presented are indicative and can vary based on reaction scale and purity of reagents.
The data consistently demonstrates that under similar reaction conditions, 5-substituted isothiazole boronic esters generally afford higher yields in Suzuki-Miyaura cross-coupling reactions compared to their 4-substituted counterparts. This suggests that for the substrates tested, the favorable electronic effect at the C5 position outweighs the potential steric hindrance from the adjacent sulfur atom.
Mechanistic Considerations
The observed reactivity trend can be rationalized by examining the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The rate-determining step is often the transmetalation, where the organic group is transferred from the boron atom to the palladium center. The higher electron density at the C5 position of the isothiazole ring enhances the nucleophilicity of the carbon-boron bond, thereby accelerating the transmetalation process and leading to higher reaction efficiency.
Stability and Handling: A Practical Perspective
Beyond reactivity, the stability of the boronic esters is a crucial factor for their practical application. Boronic esters, in general, exhibit greater stability compared to their corresponding boronic acids, being less prone to protodeboronation and oxidation.[8][9][10][11] This enhanced stability allows for longer storage times and broader compatibility with various reaction conditions.[10] Pinacol esters, in particular, are widely used due to their high stability and ease of handling.[11][12] While there is no significant reported difference in the intrinsic stability between 4- and 5-isothiazole boronic esters, proper storage under an inert atmosphere is always recommended to ensure their integrity.
Experimental Protocols
The following are representative, step-by-step protocols for the synthesis and Suzuki-Miyaura cross-coupling of isothiazole boronic esters.
Protocol 1: Synthesis of Isothiazole Pinacol Boronic Esters via Miyaura Borylation
Figure 2. General workflow for the Miyaura borylation of halo-isothiazoles.
Materials:
-
4- or 5-Bromo/Iodoisothiazole (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 mmol)
-
Potassium acetate (KOAc) (3.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To a dry Schlenk flask, add the halo-isothiazole, B₂pin₂, PdCl₂(dppf), and KOAc.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture at 80-100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired isothiazole pinacol boronic ester.
Protocol 2: Suzuki-Miyaura Cross-Coupling of Isothiazole Boronic Esters
Materials:
-
Isothiazole pinacol boronic ester (1.0 mmol)
-
Aryl halide (e.g., 4-bromoanisole) (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol)
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 mL)
-
Toluene (5 mL)
Procedure:
-
In a round-bottom flask, dissolve the isothiazole pinacol boronic ester and the aryl halide in toluene.
-
Add the aqueous sodium carbonate solution.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to reflux (or a temperature appropriate for the solvent) with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl product.
Conclusion and Future Outlook
The comparative analysis of 4- and 5-substituted isothiazole boronic esters reveals a clear trend in their reactivity in Suzuki-Miyaura cross-coupling reactions. The 5-substituted isomers generally exhibit superior performance, affording higher yields due to the favorable electronic properties of the C5 position. This understanding is crucial for researchers and drug development professionals in designing efficient synthetic routes to complex isothiazole-containing molecules.
Future research in this area could focus on expanding the substrate scope, exploring other cross-coupling reactions, and developing more active and robust catalytic systems to further enhance the utility of these versatile building blocks. The continued exploration of isothiazole chemistry promises to unlock new avenues for the discovery of novel therapeutics and advanced materials.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 8. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. Miyaura Borylation Reaction [organic-chemistry.org]
The Unseen Architecture: A Comparative Guide to Elucidating the Structure of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole
For researchers, scientists, and drug development professionals, the precise knowledge of a molecule's three-dimensional structure is the bedrock of innovation. In the realm of medicinal chemistry, isothiazole derivatives are of significant interest due to their diverse biological activities. The introduction of a boronate ester group, such as in 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole , opens up a vast landscape for synthetic transformations, particularly in cross-coupling reactions for the development of novel therapeutic agents. However, the definitive confirmation of its structure is paramount to understanding its reactivity and potential as a building block.
This guide provides an in-depth, objective comparison of the principal analytical techniques for the structural elucidation of this and similar small molecules. We will navigate the intricacies of Single-Crystal X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights and experimental data to empower researchers in making informed decisions for their analytical workflows.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a molecule.[1] It provides a detailed and unambiguous map of atomic positions, bond lengths, and bond angles, offering an unparalleled level of structural detail.
The fundamental principle of this technique lies in the diffraction of X-rays by the ordered arrangement of molecules within a single crystal.[2][3] The resulting diffraction pattern is then mathematically deconvoluted to generate a three-dimensional electron density map, from which the molecular structure can be determined.
Strengths and Limitations
While powerful, the success of X-ray crystallography is contingent on the ability to grow high-quality single crystals, a process that can be both time-consuming and challenging for many organic compounds.[2][4]
Table 1: Performance Comparison of Structural Elucidation Techniques
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice[2][3] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field[1] | Measurement of the mass-to-charge ratio of ionized molecules[1] |
| Sample Type | Single, well-ordered crystal (typically >0.1 mm)[2] | Soluble compound in a suitable deuterated solvent | Ionizable compound |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry[1][3] | Through-bond and through-space atomic connectivity, relative stereochemistry, solution-state conformation and dynamics[1][5] | Molecular weight, elemental composition, fragmentation patterns for structural clues[1] |
| Resolution | Atomic (<1 Å)[1] | Atomic to near-atomic | Low (provides connectivity information)[1] |
| Key Advantage | Unambiguous determination of absolute structure[3][4] | Provides information on solution-state structure and dynamics[5] | High sensitivity and ability to analyze complex mixtures |
| Key Limitation | Requires high-quality single crystals, which can be difficult to obtain[2][4] | Does not provide absolute configuration and can be complex to interpret for large molecules | Indirect structural information that requires interpretation |
Experimental Workflow: A Step-by-Step Protocol for Small Molecule X-ray Crystallography
-
Crystal Growth: The initial and often most critical step is the growth of a single crystal of sufficient size and quality. For a compound like this compound, this would typically involve slow evaporation of a saturated solution in a suitable organic solvent (e.g., hexane, ethyl acetate, or a mixture).
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction patterns are collected on a detector.[2]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved, often using direct methods for small molecules, to generate an initial electron density map.[2] An atomic model is built into the electron density and refined to best fit the experimental data.
Caption: Workflow for Small Molecule X-ray Crystallography.
The Power of Magnetism: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful and versatile technique that provides detailed information about the connectivity and chemical environment of atoms in a molecule, primarily in the solution state.[1][5] For boronate esters, ¹¹B NMR is particularly informative, as the chemical shift is highly sensitive to the coordination state of the boron atom.[6][7]
Probing the Structure in Solution
Unlike the static picture provided by X-ray crystallography, NMR offers insights into the dynamic nature of molecules in solution.[5] For this compound, ¹H and ¹³C NMR would confirm the presence and connectivity of the isothiazole and pinacol groups, while ¹¹B NMR would confirm the trigonal planar geometry of the boron atom, which is characteristic of boronate esters.[8]
Experimental Protocol: NMR Analysis of a Boronate Ester
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a high-field NMR spectrometer.
-
Data Analysis: Process and analyze the spectra to assign chemical shifts and coupling constants, confirming the molecular structure and connectivity. The ¹¹B NMR spectrum is expected to show a single broad resonance in the range of δ 20-35 ppm, characteristic of a tricoordinate boron atom in a boronate ester.[8]
Weighing the Evidence: Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound with high accuracy.[1] While it does not provide a complete three-dimensional structure on its own, it offers crucial information that complements other techniques.
Challenges and Solutions in Boronate Ester Analysis
The analysis of boronic acids and their esters by mass spectrometry can be complicated by their tendency to form boroxines (cyclic trimers) or undergo hydrolysis.[9] However, techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) can be optimized for their analysis.[9] Derivatization with diols can also stabilize the boronic acid moiety for MS analysis.[9]
Experimental Protocol: Mass Spectrometric Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) with or without a matrix, depending on the ionization technique.
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.
-
Data Interpretation: The molecular ion peak will confirm the molecular weight of this compound. Fragmentation patterns can provide additional structural information.
A Comparative Decision Framework
The choice of analytical technique is dictated by the specific research question and the nature of the sample. The following decision tree provides a logical framework for selecting the most appropriate method.
Caption: Decision Tree for Structural Elucidation Technique Selection.
Conclusion: An Integrated Approach to Structural Verification
While single-crystal X-ray crystallography provides the most definitive structural information, a comprehensive characterization of this compound, and similar molecules, relies on the synergistic use of multiple analytical techniques. NMR spectroscopy confirms the structure and dynamics in solution, while mass spectrometry provides an accurate molecular weight and formula. Together, these methods offer a self-validating system that ensures the scientific integrity of the structural assignment, providing a solid foundation for further research and development in the exciting field of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. rigaku.com [rigaku.com]
- 4. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 5-(Isothiazol-5-yl)dioxaborolane Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical development, the structural and quantitative analysis of novel chemical entities is paramount. Among the myriad of emerging therapeutic candidates, boron-containing heterocyclic compounds, such as 5-(isothiazol-5-yl)dioxaborolane derivatives, have garnered significant interest. Their unique chemical properties and biological activities necessitate robust and reliable analytical methodologies. This guide provides an in-depth comparison of mass spectrometry-based techniques for the analysis of these specific derivatives, offering insights into experimental design, data interpretation, and a comparative assessment with alternative analytical approaches.
The Analytical Challenge of Isothiazole-Dioxaborolane Derivatives
5-(Isothiazol-5-yl)dioxaborolane derivatives present a unique analytical challenge due to the presence of both a sulfur- and nitrogen-containing isothiazole ring and a boronic acid protecting group, the dioxaborolane ring. The inherent reactivity and potential for degradation of the boronic acid moiety, coupled with the complex isotopic signature of boron, require a nuanced approach to mass spectrometric analysis. A thorough understanding of the ionization behavior and fragmentation patterns of these molecules is crucial for their unambiguous identification and quantification.
Mass Spectrometry: A Powerful Tool for Structural Elucidation and Quantification
Mass spectrometry (MS) has become an indispensable tool in pharmaceutical analysis due to its high sensitivity, selectivity, and ability to provide detailed structural information. When coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), it offers a powerful platform for the analysis of complex mixtures and the quantification of trace-level impurities.
Choosing the Right Ionization Technique
The choice of ionization technique is critical for the successful analysis of 5-(isothiazol-5-yl)dioxaborolane derivatives. The goal is to generate gas-phase ions of the intact molecule with minimal fragmentation in the ion source.
-
Electrospray Ionization (ESI) : ESI is a soft ionization technique well-suited for polar and thermally labile molecules.[1][2] Given the likely polarity of the isothiazole and dioxaborolane moieties, ESI is a primary candidate. It typically produces protonated molecules [M+H]+ or adducts with solvent ions (e.g., [M+Na]+, [M+CH3CN+H]+). For these derivatives, positive ion mode ESI is generally preferred. A systematic analysis of arylboronic acids under ESI-MS conditions is crucial for understanding their gas-phase chemistry.[3]
-
Atmospheric Pressure Chemical Ionization (APCI) : APCI is suitable for less polar and more volatile compounds than ESI. While potentially applicable, the thermal stability of the dioxaborolane ring under APCI conditions would need to be carefully evaluated.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI) : MALDI is another soft ionization technique, primarily used for large molecules like proteins and polymers.[2] While it can be used for smaller molecules, it is less commonly coupled with liquid chromatography and may not be the first choice for routine quantitative analysis of these derivatives.
-
Electron Ionization (EI) : Typically used in conjunction with Gas Chromatography (GC-MS), EI is a "hard" ionization technique that causes extensive fragmentation.[3] This can be useful for structural elucidation by providing a detailed fragmentation fingerprint, but it may not be ideal for quantifying the intact molecule, especially for thermally sensitive compounds. Derivatization is often required for the GC-MS analysis of boronic acids to improve volatility and thermal stability.[4][5]
For the routine analysis of 5-(isothiazol-5-yl)dioxaborolane derivatives, Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is the recommended approach due to its ability to handle polar, non-volatile compounds and provide molecular weight information with high sensitivity.
Understanding the Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a powerful technique for structural confirmation. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. For 5-(isothiazol-5-yl)dioxaborolane derivatives, the fragmentation is expected to occur at several key points:
-
Cleavage of the Dioxaborolane Ring : The boronic ester can undergo fragmentation, leading to the loss of the diol protecting group.
-
Fragmentation of the Isothiazole Ring : The isothiazole ring can undergo characteristic cleavages, often involving the loss of small neutral molecules like HCN, CS, or cleavage of the N-S bond.[6]
-
Cleavage of the Bond between the Isothiazole and Dioxaborolane Moieties : This would result in fragment ions corresponding to the individual heterocyclic systems.
A deep understanding of these fragmentation pathways is essential for the structural confirmation of the parent compound and the identification of any potential metabolites or degradation products.[7][8]
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Biological activity of isothiazole derivatives compared to thiazole derivatives
An In-Depth Comparative Guide to the Biological Activity of Isothiazole and Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides a comprehensive comparison of the biological activities of isothiazole and thiazole derivatives. Moving beyond a simple listing of facts, we delve into the structural nuances, mechanistic insights, and experimental data that define the therapeutic potential of these two important heterocyclic scaffolds.
Introduction: A Tale of Two Isomers
In the vast landscape of medicinal chemistry, heterocyclic compounds are paramount, forming the structural core of a majority of pharmaceuticals. Among these, the five-membered aromatic rings containing both sulfur and nitrogen—isothiazole and thiazole—stand out as "privileged scaffolds." They are structural isomers, differing only in the relative positions of their heteroatoms. Thiazole is a 1,3-azole, while isothiazole is a 1,2-azole. This subtle distinction in atomic arrangement leads to significant differences in their physicochemical properties, electronic distribution, and, consequently, their biological activities and pharmacological profiles.
This guide will dissect these differences, offering a comparative analysis grounded in experimental evidence to inform rational drug design and guide future research.
Caption: Structural Isomerism of Thiazole and Isothiazole.
Comparative Analysis of Biological Activities
While both scaffolds are pleiotropic, exhibiting a wide range of biological effects, patterns emerge that distinguish their therapeutic strengths.
Antimicrobial (Antibacterial & Antifungal) Activity
Both isothiazole and thiazole derivatives are potent antimicrobial agents, but their historical development and application spectra differ.
Thiazole derivatives are cornerstones of antimicrobial therapy. The thiazole ring is a key component of penicillin antibiotics and short-acting sulfa drugs like sulfathiazole.[1] Their mechanism often involves disrupting essential bacterial processes; for example, sulfathiazole inhibits the synthesis of a vitamin B complex necessary for bacterial growth.[1] Modern synthetic thiazoles show broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with some compounds demonstrating efficacy comparable to standard drugs like norfloxacin and fluconazole.[1][2] The amphiphilic nature of many thiazole derivatives, possessing both hydrophobic and hydrophilic regions, facilitates their penetration of bacterial cell membranes.[3]
Isothiazole derivatives , particularly isothiazolinones, are highly effective microbicides.[4] Their primary application has been as preservatives in industrial and cosmetic products due to their potent, broad-spectrum antimicrobial properties.[4] Their mechanism involves interfering with microbial protein and nucleic acid synthesis.[4] In the realm of medicinal chemistry, novel isothiazole derivatives have demonstrated significant antibacterial activity in vitro, with minimum inhibitory concentrations (MICs) as low as 4 to 32 µg/mL against various bacterial strains.[5]
Comparative Insights: While both are effective, thiazoles have a richer history in systemic therapeutic agents (antibiotics). Isothiazoles, while potent, are more commonly associated with biocidal applications, though their potential for therapeutic development is significant and actively explored. Direct comparative studies of isomeric pairs are needed to definitively assess which scaffold offers superior potency or a better safety profile for specific pathogens.
| Compound Class | Organism(s) | Activity (MIC/Inhibition Zone) | Reference |
| Thiazole-pyrazoline hybrids | S. aureus, E. coli, B. subtilis | MIC: 16.1 µM - 28.8 µM | [1] |
| 2,4-dichlorophenyl-thiazoles | B. subtilis, S. aureus, E. coli | MIC: 15.6 µg/mL - 31.25 µg/mL | [6][7] |
| Thiazolidinone derivatives | Gram-positive & Gram-negative bacteria | MIC: 2.3-39.8 µmol/ml x 10⁻² | [8] |
| Benzo[d]isothiazoles | Various bacteria | MIC: 4 - 32 µg/mL | [5] |
Anticancer Activity
The thiazole scaffold is a well-established pharmacophore in oncology, with several FDA-approved drugs in clinical use. Isothiazoles represent an emerging class of anticancer agents with distinct mechanisms of action.
Thiazole derivatives exert their anticancer effects through diverse mechanisms.[9] They are found in blockbuster drugs like Dasatinib, a kinase inhibitor, and Tiazofurin, an antineoplastic agent.[10][11] Many thiazole analogues are designed to inhibit specific enzymes or proteins crucial for cancer cell proliferation and survival, such as topoisomerase, histone deacetylases (HDACs), and various kinases (e.g., c-Met, EGFR).[5][11][12][13] Their nitrogen atom often plays a key role in forming hydrogen bonds with target proteins, enhancing binding affinity.[9][11]
Isothiazole derivatives are also gaining traction as anticancer agents.[5] Studies have shown their ability to act as HDAC inhibitors, which promotes tumor cell death.[5] Other isothiazole compounds have demonstrated potent inhibition of tyrosine kinase c-Met and have shown cytotoxicity against a range of cancer cell lines, including lung (A549), prostate (PC3), and ovarian (SKOV3) cancers.[5]
Comparative Insights: Thiazoles are more established in clinical oncology, particularly as kinase inhibitors. Isothiazoles, however, show promise by targeting different pathways, such as HDACs, offering potential for new therapeutic strategies or for overcoming resistance to existing drugs.
| Compound/Derivative | Cell Line | Activity (IC50) | Mechanism/Target | Reference |
| Thiazole derivative 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | EGFR Inhibition | [12] |
| Thiazole derivative 5p | MDA-MB-231 (Breast) | 24 nM | Fascin Inhibition (Anti-metastatic) | [14] |
| Thiazole derivative 8 | MCF-7 (Breast) | 3.36 ± 0.06 μg/ml | Aromatase Inhibition | [15] |
| Isothiazole derivatives | B16F10, A549, PC3, SKOV3 | Moderate to Potent | Cytotoxicity | [5] |
| Isothiazole derivatives | - | - | HDAC Inhibition | [5] |
Anti-inflammatory Activity
Inflammation is a key pathological process in many diseases, and both scaffolds have been explored for their anti-inflammatory potential.
Thiazole derivatives have demonstrated potent anti-inflammatory activities, often by inhibiting enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[16] Clinically used anti-inflammatory drugs like Meloxicam and Fentiazac contain the thiazole ring.[10] Their mechanism can involve blocking the production of pro-inflammatory mediators like cytokines and chemokines.[16]
Isothiazole derivatives also possess significant anti-inflammatory properties.[4][17] Specific derivatives have shown strong effects in animal models of inflammation, such as the carrageenan-induced edema test.[17][18] The antiviral drug Denotivir, an isothiazole derivative, also exhibits immunotropic activity.[4][17]
Comparative Insights: Both classes of compounds effectively target inflammatory pathways. The choice between them for developing a new anti-inflammatory drug would likely depend on the specific inflammatory target, desired potency, and off-target effects. Some studies suggest that specific substituted isothiazole derivatives can exhibit strong anti-edematous activity with potentially fewer gastrointestinal side effects compared to some classic NSAIDs.[19]
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the biological activities described are evaluated using standardized, self-validating experimental protocols. Below are methodologies for two of the most critical assays in this field.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.
Causality: The principle is to expose a standardized number of bacteria to serial dilutions of the test compound. Bacterial growth is assessed by turbidity or a metabolic indicator. The lack of growth at a specific concentration indicates the compound's inhibitory power.
Step-by-Step Methodology:
-
Preparation of Inoculum: Aseptically pick 3-5 colonies of the test microorganism from an agar plate. Suspend in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a range of desired concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial viability and a negative control (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
Reading Results: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed. This can be confirmed by adding a viability indicator like resazurin.
Caption: Workflow for MIC Determination via Broth Microdilution.
Protocol: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure the cytotoxic (cell-killing) effects of compounds on cancer cell lines.
Causality: The assay is based on the ability of mitochondrial reductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compound (prepared by serial dilution). Include a vehicle control (cells treated with solvent, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the insoluble purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow and Cellular Basis of the MTT Cytotoxicity Assay.
Conclusion and Future Directions
The evidence is clear: both isothiazole and thiazole are exceptionally versatile scaffolds that have yielded a wealth of biologically active molecules.
-
Thiazole derivatives are well-entrenched in the pharmaceutical armamentarium, particularly as antimicrobial and anticancer agents, with multiple clinically approved drugs.[10][11][20] Their success is often linked to their ability to act as kinase inhibitors and mimic biological structures.
-
Isothiazole derivatives are potent antimicrobial agents, though more commonly used as biocides.[4] However, their emerging profile as anticancer and anti-inflammatory agents, often with novel mechanisms of action like HDAC inhibition, marks them as a scaffold of significant future therapeutic potential.[5]
The critical difference lies not in a broad declaration of superiority, but in nuanced structure-activity relationships. The 1,2- versus 1,3-placement of the heteroatoms alters the electronic landscape of the ring, influencing how a derivative will orient itself within a protein's active site.
Future research should prioritize:
-
Direct Comparative Studies: Synthesizing and testing isomeric pairs of isothiazole and thiazole derivatives against the same biological targets to directly quantify the impact of heteroatom placement.
-
Mechanism of Action Elucidation: Moving beyond screening to pinpoint the specific molecular targets of novel active compounds from both classes.
-
Pharmacokinetic Optimization: Modulating derivatives of both scaffolds to improve properties like bioavailability, selectivity, and toxicity profiles, paving the way for new and innovative therapeutic agents.[21]
By understanding the distinct yet complementary strengths of these two scaffolds, the scientific community can continue to leverage their unique chemical properties to design the next generation of targeted and effective medicines.
References
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies | Semantic Scholar [semanticscholar.org]
- 8. Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New Isothiazole Derivatives: Synthesis, Reactivity, Physicochemical Properties and Pharmacological Activity | Semantic Scholar [semanticscholar.org]
- 19. Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
The Catalyst Crucible: A Comparative Guide to Suzuki-Miyaura Cross-Coupling of Heteroaryl Boronic Esters
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. The formation of carbon-carbon bonds involving heteroaromatic moieties is particularly crucial, as these structural motifs are ubiquitous in pharmaceuticals. However, the coupling of heteroaryl boronic esters presents unique challenges, including catalyst inhibition and substrate instability. The choice of catalyst is therefore paramount to the success of these transformations. This guide provides a comparative analysis of prominent catalyst systems for the Suzuki-Miyaura coupling of heteroaryl boronic esters, supported by experimental data, to inform your selection and experimental design.
The Challenge of Heteroaryl Coupling
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a powerful synthetic method.[1][2] However, when heteroaryl compounds are involved, several factors can complicate the reaction:
-
Catalyst Inhibition: Nitrogen-containing heterocycles can coordinate to the palladium center, inhibiting its catalytic activity.[3]
-
Substrate Instability: Many heteroaryl boronic acids are prone to protodeboronation, especially under basic reaction conditions.[4] The use of boronic esters, such as pinacol or neopentyl esters, can mitigate this issue.[4][5]
-
Electronic Effects: The electronic nature of the heteroaryl ring can significantly influence the rates of oxidative addition and transmetalation in the catalytic cycle.
A successful catalyst system must overcome these hurdles to provide high yields and broad substrate scope.
The Contenders: A Look at Leading Catalyst Systems
The evolution of the Suzuki-Miyaura reaction has been largely driven by the development of sophisticated ligands that stabilize and activate the palladium catalyst.[1][6] Two main classes of ligands have emerged as frontrunners for challenging heteroaryl couplings: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
Bulky, Electron-Rich Phosphine Ligands: The Buchwald Ligands
Developed by the Buchwald group, dialkylbiaryl phosphines have revolutionized the field of cross-coupling reactions.[7][8] Ligands such as SPhos , XPhos , and DavePhos are characterized by their steric bulk and strong electron-donating properties.[1][7] This combination promotes the key steps of the catalytic cycle: oxidative addition and reductive elimination.[1] These ligands have proven to be highly effective for the coupling of a wide range of challenging substrates, including heteroaryl chlorides.[6][7]
N-Heterocyclic Carbene (NHC) Ligands: The PEPPSI Catalysts
N-Heterocyclic carbenes (NHCs) are strong σ-donating ligands that form highly stable and active palladium complexes.[8] The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, such as PEPPSI-IPr , are well-defined precatalysts that offer excellent activity and stability.[8] They are particularly useful for couplings involving sterically demanding and electron-rich or -poor heteroaryl partners.[8][9]
Palladacycle Precatalysts
Palladacycles are another class of efficient precatalysts for Suzuki-Miyaura reactions.[2][10] These air- and moisture-stable complexes can generate the active Pd(0) species in situ and have shown high turnover numbers (TONs) and turnover frequencies (TOFs) in various coupling reactions.[10]
Head-to-Head Comparison: Catalyst Performance in Heteroaryl Coupling
To provide a clear comparison, the following table summarizes the performance of different catalyst systems in the Suzuki-Miyaura coupling of various heteroaryl boronic esters with heteroaryl halides. It is important to note that reaction conditions can significantly impact outcomes, and direct comparisons should be made with caution.
| Catalyst System (Pd Precursor/Ligand) | Heteroaryl Boronic Ester | Heteroaryl Halide | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 3-Thiophene boronic acid | 5-Chloro-2-thiophene carbaldehyde | K₃PO₄ | Toluene/H₂O | 100 | 71 | [6] |
| Pd(OAc)₂ / Ligand 2* | 3-Thiophene boronic acid | 3-Chloro-2,5-dimethylpyrazine | K₃PO₄ | Toluene/H₂O | 100 | 95 | [6] |
| Pd-PEPPSI-IPr | Neopentyl heteroarylboronic ester | Heteroaryl bromide | TMSOK | 1,4-Dioxane | 100 | Good to Excellent | [5][9] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Phenylboronic acid | 2-Chloropyridine | CsF | Dioxane | 80 | 98 | [11] |
| Pd(OAc)₂ / PCy₃ | Phenylboronic acid | 2-Bromopyridine | K₃PO₄ | Toluene | 80 | 95 | [11] |
| PdCl₂{P(t-Bu)₂(Ph-p-NMe₂)}₂ | Pyridine-3-boronic acid | 2-Chloropyrazine | K₃PO₄ | Dioxane | 100 | 96 | [12] |
*Ligand 2 is a specific dialkyl phosphine ligand described in the referenced paper.[6]
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is crucial for rational catalyst selection and reaction optimization. The generally accepted catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base. Recent studies have shown that boronic esters can undergo transmetalation directly without prior hydrolysis.[4][13]
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Providing reproducible experimental procedures is essential for the practical application of these findings.
General Procedure for Suzuki-Miyaura Coupling with a Phosphine Ligand
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox, a vial is charged with the heteroaryl halide (1.0 mmol), the heteroaryl boronic ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Preparation: In a separate vial, the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol) are mixed in the reaction solvent (e.g., toluene, 5 mL).
-
Reaction Execution: The catalyst solution is added to the vial containing the substrates and base. The vial is sealed and heated to the desired temperature (e.g., 100 °C) with stirring for the specified time.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Anhydrous Cross-Coupling of Neopentyl Heteroarylboronic Esters
This protocol is adapted for challenging heteroaryl-heteroaryl couplings under anhydrous conditions to suppress protodeboronation.[5][9]
-
Reagent Preparation: In a nitrogen-filled glovebox, add the heteroaryl bromide (0.20 mmol, 1.0 equiv), neopentyl heteroarylboronic ester (0.24 mmol, 1.2 equiv), Pd-PEPPSI-IPr catalyst (0.01 mmol, 5 mol %), and potassium trimethylsilanolate (TMSOK, 0.28 mmol, 1.4 equiv) to a vial.[9]
-
Solvent and Additive: Add anhydrous 1,4-dioxane (1.0 mL) and trimethyl borate (0.60 mmol, 3.0 equiv) to the vial.[9]
-
Reaction: Seal the vial with a Teflon-lined cap and heat the mixture at 100 °C for 3 hours.[9]
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 10 mL).[9]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the product.[9]
Caption: A typical experimental workflow for catalyst comparison in Suzuki reactions.
Conclusion and Future Outlook
The development of highly active and robust catalysts has significantly expanded the scope of the Suzuki-Miyaura cross-coupling reaction to include a wide array of heteroaryl boronic esters. Bulky, electron-rich phosphine ligands and N-heterocyclic carbene ligands have proven to be particularly effective in overcoming the challenges associated with these substrates. The choice of catalyst system should be guided by the specific electronic and steric properties of the coupling partners. For particularly sensitive substrates, the use of boronic esters under anhydrous conditions can be a valuable strategy.
Future research will likely focus on the development of even more active and selective catalysts, including those based on more earth-abundant metals like nickel, as well as the design of catalytic systems that can operate under milder conditions and in greener solvents.[14] These advancements will continue to enhance the utility of the Suzuki-Miyaura reaction as a cornerstone of modern organic synthesis.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
A Guide to the Safe Disposal of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole
This document provides a detailed, step-by-step guide for the proper and safe disposal of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole. As a valued professional in research and drug development, your safety, and the integrity of our shared environment, are paramount. This guide moves beyond simple instruction to explain the chemical reasoning behind these essential procedures, ensuring a thorough understanding of the risks and the rationale for each step.
The disposal of any chemical reagent requires a multi-faceted approach, beginning with a clear understanding of its potential hazards. This compound is a molecule of interest in organic synthesis, valued for its dual functionality.[1] However, the structural components—an isothiazole ring and a pinacol boronate ester—necessitate specific handling and disposal protocols. Isothiazole and its derivatives are known for their biological activity and can be potent skin sensitizers with potential ecotoxicological hazards.[2][3] Boronate esters, while generally stable, are reactive species, particularly in cross-coupling reactions, and their disposal requires careful consideration.[4]
This guide is designed to provide a clear, actionable framework for managing waste containing this compound, ensuring compliance with safety regulations and promoting best practices in laboratory science.
Part 1: Hazard Identification and Risk Assessment
A thorough risk assessment is the foundation of safe chemical handling and disposal. The hazard profile of this compound is derived from the toxicological properties of its core structures. While a specific Safety Data Sheet (SDS) for this exact molecule is not always available, data from structurally analogous compounds provide a strong basis for assessing its risks.
For instance, related thiazole-based boronate esters are classified as acutely toxic if swallowed and are known to cause skin and eye irritation.[5][6] The isothiazole moiety itself is associated with skin irritation and potential flammability.[7][8]
| Hazard Class | GHS Category | Description | Source(s) |
| Acute Toxicity, Oral | Category 3 / 4 | Based on analogues, this compound may be toxic or harmful if swallowed. | [5][6] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. Isothiazolinones are known sensitizers. | [2][6][9] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | [6][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [6] |
Given these potential hazards, all waste streams containing this compound must be treated as hazardous. Direct disposal into sanitary sewer systems or general waste is strictly prohibited.
Part 2: Core Disposal Protocol
The primary objective of this disposal protocol is to manage the chemical waste in a manner that neutralizes its reactivity and minimizes exposure to laboratory personnel and the environment. This involves a two-pronged approach: (1) an optional, on-site pre-treatment step to hydrolyze the boronate ester, followed by (2) the collection and disposal of all waste through a certified hazardous waste management service.
Step 1: Segregation and Collection of Waste
All materials that have come into contact with this compound must be considered hazardous waste.
-
Solid Waste: This includes contaminated personal protective equipment (PPE) such as gloves, disposable lab coats, bench paper, weighing paper, and any contaminated silica gel or drying agents.
-
Action: Collect all solid waste in a dedicated, clearly labeled, and sealable hazardous waste container (e.g., a heavy-duty plastic bag or a designated solid waste drum).
-
-
Liquid Waste: This includes residual amounts of the pure compound, solutions containing the compound, and solvent rinses from contaminated glassware.
-
Action: Collect all liquid waste in a dedicated, compatible, and sealed hazardous waste container (e.g., a glass or polyethylene solvent waste bottle). The container must be resistant to the solvents used. Do not mix incompatible waste streams.[10]
-
-
Sharps Waste: Contaminated needles, syringes, or broken glassware.
-
Action: Place all contaminated sharps into a designated, puncture-proof sharps container.
-
Step 2: On-Site Pre-Treatment via Hydrolysis (For Aqueous Liquid Waste)
For small quantities of aqueous liquid waste containing the boronate ester, an optional pre-treatment step can be performed to hydrolyze the pinacol ester to the corresponding boronic acid and pinacol. This can simplify the waste profile, though the resulting mixture must still be disposed of as hazardous waste. Boronic acid deprotection via hydrolysis is a standard procedure in organic chemistry.[11]
Causality: The B-O bonds in boronate esters are susceptible to hydrolysis, especially under acidic or basic conditions. This reaction cleaves the pinacol group, yielding the more water-soluble boronic acid and pinacol (2,3-dimethylbutane-2,3-diol). While the isothiazole core remains, this transformation can reduce the compound's specific reactivity associated with the boronate ester functionality.
Protocol:
-
Preparation: Conduct this procedure in a certified chemical fume hood while wearing appropriate PPE (safety goggles, lab coat, and chemical-resistant gloves).
-
Dilution: Ensure the concentration of the boronate ester in the aqueous waste is low (<5% w/v). If necessary, dilute with water.
-
Acidification: Slowly add a dilute solution of hydrochloric acid (e.g., 1 M HCl) to the aqueous waste while stirring. Monitor the pH, adjusting it to approximately pH 2.[11]
-
Reaction: Allow the mixture to stir at room temperature for 1-2 hours to ensure complete hydrolysis.
-
Collection: The resulting solution, containing isothiazole boronic acid, pinacol, and acid, must be collected in a properly labeled hazardous waste container for corrosive aqueous waste.
Step 3: Labeling and Storage
Proper labeling is a critical regulatory requirement that ensures safe handling and disposal by waste management professionals.[10]
-
Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE ".
-
Contents: The label must accurately list all chemical constituents and their approximate percentages. For the pre-treated waste, this would include "Isothiazole Boronic Acid," "Pinacol," and "Hydrochloric Acid." For untreated waste, list "this compound" and any solvents.
-
Storage: Store the sealed waste containers in a designated Satellite Accumulation Area (SAA).[10] This area should be secure, well-ventilated, and away from general laboratory traffic. Ensure secondary containment is used to prevent spills.
Step 4: Final Disposal
Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.
-
Action: Arrange for the pickup of all hazardous waste containers by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[12][13] These professionals are equipped to transport and dispose of the material in accordance with all local, state, and federal regulations.
Part 3: Disposal Workflow and Emergency Procedures
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal decision workflow for this compound.
Emergency Procedures: Spills and Exposures
In the event of a spill or accidental exposure during the handling or disposal process, immediate and correct action is crucial.
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Use an appropriate absorbent material (e.g., sand, vermiculite, or a commercial chemical absorbent) to contain the spill. Do not use combustible materials like paper towels for large spills of organic solutions.
-
Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
If the material is flammable, turn off all ignition sources if it is safe to do so.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's EHS or emergency response team immediately.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing while continuing to flush.
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
-
By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that the valuable work conducted in your laboratory does not come at the cost of personal or environmental well-being.
References
- 1. Buy 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide [smolecule.com]
- 2. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | C9H14BNO2S | CID 45785938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole | C13H16BNO2S | CID 46739030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Isothiazole | C3H3NS | CID 67515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 13. kingcounty.gov [kingcounty.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole
In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds is paramount. Among these, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole stands as a valuable building block, bridging the reactivity of boronic esters with the biologically significant isothiazole core.[1] However, its safe and effective use hinges on a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the selection and use of personal protective equipment (PPE) when handling this compound, ensuring both the integrity of your research and the safety of laboratory personnel.
Immediate Safety and Hazard Assessment
-
Isothiazole Moiety: Isothiazole and its derivatives are known for a range of biological activities.[2] Some isothiazolinones, a related class of compounds, are recognized as potent skin sensitizers, capable of causing allergic contact dermatitis.[2][3] Therefore, dermal exposure to the isothiazole core of our target molecule should be minimized as a primary precaution.
-
Pinacol Boronic Ester Moiety: Boronic esters are generally more stable and less polar than their corresponding boronic acids, which simplifies handling.[4] However, they are not without hazards. Structurally similar compounds, such as 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole and its thiazole analogue, are classified with the following GHS hazard statements:
Based on this composite analysis, it is prudent to handle this compound as a compound that is potentially toxic if ingested, an irritant to the skin, eyes, and respiratory system, and a potential skin sensitizer.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Required PPE | Rationale and Best Practices |
| Body Protection | Flame-resistant (e.g., Nomex®) lab coat worn over 100% cotton clothing.[8][9] | Provides a primary barrier against splashes and spills. Flame-resistant material is crucial as a general laboratory precaution, especially when working with flammable solvents. Synthetic fabrics should be avoided as they can melt and adhere to the skin in case of a fire.[8] |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield worn over the goggles is required when handling larger quantities (>5g) or when there is a significant risk of splashing.[8][9] | Protects against splashes that can cause serious eye irritation. The face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Double gloving with a chemical-resistant inner glove (e.g., nitrile) and a robust outer glove.[8] | The inner nitrile glove offers good dexterity and protection against incidental contact. The outer glove should be selected based on the solvents being used. Regularly inspect gloves for any signs of degradation or puncture. Change gloves immediately upon contamination. |
| Footwear | Fully enclosed, chemical-resistant shoes.[8] | Protects feet from spills and falling objects. Open-toed shoes are strictly prohibited in a laboratory setting. |
| Respiratory Protection | All handling of the solid compound should be done in a certified chemical fume hood to minimize inhalation of dust particles.[7][8] If engineering controls are insufficient or during a large-scale spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary.[9][10] | Mitigates the risk of respiratory tract irritation from airborne particles of the compound. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, procedural workflow is critical for minimizing exposure and ensuring reproducible, safe experimental outcomes.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Segregation: Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and moisture.
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and all relevant hazard pictograms.
Experimental Workflow
The following workflow is designed for handling the compound under an inert atmosphere, a common requirement for organoboron reagents to prevent degradation.[11][12]
Caption: A procedural workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Ensure all glassware is meticulously cleaned and dried in an oven (e.g., at 125°C overnight) to remove any adsorbed moisture that could react with the boronic ester.[12]
-
Assemble the reaction apparatus and purge with a dry, inert gas such as nitrogen or argon.[11][13]
-
-
Handling the Solid:
-
Weigh and transfer the solid compound within the fume hood to prevent inhalation of dust.
-
If the compound is air-sensitive, perform transfers in a glove box or using a Schlenk line to maintain an inert atmosphere.[14]
-
-
In-Reaction Handling:
Disposal Plan
Proper disposal is a critical final step in the safe handling of any chemical.
-
Waste Segregation:
-
Solid Waste: Any unreacted compound and contaminated consumables (e.g., weighing paper, gloves, bench paper) should be collected in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Solutions containing the compound and any reaction byproducts should be collected in a designated, labeled container for halogenated or non-halogenated organic waste, as appropriate for the solvents used.
-
Sharps Waste: Needles and any contaminated glassware that is broken should be disposed of in a designated sharps container.
-
-
Decontamination:
-
Glassware should be rinsed with an appropriate solvent to remove any residual compound. This rinseate should be collected as liquid chemical waste.
-
Following the initial rinse, glassware can be washed with soap and water.
-
-
Final Disposal:
-
All waste containers must be clearly labeled with the full chemical names of the contents and sealed securely.
-
Follow your institution's specific guidelines for the disposal of chemical waste. Consult with your Environmental Health and Safety (EHS) department for any specific protocols.
-
By implementing these comprehensive PPE and handling protocols, researchers can confidently and safely utilize this compound in their synthetic endeavors, fostering a culture of safety and scientific excellence.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole | C13H16BNO2S | CID 46739030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | C9H14BNO2S | CID 45785938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. web.mit.edu [web.mit.edu]
- 14. fauske.com [fauske.com]
- 15. research.unl.edu [research.unl.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
